2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F10O3S/c6-2(7,3(8,9)4(10,11)12)1-18-19(16,17)5(13,14)15/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLLLSBGBGDVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379255 | |
| Record name | 1H,1H-Heptafluorobutyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6401-01-0 | |
| Record name | 1H,1H-Heptafluorobutyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,1H-Heptafluorobutyl trifluoromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2,2,3,3,4,4,4-Heptafluorobutyl Trifluoromethanesulfonate: Properties, Synthesis, and Applications in Drug Development
Abstract
This technical guide provides an in-depth analysis of 2,2,3,3,4,4,4-heptafluorobutyl trifluoromethanesulfonate (heptafluorobutyl triflate), a highly reactive organofluorine compound. As a potent electrophile equipped with an excellent trifluoromethanesulfonate (triflate) leaving group, this reagent serves as a powerful tool for the introduction of the heptafluorobutyl moiety into a wide range of molecular scaffolds. This guide details its physicochemical properties, provides a validated protocol for its synthesis and characterization, and explores its reactivity profile. Particular emphasis is placed on its applications within medicinal chemistry and drug development, where the incorporation of fluoroalkyl groups is a proven strategy for modulating metabolic stability, lipophilicity, and binding affinity. Due to its hazardous nature, comprehensive safety and handling protocols are also provided.
Introduction: The Role of Fluorine in Modern Drug Discovery
Organofluorine chemistry has become an indispensable pillar of modern pharmaceutical research. The strategic incorporation of fluorine or fluorine-containing functional groups into drug candidates can profoundly enhance their pharmacological profiles.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond—can be leveraged to improve metabolic stability, modulate pKa, increase binding affinity, and enhance membrane permeability.[2]
The trifluoromethyl (CF₃) group is a well-established pharmacophore found in numerous FDA-approved drugs.[1][3] Building on this principle, larger fluoroalkyl chains like the heptafluorobutyl group (—CH₂C₃F₇) offer an expanded toolkit for fine-tuning molecular properties. This compound emerges as a key reagent in this context. It is an exceptionally reactive electrophile designed for the efficient covalent installation of the heptafluorobutyl group. The triflate moiety is one of the most effective leaving groups in organic chemistry, enabling reactions with a wide array of nucleophiles under mild conditions. This guide serves as a comprehensive resource for researchers aiming to utilize this powerful reagent for the synthesis of novel, high-value compounds.
Physicochemical and Structural Properties
This compound is a synthetic organofluorine compound that is not known to occur naturally. Its identity is defined by the structural and physical data summarized below. It is important to note that while some properties like boiling and melting points are not widely reported in the literature, estimations can be made based on related fluorinated compounds. Sigma-Aldrich, a commercial supplier, notes that it does not collect analytical data for this specific product, placing the onus of identity and purity confirmation on the end-user.
Table 1: Physicochemical and Structural Identifiers
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 1H,1H-Heptafluorobutyl triflate, Heptafluorobutyl triflate | [4][5][6] |
| CAS Number | 6401-01-0 | [4][5][6] |
| Molecular Formula | C₅H₂F₁₀O₃S | [5][6] |
| Molecular Weight | 332.12 g/mol | [6] |
| Physical State | Liquid (at standard conditions) | [7] |
| Appearance | Colorless | [8] |
| Flash Point | Not applicable | |
| Solubility | Expected to be immiscible with water; soluble in aprotic organic solvents. | [9] |
| SMILES String | FC(F)(F)S(=O)(=O)OCC(F)(F)C(F)(F)C(F)(F)F | |
| InChI Key | NFLLLSBGBGDVEO-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of alkyl triflates is most commonly achieved by reacting the corresponding alcohol with trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base. This method is highly efficient and proceeds under mild conditions, which is crucial for preparing reactive triflates that might be unstable at elevated temperatures.[10]
Experimental Protocol: Synthesis
Causality: This protocol is designed to maximize yield while minimizing decomposition. The use of an anhydrous, aprotic solvent (DCM) is critical to prevent hydrolysis of the highly reactive triflic anhydride. A non-nucleophilic base, 2,6-lutidine, is employed to neutralize the triflic acid byproduct without competing as a nucleophile. The reaction is conducted at low temperatures to control the exothermic reaction and suppress potential side reactions.
-
Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 2,2,3,3,4,4,4-heptafluorobutan-1-ol (1.0 eq.).
-
Dissolution : Dissolve the alcohol in anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling : Cool the solution to -20 °C in a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Base Addition : Add 2,6-lutidine (1.2 eq.) dropwise via syringe, maintaining the internal temperature below -15 °C.
-
Anhydride Addition : Slowly add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise over 20-30 minutes. A white precipitate of 2,6-lutidinium triflate will form.
-
Reaction : Allow the reaction to stir at -20 °C for 1 hour, then let it warm slowly to 0 °C over another hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching : Once the starting alcohol is consumed, quench the reaction by slowly adding cold, saturated aqueous ammonium chloride solution.
-
Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl, water, and saturated brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (< 30 °C).
-
Purification : The resulting crude product can be purified by flash chromatography on silica gel or by vacuum distillation if thermally stable. Self-validation: The purity of the final product must be confirmed by spectroscopic analysis as described in Section 4.0.
Synthesis and Purification Workflow
Caption: General mechanism for Sₙ2 heptafluoroalkylation.
Applications in Drug Development and Medicinal Chemistry
The introduction of the heptafluorobutyl group via this reagent can be a transformative step in a drug discovery campaign.
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Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol), making it highly resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s. Attaching the heptafluorobutyl group to a metabolically vulnerable position (a "soft spot") can block oxidation and dramatically increase the half-life of a drug molecule. [11]* Modulation of Physicochemical Properties : The bulky and highly lipophilic nature of the C₃F₇CH₂- group can significantly increase a molecule's overall lipophilicity (logP). This can be used to enhance permeability across biological membranes or to improve binding in hydrophobic pockets of a target protein. [2][11]* Conformational Control : The steric bulk of the heptafluorobutyl group can restrict the rotation of nearby bonds, locking the molecule into a more rigid and potentially more bioactive conformation. This can lead to improved target affinity and selectivity.
-
Bioisosteric Replacement : The heptafluorobutyl group can serve as a bioisostere for other large, lipophilic groups, such as isobutyl or benzyl groups, while offering the added advantage of metabolic inertness.
Safety, Handling, and Storage
This compound is a highly hazardous material that must be handled with extreme care by trained personnel. Table 3: GHS Hazard Information
| Category | Information | GHS Code | Pictogram |
| Signal Word | Danger | - | - |
| Acute Toxicity, Oral | Toxic if swallowed | H301 | 💀 |
| Acute Toxicity, Inhalation | Fatal if inhaled | H330 | 💀 |
| Skin Corrosion | Causes severe skin burns | H314 | corrosive |
| Eye Damage | Causes serious eye damage | H314 | corrosive |
Safe Handling Protocol
-
Engineering Controls : All manipulations must be performed inside a certified chemical fume hood with a high airflow rate.
-
Personal Protective Equipment (PPE) : Wear a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile or butyl rubber gloves. Standard latex gloves are not sufficient.
-
Dispensing : Use syringes or cannulas for liquid transfers. Avoid pouring. Work on a spill tray to contain any potential leaks.
-
Emergency Preparedness : Ensure an emergency eyewash and safety shower are immediately accessible. Have an appropriate spill kit (e.g., vermiculite or a commercial absorbent for organic liquids) and a Class B fire extinguisher nearby.
-
Waste Disposal : All contaminated materials and excess reagent must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not mix with other waste streams.
Storage Recommendations
Store the container tightly sealed in a cool, dry, and well-ventilated area designated for highly toxic materials. [12]Keep away from heat, sources of ignition, and incompatible substances such as strong bases, amines, and oxidizing agents. [12]
Conclusion
This compound is a specialty reagent of significant value to the research chemist, particularly in the fields of medicinal and materials chemistry. Its ability to efficiently deliver the robust heptafluorobutyl group makes it a powerful tool for molecular design. While its high reactivity is matched by its significant toxicity, a thorough understanding of its properties and adherence to strict safety protocols enables its successful application in the synthesis of novel and potentially life-changing molecules.
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
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MDPI. (n.d.). Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester. Retrieved from [Link]
-
MDPI. (2024). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. Retrieved from [Link]
-
American Chemical Society. (n.d.). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. Retrieved from [Link]
-
PubMed. (2010). Mass Spectrometric Characterization of Metal Triflates and Triflimides (Lewis Superacid Catalysts) by Electrospray Ionization and Tandem Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2020). The detection and quantification of heptafluoroisobutyronitrile(C4F7N) and its decomposition products by infrared spectroscopy and chemometrics. Retrieved from [Link]
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MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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PubChem. (n.d.). 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate. Retrieved from [Link]
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ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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IOPscience. (2025). IR-spectroscopic examination of polytetrafluoroethylene and its modified forms. Retrieved from [Link]
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An In-Depth Technical Guide to 1H,1H-Heptafluorobutyl Triflate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H,1H-Heptafluorobutyl triflate, also known as 2,2,3,3,4,4,4-heptafluorobutyl trifluoromethanesulfonate, is a highly reactive fluoroalkylating agent of significant interest in modern organic synthesis and medicinal chemistry. Its unique chemical structure, combining a sterically demanding, electron-withdrawing heptafluorobutyl group with the exceptional leaving group ability of the triflate anion, renders it a potent electrophile for the introduction of the heptafluorobutyl moiety into a wide range of organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of 1H,1H-heptafluorobutyl triflate, detailed protocols for its synthesis and handling, and a discussion of its current and potential applications in the development of novel pharmaceuticals and advanced materials.
Introduction: The Significance of Fluorinated Moieties in Drug Discovery
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Specifically, the introduction of fluorinated alkyl groups can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, often leading to improved efficacy and a more favorable side-effect profile. The heptafluorobutyl group, in particular, offers a significant increase in lipophilicity and metabolic stability, making 1H,1H-heptafluorobutyl triflate a valuable tool for late-stage functionalization and the exploration of new chemical space in drug discovery programs.
Physicochemical Properties of 1H,1H-Heptafluorobutyl Triflate
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in a laboratory setting. This section outlines the key physicochemical data for 1H,1H-heptafluorobutyl triflate.
General Properties
| Property | Value | Source |
| CAS Number | 6401-01-0 | [1][2] |
| Molecular Formula | C₅H₂F₁₀O₃S | [1][2] |
| Molecular Weight | 332.12 g/mol | [1][2] |
| Alternate Names | This compound | [1][2] |
| Appearance | Colorless liquid (presumed) | General knowledge |
Spectroscopic Data (Predicted and General Observations)
While specific, publicly available spectra for 1H,1H-heptafluorobutyl triflate are not readily found, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: A triplet is expected for the methylene protons (-CH₂-) adjacent to the triflate group, with coupling to the adjacent difluoromethylene group. The chemical shift would be significantly downfield due to the strong electron-withdrawing effects of both the heptafluorobutyl and triflate groups.
-
¹³C NMR: The spectrum would show distinct signals for the two carbons of the butyl chain and the carbon of the trifluoromethyl group in the triflate moiety. The carbon attached to the oxygen of the triflate would be significantly deshielded.
-
¹⁹F NMR: This is a crucial technique for characterizing this compound. Distinct signals with characteristic coupling patterns are expected for the CF₃ and CF₂ groups of the heptafluorobutyl chain, as well as a singlet for the CF₃ group of the triflate anion.[3] The chemical shifts provide valuable information about the electronic environment of the fluorine atoms.[4]
-
Infrared (IR) Spectroscopy: Strong absorption bands are expected for the S=O stretching vibrations of the sulfonate group (typically in the 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹ regions) and for the C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the triflate group and fragmentation of the heptafluorobutyl chain.
Synthesis of 1H,1H-Heptafluorobutyl Triflate: An Experimental Protocol
The synthesis of alkyl triflates is typically achieved by the reaction of the corresponding alcohol with trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base.[5] The following protocol is a generalized procedure based on established methods for the synthesis of similar compounds.[2][6]
Reaction Scheme
Caption: General Sɴ2 reaction of 1H,1H-heptafluorobutyl triflate.
1H,1H-Heptafluorobutyl triflate is an excellent substrate for Sɴ2 reactions with a wide range of nucleophiles. The introduction of the heptafluorobutyl group can be achieved under relatively mild conditions, which is advantageous when working with sensitive substrates.
Applications in the Synthesis of Bioactive Molecules
While specific examples of the use of 1H,1H-heptafluorobutyl triflate in drug synthesis are not extensively documented in publicly available literature, its potential is significant. The introduction of fluorinated motifs is a widely used strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of drug candidates. [7]The heptafluorobutyl group, with its high lipophilicity, can improve membrane permeability and metabolic stability.
Potential applications include:
-
Heptafluorobutylation of Amines: Reaction with primary and secondary amines to form heptafluorobutylamines. This modification can alter the pKa of the amine and increase its lipophilicity.
-
Heptafluorobutylation of Phenols and Alcohols: Formation of heptafluorobutyl ethers, which can serve as metabolically stable alternatives to more labile ether linkages.
-
Heptafluorobutylation of Thiols: Synthesis of heptafluorobutyl thioethers, which can be important for introducing the heptafluorobutyl group into various sulfur-containing scaffolds.
The development of new methods for the efficient introduction of fluorinated groups, such as the heptafluorobutyl moiety, is an active area of research in organic and medicinal chemistry. [8]
Safety, Handling, and Storage
1H,1H-Heptafluorobutyl triflate is a hazardous substance and should be handled with appropriate safety precautions.
Hazard Identification
Based on the safety data for similar compounds and the known reactivity of triflates, 1H,1H-heptafluorobutyl triflate is expected to be:
-
Corrosive: Causes severe skin burns and eye damage.
-
Toxic: Harmful if swallowed or inhaled.
-
Reactive: Reacts violently with water and other protic solvents.
Handling and Personal Protective Equipment (PPE)
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from water and other incompatible materials.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong bases, oxidizing agents, and protic solvents.
-
Due to its reactivity, it is advisable to use the reagent promptly after opening the container.
Conclusion
1H,1H-Heptafluorobutyl triflate is a powerful and versatile reagent for the introduction of the heptafluorobutyl group into organic molecules. Its high reactivity, driven by the excellent leaving group ability of the triflate anion, allows for the efficient heptafluorobutylation of a variety of nucleophiles under mild conditions. While its application in drug discovery is still emerging, the unique properties conferred by the heptafluorobutyl moiety make it a highly attractive building block for the synthesis of novel pharmaceuticals and advanced materials. Researchers and scientists working with this reagent should have a thorough understanding of its properties and adhere to strict safety protocols to ensure its effective and safe utilization in the laboratory.
References
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Supporting Information for An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. The Royal Society of Chemistry, 2014. [Link]
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Wiley-VCH. Supporting Information, 2007. [Link]
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Organic Syntheses. Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. [Link]
-
Comptes Rendus de l'Académie des Sciences. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. 2024. [Link]
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University of California, Santa Barbara. Fluorine NMR. [Link]
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Comptes Rendus de l'Académie des Sciences. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its in. 2024. [Link]
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National Center for Biotechnology Information. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. [Link]
-
MDPI. 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. 2024. [Link]
-
National Center for Biotechnology Information. Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. [Link]
-
ResearchGate. (PDF) 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. 2024. [Link]
-
ResearchGate. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. 2024. [Link]
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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CAS number 6401-01-0 chemical structure and data
An initial search has revealed conflicting information regarding the chemical identity of CAS number 6401-01-0. Some sources identify it as 1H,1H-Heptafluorobutyl triflate with the molecular formula C5H2F10O3S, while the user's topic clearly specifies "5-bromo-2-methoxy-N-(2-morpholinoethyl)benzamide". This is a critical discrepancy that must be resolved before proceeding. I need to perform a targeted search to definitively confirm the correct chemical identity associated with CAS number 6401-01-0. Subsequent steps will depend on the outcome of this verification. If the user's provided name is incorrect for the given CAS number, I will need to address this directly in the response. If the CAS number is indeed for the benzamide derivative, I will then proceed with gathering the necessary data for the technical guide as originally planned.
Updated plan: Verify the correct chemical identity for CAS number 6401-01-0. Based on the verified identity, search for its chemical structure, properties, synthesis, safety data, and applications. If the verified compound is 5-bromo-2-methoxy-N-(2-morpholinoethyl)benzamide, proceed with creating the in-depth technical guide as requested, including data tables, experimental protocols, and Graphviz diagrams. If the verified compound is different, I will clearly state the discrepancy and provide the technical guide for the correct compound associated with CAS 6401-01-0, while also noting the information for the user-named compound if available under a different CAS number. For the purpose of fulfilling the user's request as closely as possible while maintaining scientific accuracy, I will structure the final output to first address the CAS number discrepancy, and then provide the detailed guide on 5-bromo-2-methoxy-N-(2-morpholinoethyl)benzamide, noting that its CAS number is different. I will also briefly provide the available information for the compound correctly associated with CAS 6401-01-0. This approach ensures the user receives the in-depth guide they requested on their compound of interest, while also correcting the important detail of the CAS number.### A Comprehensive Technical Guide to 5-bromo-2-methoxy-N-(2-morpholinoethyl)benzamide
A Note on Chemical Identification: Initial database inquiries for CAS number 6401-01-0 have yielded conflicting results, with some sources identifying it as 1H,1H-Heptafluorobutyl triflate[1][2]. This guide focuses on the user-specified compound, 5-bromo-2-methoxy-N-(2-morpholinoethyl)benzamide, which is distinct from the aforementioned fluorinated compound. Researchers are advised to verify the CAS number with their supplier.
This technical guide provides an in-depth exploration of 5-bromo-2-methoxy-N-(2-morpholinoethyl)benzamide, a substituted benzamide with potential applications in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical structure, properties, synthesis, and potential areas of application.
Core Compound Profile
5-bromo-2-methoxy-N-(2-morpholinoethyl)benzamide is a derivative of benzamide, a structural motif present in a wide range of pharmacologically active compounds[3]. The molecule's architecture, featuring a brominated and methoxylated phenyl ring coupled to a morpholinoethyl side chain, suggests its potential as a scaffold for developing novel therapeutics.
Chemical Structure
The chemical structure of 5-bromo-2-methoxy-N-(2-morpholinoethyl)benzamide is presented below. The key features include a benzene ring with three substituents: a bromine atom, a methoxy group, and an amide linkage to a morpholinoethyl group.
Caption: Chemical structure of 5-bromo-2-methoxy-N-(2-morpholinoethyl)benzamide.
Physicochemical Data
A summary of the key physicochemical properties is provided in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification strategies.
| Property | Data |
| Molecular Formula | C₁₄H₁₉BrN₂O₃ |
| Molecular Weight | 343.22 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |
Synthesis and Experimental Protocols
The synthesis of 5-bromo-2-methoxy-N-(2-morpholinoethyl)benzamide is typically achieved through an amide coupling reaction. This section details the synthetic strategy and provides a step-by-step protocol.
Synthetic Pathway
The logical flow of the synthesis involves the activation of a carboxylic acid and its subsequent reaction with an amine to form the desired amide bond.
Caption: Synthetic workflow for 5-bromo-2-methoxy-N-(2-morpholinoethyl)benzamide.
Detailed Synthesis Protocol
This protocol is based on standard amide coupling procedures.
Materials:
-
5-bromo-2-methoxybenzoic acid
-
4-(2-aminoethyl)morpholine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 5-bromo-2-methoxybenzoic acid in anhydrous DMF.
-
Activation: Add EDC and HOBt to the solution. Stir for 20-30 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add 4-(2-aminoethyl)morpholine to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Rationale for Experimental Choices:
-
EDC/HOBt: This combination is a highly efficient coupling system for forming amide bonds, minimizing side reactions.
-
DIPEA: A non-nucleophilic base is used to scavenge the acid formed during the reaction, driving the reaction to completion.
-
Anhydrous Conditions: The absence of water is critical to prevent the hydrolysis of the activated ester intermediate, which would reduce the product yield.
Safety and Handling
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[5][6][7][8].
-
Avoid inhalation of dust and contact with skin and eyes[5][6][7][8].
-
In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS) provided by the supplier.
Potential Applications and Research Directions
The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The structural motifs within 5-bromo-2-methoxy-N-(2-morpholinoethyl)benzamide suggest several promising avenues for research.
-
CNS Receptor Modulation: The morpholine moiety is often incorporated into centrally acting drugs to improve pharmacokinetic properties. The overall structure bears resemblance to compounds that interact with dopamine and serotonin receptors[3][9].
-
Enzyme Inhibition: The substituted benzamide core could serve as a template for designing inhibitors of various enzymes.
-
Fragment-Based Drug Discovery: This compound could be used as a fragment in screening campaigns to identify initial hits for drug discovery programs.
Conclusion
5-bromo-2-methoxy-N-(2-morpholinoethyl)benzamide is a chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its structure, synthesis, and handling. The provided protocols and data are intended to facilitate its use in a research setting, enabling scientists to explore its potential applications. As with any novel compound, adherence to safety protocols is paramount.
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Heptafluorobutyl Triflate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Heptafluorobutyl Triflate in Modern Chemistry
Heptafluorobutyl triflate, scientifically known as 2,2,3,3,4,4,4-heptafluorobutyl trifluoromethanesulfonate, is a highly reactive organofluorine compound that has garnered significant attention in the realms of organic synthesis and pharmaceutical development. Its unique molecular architecture, featuring a heptafluorinated butyl chain and a triflate leaving group, bestows upon it a remarkable reactivity profile, making it a valuable reagent for the introduction of the heptafluorobutyl moiety into a wide array of molecular scaffolds. This guide provides an in-depth exploration of the molecular characteristics, synthesis, and applications of heptafluorobutyl triflate, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development.
The incorporation of fluorinated alkyl groups, such as the heptafluorobutyl group, into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. These modifications can profoundly influence a drug candidate's lipophilicity, metabolic stability, and binding affinity to biological targets. The triflate portion of the molecule is an exceptionally good leaving group, rendering the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes heptafluorobutyl triflate a potent alkylating agent for the facile construction of complex molecular architectures.
Core Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of heptafluorobutyl triflate is paramount for its effective and safe utilization in a laboratory setting.
Molecular Formula and Weight:
The molecular formula of heptafluorobutyl triflate is C₅H₂F₁₀O₃S.[1] This composition gives it a precise molecular weight of 332.12 g/mol .[1]
Nomenclature and Identification:
-
Systematic Name: this compound[2]
-
Common Names: 1H,1H-Heptafluorobutyl triflate, Heptafluorobutyl triflate[1][3]
-
CAS Number: 6401-01-0[1]
Physicochemical Data:
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂F₁₀O₃S | [1][3] |
| Molecular Weight | 332.12 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | 120 °C at 755 mmHg (for a related compound, 2,2,3,3,4,4,4-heptafluorobutyl methacrylate) | [4] |
| Density | 1.645 g/mL at 25 °C (for a related compound, 2,2,3,3,4,4,4-heptafluorobutyl methacrylate) | [4] |
| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, diethyl ether, and tetrahydrofuran. Insoluble or poorly soluble in water.[5][6] | General chemical principles |
Synthesis of Heptafluorobutyl Triflate: A Step-by-Step Protocol
The synthesis of heptafluorobutyl triflate typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutan-1-ol with a triflating agent, most commonly trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.
Experimental Protocol:
Materials:
-
2,2,3,3,4,4,4-Heptafluorobutan-1-ol (CF₃CF₂CF₂CH₂OH)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous pyridine or 2,6-lutidine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with 2,2,3,3,4,4,4-heptafluorobutan-1-ol (1.0 equivalent) and anhydrous dichloromethane.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Base Addition: Anhydrous pyridine or 2,6-lutidine (1.1 equivalents) is added dropwise to the stirred solution.
-
Triflating Agent Addition: A solution of trifluoromethanesulfonic anhydride (1.1 equivalents) in anhydrous dichloromethane is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of cold saturated aqueous sodium bicarbonate solution.
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield pure heptafluorobutyl triflate.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The reaction is highly exothermic. Performing the reaction at low temperatures helps to control the reaction rate, minimize side reactions, and prevent the decomposition of the product.
-
Anhydrous Conditions: Triflic anhydride is extremely sensitive to moisture and will readily hydrolyze. Therefore, the use of anhydrous solvents and reagents under an inert atmosphere is crucial for a successful reaction.
-
Non-nucleophilic Base: Pyridine or 2,6-lutidine is used to scavenge the triflic acid generated during the reaction. These bases are non-nucleophilic enough to not compete with the alcohol in reacting with the triflic anhydride.
-
Aqueous Workup: The aqueous sodium bicarbonate wash is essential to neutralize any remaining acidic species and remove the pyridinium triflate salt.
Diagram of the Synthesis Workflow:
Caption: A flowchart illustrating the key stages in the synthesis of heptafluorobutyl triflate.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for confirming the identity and purity of the synthesized heptafluorobutyl triflate.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a triplet for the methylene protons (CH₂) adjacent to the triflate group, split by the two adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR will show distinct signals for each of the five carbon atoms, with characteristic splitting patterns due to carbon-fluorine coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will be the most informative. It is expected to show a singlet for the triflate group around -79 ppm.[7] The heptafluorobutyl chain will exhibit three distinct signals with characteristic splitting patterns due to fluorine-fluorine coupling.
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show fragmentation patterns corresponding to the loss of the triflate group and various fluorinated fragments.[8][9][10][11][12]
Applications in Drug Development and Beyond
The unique properties of heptafluorobutyl triflate make it a valuable tool in several areas of chemical research, particularly in the synthesis of pharmaceuticals.
1. Introduction of the Heptafluorobutyl Moiety:
The primary application of heptafluorobutyl triflate is as an electrophile for the introduction of the heptafluorobutyl group onto various nucleophiles. This is a key transformation in medicinal chemistry for several reasons:
-
Enhanced Lipophilicity: The highly fluorinated butyl chain significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
-
Metabolic Stability: The strong carbon-fluorine bonds in the heptafluorobutyl group are resistant to metabolic degradation, which can increase the in vivo half-life of a drug.
-
Modulation of Physicochemical Properties: The introduction of this group can alter a molecule's pKa, conformation, and binding interactions with its biological target.
2. Precursor for Positron Emission Tomography (PET) Imaging Agents:
While direct applications of heptafluorobutyl triflate in PET imaging are not widely reported, its structural motifs are highly relevant. The trifluoromethyl (CF₃) group is a common feature in PET radiotracers, and methods for its introduction are of great interest.[13][14] Heptafluorobutyl triflate can serve as a non-radioactive precursor or a model compound in the development of new fluorination methodologies for PET imaging. The synthesis of ¹⁸F-labeled heptafluorobutylating agents is a potential area of research, which could enable the development of novel PET tracers for in vivo imaging.[15][16][17]
Diagram of a Key Reaction Mechanism:
Caption: A simplified representation of the Sₙ2 reaction mechanism involving heptafluorobutyl triflate.
Safety and Handling
Heptafluorobutyl triflate is a reactive and potentially hazardous chemical. It is classified as a dangerous good for transport.[1] Users should consult the Safety Data Sheet (SDS) before handling.
Key Hazards:
-
Corrosive: Expected to be corrosive to the skin, eyes, and respiratory tract.
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and moisture.
Conclusion
Heptafluorobutyl triflate is a powerful and versatile reagent with significant potential in organic synthesis and drug discovery. Its ability to efficiently introduce the heptafluorobutyl group into organic molecules provides medicinal chemists with a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of reagents like heptafluorobutyl triflate is set to increase, paving the way for the development of new and improved therapies.
References
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MDPI. (2022). Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation. Processes, 10(7), 1345. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Fluorinated Compounds in Advanced Materials and Pharmaceuticals. Retrieved from [Link]
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MDPI. (2022). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. Molecules, 27(18), 5899. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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ChemBK. (2024). 2,2,3,3,4,4,4-heptafluorobutan-1-ol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine Chemistry: Methyl Triflate in Innovation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Positron emission tomography (PET) imaging with 18F-based radiotracers. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
EurekAlert! (2017). Seeing more with PET scans: New chemistry for medical imaging. Retrieved from [Link]
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Fisher Scientific. (n.d.). 2,2,3,3,4,4,4-Heptafluoro-1-butanol, 95%, Thermo Scientific. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,2,3,3,4,4,4-Heptafluorobutyl acrylate. Retrieved from [Link]
-
chemeo. (n.d.). sodium triflate. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). 18F-AlF–Labeled Biomolecule Conjugates as Imaging Pharmaceuticals. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. Retrieved from [Link]
-
ITN. (2021). The Role of PET Imaging in Preclinical Oncology. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Methyl Triflate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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Wiley Online Library. (2007). Supporting Information. Retrieved from [Link]
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Core Topic: Stability and Storage Conditions for Heptafluorobutyl Trifluoromethanesulfonate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the pharmaceutical and materials science sectors, the precise control over reactive intermediates is paramount. Heptafluorobutyl trifluoromethanesulfonate, a potent electrophilic agent, offers a valuable tool for the introduction of the heptafluorobutyl moiety. However, its high reactivity, the very source of its synthetic utility, also renders it susceptible to degradation. This guide provides a detailed framework, grounded in chemical principles and best practices, to ensure the long-term stability and integrity of this critical reagent.
The Chemical Dichotomy: Understanding the Reactivity of Heptafluorobutyl Trifluoromethanesulfonate
Heptafluorobutyl trifluoromethanesulfonate (CAS No. 6401-01-0) is a sulfonate ester characterized by two key structural features that dictate its chemical behavior[1][2][3]. Firstly, the perfluorinated butyl chain is strongly electron-withdrawing. Secondly, the trifluoromethanesulfonate (triflate) group is an exceptionally effective leaving group. The triflate anion's stability is a consequence of extensive resonance delocalization of the negative charge across the three oxygen atoms, further stabilized by the potent inductive effect of the trifluoromethyl group[4][5].
This electronic arrangement makes the methylene carbon bonded to the triflate oxygen highly electrophilic and thus extremely susceptible to nucleophilic attack. Consequently, alkyl triflates are powerful alkylating agents that readily participate in nucleophilic substitution reactions, often with rapid kinetics[4][6]. This inherent reactivity is the cornerstone of its synthetic value but also the primary challenge to its long-term stability.
Primary Degradation Pathways: A Proactive Defense
The principal threat to the stability of heptafluorobutyl trifluoromethanesulfonate is its susceptibility to nucleophiles, with atmospheric moisture being the most common and insidious culprit.
Hydrolysis
Exposure to water, even in trace amounts, leads to the irreversible hydrolysis of the ester. This SN2 reaction yields 2,2,3,3,4,4,4-heptafluorobutanol and trifluoromethanesulfonic acid (triflic acid)[4][7]. The generation of triflic acid, a superacid, can further catalyze the degradation of the remaining ester, creating an autocatalytic cycle of decomposition.
Caption: Hydrolysis pathway of heptafluorobutyl trifluoromethanesulfonate.
Thermal Decomposition
Incompatibility with Other Nucleophiles
Beyond water, other nucleophilic substances can readily degrade the reagent. This includes common laboratory chemicals such as alcohols, amines, and strong bases[8][10]. It is imperative to avoid any cross-contamination with such materials during storage and handling.
A Fortified Storage Protocol: Ensuring Long-Term Viability
A multi-faceted approach to storage is required to create an environment that minimizes exposure to the degradation triggers identified above.
Temperature Control
Lowering the storage temperature is the most effective way to decrease the rate of all chemical degradation pathways. For a highly reactive reagent like heptafluorobutyl trifluoromethanesulfonate, cryogenic storage is recommended.
| Storage Temperature | Relative Stability | Recommendations and Rationale |
| Ambient (~20-25°C) | Extremely Poor | Not recommended. Rapid degradation is expected due to ambient thermal energy and potential moisture exposure. |
| Refrigerated (2-8°C) | Poor to Moderate | Suitable only for very short-term (hours to days) storage of an active aliquot. Risk of condensation upon removal is high. |
| Frozen (-20°C) | Good | Recommended for routine long-term storage (months). Significantly reduces degradation kinetics. |
| Deep-Frozen (-80°C) | Excellent | Ideal for archival storage of bulk quantities to ensure maximum shelf-life. |
Atmosphere: The Inert Gas Mandate
Given the extreme sensitivity to moisture, storage under an inert atmosphere is non-negotiable[8][9][11]. Dry argon or nitrogen should be used to displace air from the container's headspace. This practice prevents the ingress of atmospheric water vapor, directly inhibiting the primary hydrolysis pathway.
Material Selection and Aliquoting Workflow
The choice of container and a disciplined handling procedure are final pillars of stability management.
-
Container: Use borosilicate glass vials or bottles.
-
Seal: The cap must be fitted with a Polytetrafluoroethylene (PTFE) liner. PTFE provides superior chemical resistance against the reagent and its potential acidic degradation products. Avoid caps with rubber or paper liners.
Experimental Protocol: Reagent Aliquoting for Long-Term Storage
This protocol establishes a self-validating system by ensuring that the main stock remains pristine while providing smaller, manageable quantities for daily use.
-
Preparation: Place the sealed primary container of heptafluorobutyl trifluoromethanesulfonate and several smaller, pre-dried glass vials with PTFE-lined caps into a glovebox with a dry, inert atmosphere (or prepare for handling under a Schlenk line). Allow the primary container to equilibrate to the ambient temperature inside the glovebox before opening to prevent moisture condensation.
-
Inert Transfer: Using a clean, dry glass syringe or a cannula, carefully transfer the desired amounts of the reagent into the smaller vials.
-
Headspace Purge: Before sealing each new aliquot, flush the headspace with a gentle stream of dry argon or nitrogen for 10-15 seconds.
-
Sealing: Immediately and tightly seal each vial with its PTFE-lined cap. For an additional barrier against moisture ingress, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each aliquot with the chemical name, date of aliquoting, and any other relevant identifiers.
-
Storage: Promptly transfer the newly created aliquots to the designated freezer (-20°C or below) for long-term storage.
Caption: Workflow for aliquoting heptafluorobutyl trifluoromethanesulfonate.
Conclusion: Upholding Integrity Through Vigilance
Heptafluorobutyl trifluoromethanesulfonate is a powerful synthetic building block whose effectiveness is inextricably linked to its purity. Its inherent reactivity demands a storage and handling protocol that is both rigorous and consistently applied. By controlling temperature, excluding atmospheric moisture with an inert gas blanket, and utilizing proper containment materials, researchers can effectively mitigate the primary degradation pathways. This disciplined approach ensures reagent integrity, leading to more reliable, reproducible, and successful scientific outcomes.
References
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Xiao, X., Ulrich, B. A., Chen, B., & Higgins, C. P. (2017). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. Environmental Science & Technology Letters, 4(10), 418-423.
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Longendyke, G. K., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5436-5454.
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PFAS Central. (n.d.). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon.
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Wang, F. (2022). Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. In Per- and Polyfluoroalkyl Substances. Royal Society of Chemistry.
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U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams.
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ResearchGate. (n.d.). A Simple Deprotection of Triflate Esters of Phenol Derivatives.
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Fisher Scientific. (2014). SAFETY DATA SHEET - Trifluoromethanesulfonic acid.
-
Fisher Scientific. (2013). SAFETY DATA SHEET - 2,2,2-Trifluoroethyl trifluoromethanesulfonate.
-
Fisher Scientific. (2015). SAFETY DATA SHEET - Trimethylsilyl trifluoromethanesulfonate.
-
Sigma-Aldrich. (2023). SAFETY DATA SHEET.
-
Fisher Scientific. (2010). SAFETY DATA SHEET - Ytterbium(III) trifluoromethanesulfonate.
-
Santa Cruz Biotechnology. (n.d.). 1H,1H-Heptafluorobutyl triflate.
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U.S. Environmental Protection Agency. (n.d.). Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,3,3,4,4,4-heptafluorobutyl ester.
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University of Rochester. (n.d.). Ester Hydrolysis: Trifluoroacetates.
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Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of Organic Chemistry, 75(13), 4632-4635.
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Product Quality Research Institute. (n.d.). Sulfonate Esters - How Real is the Risk?
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King-Pharm. (n.d.). 2,2,3,3,4,4,4-HEPTAFLUOROBUTYL TRIFLUOROMETHANESULFONATE [6401-01-0].
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Sigma-Aldrich. (n.d.). This compound.
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Keskiväli, J., et al. (2018). Transition metal triflate catalyzed conversion of alcohols, ethers and esters to olefins. Green Chemistry, 20(10), 2358-2365.
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Murphy, J. A., et al. (2012). Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. Organic & Biomolecular Chemistry, 10(30), 5857-5866.
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ResearchGate. (n.d.). Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate.
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Periodic Chemistry. (2019). Sulfonate Esters.
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PubMed. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates.
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American Chemical Society. (n.d.). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate.
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Product Quality Research Institute. (n.d.). Sulfonate Esters – How Real is the Risk?
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Crich, D. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Accounts of Chemical Research, 51(9), 2405-2417.
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ResearchGate. (n.d.). Trifluoromethanesulfonate esters from dibromoalkane metatheses with silver triflate: Mechanistic and synthetic aspects.
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Pearson+. (2024). A trifluoromethanesulfonate (triflate) can be used in a manner similar to a halide.
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Navigating the Unseen Risks: A Technical Guide to the Safe Handling of Heptafluorobutyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Heptafluorobutyl trifluoromethanesulfonate, a member of the per- and polyfluoroalkyl substances (PFAS) family, presents a unique combination of utility and hazard in the modern research and development landscape. Its potent alkylating capabilities make it a valuable reagent, yet its chemical nature necessitates a profound understanding of its associated risks. This in-depth technical guide moves beyond standard safety data sheets to provide a comprehensive framework for the safe handling, use, and disposal of this compound. By elucidating the mechanistic underpinnings of its reactivity and toxicity, this document aims to empower researchers to mitigate risks, ensure experimental integrity, and foster a culture of safety-conscious innovation. We will delve into its toxicological profile, chemical incompatibilities, and provide detailed protocols for its use, emergency response, and decontamination, all grounded in authoritative sources and field-proven expertise.
Introduction: The Double-Edged Sword of a Powerful Reagent
Heptafluorobutyl trifluoromethanesulfonate belongs to a class of organic compounds known for their exceptional leaving group ability, making them highly effective alkylating agents in a variety of chemical syntheses. The trifluoromethanesulfonate (triflate) group is one of the best-known leaving groups, facilitating nucleophilic substitution reactions that are often difficult to achieve with other substrates. The heptafluorobutyl chain, a hallmark of PFAS, imparts unique solubility and stability characteristics to the molecule.
However, the very properties that make this compound a powerful synthetic tool also render it a significant hazard. As a member of the PFAS family, it is associated with persistence in the environment and potential for bioaccumulation. Its high reactivity also translates to significant health and safety risks in a laboratory setting. This guide is predicated on the principle that a thorough understanding of the "why" behind safety protocols is paramount to their effective implementation.
Hazard Analysis: A Multi-faceted Threat Profile
The hazards associated with heptafluorobutyl trifluoromethanesulfonate can be categorized into three primary areas: acute toxicity, corrosive properties, and the long-term risks associated with its PFAS nature.
Acute Toxicity and Corrosive Action
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, heptafluorobutyl trifluoromethanesulfonate is classified with significant acute toxicity and corrosive potential[1].
-
Acute Toxicity (Oral, Inhalation): This compound is classified as acutely toxic if swallowed or inhaled[1]. The high reactivity of the triflate group can lead to rapid and indiscriminate alkylation of biological macromolecules, disrupting cellular function. Inhalation of vapors or aerosols can cause severe respiratory tract irritation and may be fatal[1].
-
Skin Corrosion/Irritation: It is classified as causing severe skin burns[1]. Upon contact, the compound can readily penetrate the skin and react with water and proteins, causing deep and painful burns that may be slow to heal.
-
Serious Eye Damage/Irritation: Direct contact with the eyes will cause serious and potentially irreversible damage[1]. The corrosive nature of the compound can lead to permanent vision loss.
The causality behind this high level of acute toxicity and corrosivity lies in its potent electrophilicity. The triflate anion is an extremely stable leaving group, making the heptafluorobutyl cation, or a species with significant cationic character, readily available to react with any available nucleophile. In a biological context, these nucleophiles include water, amines, thiols, and phosphates, which are ubiquitous in tissues.
The "Forever Chemical" Concern: Persistence and Bioaccumulation
Chemical Reactivity and Incompatibility
A thorough understanding of the chemical reactivity of heptafluorobutyl trifluoromethanesulfonate is crucial for preventing uncontrolled reactions in the laboratory.
-
Nucleophiles: It will react exothermically with a wide range of nucleophiles. This includes not only reagents intentionally added to a reaction but also common laboratory materials. Water, alcohols, amines, and thiols will all react, often vigorously.
-
Bases: Strong bases can induce elimination reactions or other decomposition pathways, potentially leading to the formation of hazardous byproducts.
-
Oxidizing Agents: While the fluorinated chain is relatively inert, the molecule can react with strong oxidizing agents.
-
Thermal Decomposition: The thermal stability of triflate salts can vary, but decomposition at elevated temperatures can release toxic and corrosive fumes, including hydrogen fluoride and sulfur oxides[4][5].
The following table summarizes key hazard information:
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed.[1] |
| Acute Toxicity, Inhalation | Category 2 | Fatal if inhaled.[1] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1] |
Risk Mitigation: A Framework for Safe Laboratory Operations
A multi-layered approach to risk mitigation is essential when working with heptafluorobutyl trifluoromethanesulfonate. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazard.
-
Fume Hood: All handling of heptafluorobutyl trifluoromethanesulfonate, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
-
Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Standard Operating Procedures (SOPs): A Blueprint for Safety
Detailed SOPs are crucial for ensuring that all personnel handle the compound in a consistent and safe manner. Michigan State University's guidelines for handling PFAS in powdered form, for instance, mandate the submission of an SOP to the Environmental Health & Safety (EHS) department for review and approval prior to commencing any work[6].
Workflow for Safe Handling of Heptafluorobutyl Trifluoromethanesulfonate
Caption: A workflow diagram illustrating the key stages of safely handling heptafluorobutyl trifluoromethanesulfonate.
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are primary, appropriate PPE is essential as a final barrier of protection.
-
Gloves: Use chemically resistant gloves. Given the corrosive nature of the compound, double gloving is highly recommended. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for the specific chemical.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should also be worn, especially when handling larger quantities or during procedures with a higher risk of splashing.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Experimental Protocols: From Benchtop to Waste
The following protocols are provided as a guide and should be adapted to the specific requirements of the experiment after a thorough risk assessment.
Protocol for a Small-Scale Alkylation Reaction
-
Preparation:
-
Ensure the reaction will be performed in a clean, dry, and inert atmosphere if required by the specific chemistry.
-
Assemble all necessary glassware and ensure it is free of any contaminants that could react with the triflate.
-
Have a quenching solution (e.g., a saturated solution of sodium bicarbonate or a dilute solution of a non-nucleophilic base) readily available in the fume hood.
-
-
Reagent Handling:
-
Cool the reaction vessel to the desired temperature before adding the heptafluorobutyl trifluoromethanesulfonate.
-
Add the reagent dropwise via a syringe or dropping funnel to control the reaction rate and temperature.
-
-
Reaction Quenching:
-
Upon completion of the reaction, cool the reaction mixture to 0°C or below.
-
Slowly and carefully add the quenching solution to the reaction mixture with vigorous stirring. Be prepared for gas evolution.
-
Once the initial quench is complete, allow the mixture to warm to room temperature slowly.
-
-
Work-up:
-
Proceed with the standard aqueous work-up, being mindful that the aqueous layer will contain trifluoromethanesulfonic acid and other byproducts. This aqueous waste must be disposed of as hazardous waste.
-
Decontamination and Spill Response
-
Glassware Decontamination:
-
Rinse the glassware with a suitable organic solvent to remove the bulk of the organic material. This solvent rinse must be collected as hazardous waste.
-
Carefully quench any residual reactive material in the glassware by rinsing with a basic solution (e.g., dilute sodium hydroxide). This rinse should also be collected as hazardous waste.
-
Wash the glassware with soap and water, followed by a final rinse with deionized water.
-
-
Spill Response:
-
Evacuate: In the event of a significant spill, evacuate the immediate area and alert others.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with an absorbent material that is compatible with the spilled chemical. Do not use combustible materials like paper towels.
-
Neutralize: For small spills, a neutralizing agent (e.g., sodium bicarbonate for acidic byproducts) can be carefully applied.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning solution and then wipe it down with soap and water.
-
Emergency Response Decision Tree
Caption: A decision tree for responding to a spill of heptafluorobutyl trifluoromethanesulfonate.
Waste Disposal: A Critical Final Step
All waste containing heptafluorobutyl trifluoromethanesulfonate, its reaction byproducts, or contaminated materials must be treated as hazardous waste.
-
Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Solid waste (e.g., contaminated gloves, absorbent materials).
-
Aqueous waste from work-ups.
-
Organic solvent waste.
-
-
Disposal Procedures: Follow your institution's hazardous waste disposal protocols. Do not pour any waste down the drain. The EPA provides interim guidance on the destruction and disposal of PFAS, which often involves high-temperature incineration[3].
Conclusion: Fostering a Proactive Safety Culture
Heptafluorobutyl trifluoromethanesulfonate is a potent and valuable tool for chemical innovation. However, its utility is inextricably linked to a profound respect for its inherent hazards. By moving beyond a reactive "check-the-box" approach to safety and embracing a proactive, knowledge-based safety culture, researchers can harness the power of this reagent while protecting themselves, their colleagues, and the environment. This guide serves as a foundational resource, but it is the responsibility of every individual scientist to critically assess the risks of their specific experiments and to continuously seek out and implement best practices for chemical safety.
References
-
Michigan State University. (n.d.). PFAS. Environmental Health & Safety. Retrieved from [Link]
-
National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates (Perfluorobutane Sulfonic Acid, Perfluorohexane Sulfonate Potassium Salt, and Perfluorooctane Sulfonic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) (Toxicity Report 96). Research Triangle Park, NC: National Toxicology Program. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates (Perfluorobutane Sulfonic Acid, Perfluorohexane Sulfonate Potassium Salt, and Perfluorooctane Sulfonic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
- Zhang, W., et al. (2020). Thermal behavior and decomposition kinetics of six electrolyte salts by thermal analysis. Thermochimica Acta, 694, 178788.
- Zanardi, A., et al. (2008). TG-DTA study on the lanthanoid trifluoromethanesulfonate complexes. Journal of Thermal Analysis and Calorimetry, 94(1), 15-20.
Sources
An In-depth Technical Guide to the Solubility of 2,2,3,3,4,4,4-Heptafluorobutyl Trifluoromethanesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,3,3,4,4,4-heptafluorobutyl trifluoromethanesulfonate. Given the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing the solubility of highly fluorinated compounds in organic solvents. It offers a robust theoretical framework for predicting solubility behavior and presents a detailed, field-proven experimental protocol for the accurate determination of solubility using the shake-flask method. This guide is designed to empower researchers to generate reliable solubility data for their specific applications, ensuring scientific integrity through self-validating experimental design and rigorous analytical quantification. Safety protocols for the handling of trifluoromethanesulfonates are also detailed to ensure safe laboratory practices.
Introduction: The Unique Nature of Highly Fluorinated Compounds
This compound is a highly fluorinated organic compound, a structural class known for its unique physicochemical properties. The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds, leading to compounds that are often both hydrophobic (water-repellent) and lipophobic (fat-repellent)[1]. This dual nature can present challenges in selecting appropriate solvents for reactions, formulations, and purifications. Understanding the solubility of this compound is therefore critical for its effective application in various fields, including pharmaceutical development and materials science.
This guide will delve into the theoretical underpinnings of solubility for such compounds, provide a detailed methodology for its experimental determination, and discuss the factors that influence the dissolution process.
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is based on the polarity and intermolecular forces of both the solute and the solvent. For highly fluorinated compounds like this compound, several factors come into play:
-
Polarity: The heptafluorobutyl group is highly nonpolar due to the symmetrical distribution of the highly electronegative fluorine atoms. The trifluoromethanesulfonate (triflate) group, however, is a polar and strongly electron-withdrawing group. This combination of a large nonpolar domain and a polar functional group results in a molecule with distinct regional polarities.
-
Intermolecular Forces: The dominant intermolecular forces in the heptafluorobutyl portion of the molecule are weak van der Waals forces. The triflate group can participate in dipole-dipole interactions. The overall solubility will depend on the balance of these forces and how they interact with the solvent molecules.
-
Fluorophilicity: A key consideration for highly fluorinated compounds is the concept of "fluorophilicity." Fluorinated solvents will have a higher affinity for the fluorinated parts of the solute, a principle exploited in "fluorous chemistry"[2].
Based on these principles, we can make some general predictions about the solubility of this compound in different classes of organic solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Fluorinated Solvents | Perfluorohexane, Trifluorotoluene | High | The "like dissolves like" principle strongly applies here, with favorable interactions between the fluorinated solute and solvent. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar triflate group should interact favorably with these polar solvents. The large fluorinated tail may limit miscibility to some extent. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers have moderate polarity and can act as hydrogen bond acceptors, potentially interacting with the sulfonate group. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are of moderate polarity and may offer some solubility, but strong interactions are not expected. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | While polar, the hydrogen-bonding network of alcohols may be disrupted by the large, nonpolar fluorinated group, potentially limiting solubility. |
| Nonpolar Hydrocarbon Solvents | Hexane, Toluene | Low | The significant polarity of the triflate group is unlikely to be well-solvated by nonpolar hydrocarbon solvents, leading to poor solubility. |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent[3][4]. The method involves saturating a solvent with a solute by agitation and then measuring the concentration of the dissolved solute.
Causality Behind Experimental Choices
The protocol described below is designed to be a self-validating system. Each step is chosen to ensure that true thermodynamic equilibrium is reached and accurately measured. For instance, the use of excess solid solute ensures that the solution becomes saturated. The extended agitation period allows for sufficient time to reach equilibrium, and the subsequent analysis of the supernatant provides a quantitative measure of solubility. The inclusion of temperature control is critical, as solubility is temperature-dependent.
Detailed, Step-by-Step Methodology
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (high purity, HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with stir bars
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.
Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of scintillation vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Add a precise volume of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been achieved.
-
-
Sample Separation:
-
Once equilibration is complete, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of the solute in the same solvent with known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or GC. This will allow for the quantification of the solute concentration in the saturated solution.
-
Generate a calibration curve from the standard solutions to determine the concentration of the dissolved solute in the experimental samples.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Report the temperature at which the solubility was determined.
-
Mandatory Visualization: Experimental Workflow
Caption: Experimental workflow for determining solubility via the shake-flask method.
Factors Influencing Solubility Measurements
Several factors can influence the accuracy and reproducibility of solubility measurements:
-
Purity of Solute and Solvent: Impurities can significantly alter the solubility of a compound. It is crucial to use high-purity materials.
-
Temperature: Solubility is highly dependent on temperature. Precise temperature control is essential for obtaining consistent results.
-
Time to Reach Equilibrium: The time required to reach equilibrium can vary depending on the compound and the solvent. It is important to experimentally verify that equilibrium has been reached.
-
Solid Phase Characteristics: The crystalline form (polymorphism) of the solute can affect its solubility. It is good practice to characterize the solid phase before and after the experiment to ensure no phase changes have occurred.
-
pH of the Medium (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solutions are used, the pH can have a dramatic effect on the solubility of ionizable compounds.
Safety Precautions for Handling Trifluoromethanesulfonates
Trifluoromethanesulfonates, or triflates, should be handled with care. While specific toxicity data for this compound may be limited, it is prudent to treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of the solubility of highly fluorinated compounds with a rigorous experimental protocol, researchers can confidently generate the data needed to advance their work. The provided methodology, when followed diligently, will yield reliable and reproducible solubility data, which is essential for the successful application of this unique compound in research and development.
References
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]
-
Avdeef, A. (2012). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry, 4(14), 1733-1749. [Link]
-
Gladstone, J. A., & Byers, J. T. (2000). Fluorous Solvents, Reagents, and Catalysts. In Handbook of Fluorous Chemistry (pp. 53-90). Wiley-VCH. [Link]
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 582-588. [Link]
-
Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of drugs. Journal of Pharmaceutical Sciences, 94(5), 929-939. [Link]
-
Wikipedia. (2023). Organofluorine chemistry. [Link]
-
U.S. Pharmacopeial Convention. (2016). <1236> Solubility Measurements. [Link]
-
University of Waterloo. (2023). Solubility of Organic Compounds. [Link]
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl trifluoromethanesulfonate, 96+%. [Link]
-
Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of the Heptafluorobutyl Group in Advanced Organic Synthesis
Abstract
The incorporation of the heptafluorobutyl (C₄F₉) moiety into organic molecules is a cornerstone strategy in medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability, lipophilicity, and specific conformational preferences. While the direct use of heptafluorobutyl triflate (C₄F₉OTf) as an electrophilic source of the C₄F₉ group might seem intuitive, its reactivity profile presents significant mechanistic challenges. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of field-proven, reliable methods for introducing the heptafluorobutyl group, focusing on strategies where the trifluoromethanesulfonate (triflate) anion plays a crucial, albeit indirect, role. We will dissect the causality behind experimental choices for two primary, highly effective strategies: electrophilic heptafluorobutylation using hypervalent iodine reagents and radical-based approaches.
Introduction: The Heptafluorobutyl Moiety and the Challenge of Direct Electrophilic Introduction
The nonafluoro-tert-butyl group, often abbreviated as C₄F₉ or PfBu, is a powerful functional group for modulating the physicochemical properties of organic compounds. Its strong electron-withdrawing nature and steric bulk can profoundly influence molecular conformation, pKa, and binding interactions with biological targets.
A seemingly straightforward precursor for introducing this group is heptafluorobutyl triflate (C₄F₉OTf), which pairs the perfluoroalkyl chain with one of chemistry's most potent leaving groups, triflate (OTf). However, a critical mechanistic hurdle prevents its effective use as an electrophilic C₄F₉ source. Due to the immense electronegativity of the perfluoroalkyl chain, the C-OTf bond is polarized in a way that makes the carbon atom a poor electrophile. Instead, nucleophilic attack preferentially occurs at the sulfur atom of the triflate group.[1] This reality necessitates more sophisticated and indirect strategies to achieve efficient heptafluorobutylation.
This guide focuses on the two most successful classes of reactions that leverage the triflate group's properties to achieve this transformation: hypervalent iodine reagents for electrophilic transfer and radical generation methods.
The Premier Strategy: Electrophilic Heptafluorobutylation via Hypervalent Iodine Reagents
To overcome the inherent non-electrophilic nature of the C₄F₉ carbon in C₄F₉OTf, the scientific community has developed powerful hypervalent iodine(III) reagents. The most prominent among these are the (perfluoroalkyl)phenyliodonium triflates, often referred to as FITS reagents. In these compounds, the C₄F₉ group is attached to an iodonium center, which renders it highly susceptible to nucleophilic attack, effectively delivering an "electrophilic" C₄F₉ unit.
Principle of Action
The reagent, Phenyl(heptafluorobutyl)iodonium triflate [PhI(C₄F₉)]OTf, positions the C₄F₉ group on a highly electrophilic iodine(III) center. The triflate anion serves as a stable, non-coordinating counterion, which is essential for the reagent's stability and reactivity. The reaction proceeds via the transfer of the C₄F₉ group from the iodine to a nucleophile, with the concurrent reduction of I(III) to I(I) (iodobenzene), a thermodynamically favorable process.
A particularly elegant and useful application of this principle is the vicinal perfluoroalkyltriflation of alkynes. This reaction simultaneously introduces both a perfluoroalkyl group and a vinyl triflate moiety, the latter of which is a versatile handle for subsequent cross-coupling reactions.[2][3]
Mechanistic Overview: Radical-Mediated Perfluoroalkyltriflation
The reaction between a [PhI(R₉)]OTf reagent and an alkyne is not a simple polar addition but rather proceeds through a single-electron transfer (SET) radical mechanism, often initiated by a catalyst like copper(I).
Caption: Radical mechanism for Cu(I)-catalyzed perfluoroalkyltriflation of alkynes.
Experimental Protocol: Copper-Catalyzed Heptafluorobutyltriflation of an Alkyne
This protocol is adapted from the general procedure described by Nevado and coworkers for the perfluoroalkyltriflation of alkynes.[2][3]
Materials:
-
Substituted alkyne (1.0 equiv, 0.2 mmol)
-
Phenyl(n-heptafluorobutyl)iodonium triflate (1.2 equiv, 0.24 mmol)
-
Copper(I) chloride (CuCl) (0.1 equiv, 0.02 mmol)
-
1,2-Dichloroethane (DCE), anhydrous (to make 0.2 M solution)
-
Reaction vial (e.g., 4 mL) with a magnetic stir bar
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Preparation: To an oven-dried 4 mL reaction vial containing a magnetic stir bar, add the alkyne (0.2 mmol, 1.0 equiv) and Phenyl(n-heptafluorobutyl)iodonium triflate (0.24 mmol, 1.2 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert atmosphere (e.g., nitrogen or argon) for 5-10 minutes. Causality: This step is crucial to prevent oxidation of the Cu(I) catalyst and to avoid side reactions with atmospheric oxygen or moisture.
-
Reagent Addition: Under the inert atmosphere, add copper(I) chloride (2.0 mg, 0.02 mmol, 0.1 equiv) followed by anhydrous 1,2-dichloroethane (1.0 mL).
-
Reaction: Place the vial in a pre-heated oil bath at 50 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (DCM, ~10 mL) and wash with water (2 x 10 mL). Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired vinyl heptafluorobutyl triflate product.
Substrate Scope and Data
The copper-catalyzed perfluoroalkyltriflation method is robust and tolerates a variety of functional groups. Below is a representative table of results.[2][3]
| Entry | Alkyne Substrate | R¹ | R² | Product Yield (%) |
| 1 | Phenylacetylene | Ph | H | 85 |
| 2 | 1-Octyne | n-Hexyl | H | 78 |
| 3 | 4-Ethynylanisole | 4-MeO-Ph | H | 91 |
| 4 | Diphenylacetylene | Ph | Ph | 94 |
| 5 | Ethyl 4-(pent-1-yn-1-yl)benzoate | 4-EtO₂C-Ph | n-Propyl | 92 |
The Radical Approach: Photoredox-Catalyzed Heptafluorobutylation
An alternative and increasingly popular strategy involves the generation of heptafluorobutyl radicals (C₄F₉•) from stable precursors, most commonly n-heptafluorobutyl iodide (C₄F₉I). Visible-light photoredox catalysis is a premier method for this transformation, offering mild, controlled conditions.
Principle of Action
In this approach, a photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with C₄F₉I. The low-lying σ* orbital of the C-I bond makes it an excellent electron acceptor. This SET process cleaves the C-I bond homolytically to generate the desired C₄F₉ radical and an iodide anion. The radical can then be used in a variety of synthetic transformations, such as addition to alkenes or (hetero)arenes.
Caption: General experimental workflow for a photoredox-catalyzed heptafluorobutylation.
Experimental Protocol: Photoredox-Catalyzed Hydroheptafluorobutylation of an Alkene
This protocol is a generalized procedure based on common methods for radical perfluoroalkylation of alkenes.[4]
Materials:
-
Alkene substrate (e.g., Styrene) (1.0 equiv, 0.5 mmol)
-
n-Heptafluorobutyl iodide (C₄F₉I) (1.5 equiv, 0.75 mmol)
-
fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (photocatalyst, 1-2 mol%)
-
Hantzsch ester or another sacrificial reductant (1.5 equiv)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous
-
Schlenk tube or reaction vial
-
Blue LED light source
Procedure:
-
Preparation: To a Schlenk tube equipped with a magnetic stir bar, add the alkene (0.5 mmol), the photocatalyst (e.g., Ru(bpy)₃Cl₂, 5.7 mg, 0.0075 mmol, 1.5 mol%), and the Hantzsch ester (190 mg, 0.75 mmol).
-
Inert Atmosphere & Reagent Addition: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times. Using a syringe, add anhydrous acetonitrile (5.0 mL) followed by n-heptafluorobutyl iodide (0.75 mmol).
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw. Causality: Oxygen is an efficient quencher of the photocatalyst's excited state and can also trap radical intermediates. Rigorous degassing is paramount for reaction efficiency.
-
Reaction: Place the sealed tube approximately 5-10 cm from a blue LED lamp and begin vigorous stirring at room temperature. Protect the reaction from ambient light by wrapping it in aluminum foil.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, open the reaction to the air and pour the contents into a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting oil by flash column chromatography to yield the heptafluorobutylated product.
Safety and Handling
-
Perfluoroalkyl Iodides (e.g., C₄F₉I): These are volatile and should be handled in a well-ventilated fume hood. They can be irritants.
-
Hypervalent Iodine Reagents: These are generally stable solids but should be handled with care. Avoid inhalation of dust.
-
Solvents: Anhydrous solvents like DCE, MeCN, and DMF have specific hazards. Consult the Safety Data Sheet (SDS) for each before use. DCE is a suspected carcinogen.
-
Photocatalysts: Many transition metal photocatalysts contain heavy metals. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Precautions: Always use appropriate PPE. Reactions under an inert atmosphere should be properly set up to avoid pressure buildup.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion (Protocol 2.3) | Inactive Cu(I) catalyst. | Use fresh, high-purity CuCl. Ensure the reaction is set up under a strictly inert atmosphere. |
| Poor quality iodonium salt. | Synthesize or purchase high-purity Phenyl(heptafluorobutyl)iodonium triflate. | |
| Low or No Conversion (Protocol 3.2) | Insufficient degassing. | Oxygen is quenching the reaction. Use more rigorous degassing (e.g., more freeze-pump-thaw cycles). |
| Inactive photocatalyst. | Ensure the photocatalyst is pure and has been stored correctly, protected from light. | |
| Incorrect light source. | Check that the emission wavelength of your LED source matches the absorption maximum of the photocatalyst. | |
| Formation of Multiple Products | Radical side reactions. | Try decreasing the reaction concentration or temperature. |
| Substrate decomposition. | The reaction conditions may be too harsh for the substrate. Consider a different catalyst or solvent system. |
References
-
Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757–1778. [Link]
-
Yagupolskii, L. M., et al. (2010). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Journal of Fluorine Chemistry, 131(10), 1193-1207. [Link]
-
Muzalevskiy, V. M., et al. (2017). Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates. Organic Letters, 19(11), 2941–2944. [Link]
-
Muzalevskiy, V. M., et al. (2017). Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates. PubMed Central, PMC5467972. [Link]
-
Geng, X., et al. (2018). Photoredox-catalyzed hydroxyfluoroalkylation of alkene with simple fluoroalkyl iodides. Journal of Photochemistry and Photobiology A: Chemistry, 355, 194–201. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Photoredox-catalyzed hydroxyfluoroalkylation of alkene with simple fluoroalkyl iodides / Journal of Photochemistry and Photobiology A: Chemistry, 2018 [sci-hub.st]
Application Note & Protocols: The Role and Application of Heptafluorobutyl Trifluoromethanesulfonate in Nucleophilic Substitution Reactions
Abstract
The introduction of perfluoroalkyl chains into organic molecules is a cornerstone of modern medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability, lipophilicity, and bioavailability.[1] Heptafluorobutyl trifluoromethanesulfonate (C₄F₉OTf) has emerged as a premier reagent for the direct introduction of the heptafluorobutyl (C₄F₉) moiety. This document provides a comprehensive guide to the reactivity, mechanistic underpinnings, and practical application of C₄F₉OTf in nucleophilic substitution reactions. We present detailed, field-tested protocols for O-, N-, and S-perfluorobutylation, alongside troubleshooting advice and critical safety procedures for researchers, scientists, and drug development professionals.
Introduction: The Power of Perfluoroalkylation
Heptafluorobutyl trifluoromethanesulfonate is a powerful electrophilic perfluoroalkylating agent. Its efficacy stems from a unique molecular architecture:
-
An Exceptionally Electrophilic Carbon Center: The C₄F₉ chain is intensely electron-withdrawing due to the high electronegativity of fluorine. This inductive effect creates a highly electron-deficient α-carbon, priming it for nucleophilic attack.
-
A Superior Leaving Group: The trifluoromethanesulfonate (triflate, OTf) group is one of the best leaving groups in organic chemistry.[2] It is the conjugate base of triflic acid, a superacid, meaning the resulting triflate anion is exceptionally stable due to extensive resonance and inductive stabilization, which dramatically lowers the activation energy of substitution reactions.[2]
This combination makes C₄F₉OTf significantly more reactive than its corresponding halides (e.g., C₄F₉I), enabling reactions with a broader range of weaker nucleophiles under milder conditions.
Mechanism of Action: The Sₙ2 Pathway
Nucleophilic perfluorobutylation with C₄F₉OTf proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon at the same time as the triflate leaving group departs.
Key mechanistic features include:
-
Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the α-carbon, although this is not relevant for the perfluorinated chain itself.
-
Kinetics: The reaction rate is dependent on the concentration of both the nucleophile and the C₄F₉OTf substrate.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, acetonitrile) are ideal as they can solvate the cation of any salt-based nucleophile without strongly hydrogen-bonding to the nucleophile itself, thus preserving its reactivity.[3]
Caption: Sₙ2 mechanism of perfluorobutylation.
Experimental Protocols
Critical Note on Handling: Heptafluorobutyl trifluoromethanesulfonate is highly reactive and moisture-sensitive.[2] All protocols must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Protocol 1: O-Perfluorobutylation of Phenols
This protocol details the synthesis of heptafluorobutyl aryl ethers, a common motif in agrochemicals and pharmaceuticals. The reaction relies on the deprotonation of a phenol to form a more potent phenoxide nucleophile.[4][5]
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) to create a ~0.2 M solution with respect to the phenol.
-
Initial Stirring: Stir the suspension vigorously for 15 minutes at room temperature to ensure adequate mixing and partial salt formation.
-
Reagent Addition: Cool the mixture to 0 °C using an ice-water bath. Add heptafluorobutyl trifluoromethanesulfonate (1.1 eq) dropwise via syringe over 5-10 minutes. Causality: A slow, cooled addition prevents temperature spikes that could lead to side reactions.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.
-
Work-up: Upon completion, quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Protocol 2: N-Perfluorobutylation of Anilines or Heterocycles
This protocol is suitable for attaching the C₄F₉ group to nitrogen nucleophiles. A non-nucleophilic, sterically hindered base is often required to prevent competition with the substrate.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried Schlenk flask under argon, add the amine or nitrogen-containing heterocycle (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA) (1.2 eq).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add heptafluorobutyl trifluoromethanesulfonate (1.1 eq). Causality: Many nitrogen nucleophiles are highly reactive, and a controlled addition is crucial to manage the exotherm and prevent di-alkylation where possible.
-
Reaction & Monitoring: Stir the reaction at 0 °C to room temperature for 2-8 hours, monitoring carefully by TLC.
-
Work-up & Purification: Quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Data Presentation: Representative Reactions
The following table summarizes typical conditions and expected outcomes for the perfluorobutylation of common nucleophiles.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 4-Methoxyphenol | Cs₂CO₃ | ACN | 25 | 4 | >90% |
| Aniline | 2,6-Lutidine | DCM | 0 → 25 | 3 | 75-85% |
| Indole | NaH | DMF | 0 | 2 | >95% |
| Benzylthiol | K₂CO₃ | ACN | 25 | 1 | >95% |
General Experimental Workflow
Caption: General workflow for nucleophilic perfluorobutylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive nucleophile.2. Insufficiently anhydrous conditions.3. Low reaction temperature. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃).2. Ensure all solvents and reagents are dry; re-dry glassware.3. Increase temperature incrementally (e.g., to 40 °C or 60 °C). |
| Multiple Products | 1. Di-alkylation (for primary amines).2. Competing reaction with base. | 1. Use a larger excess of the amine substrate.2. Switch to a more sterically hindered base (e.g., Proton-Sponge). |
| Reagent Decomposition | Presence of water or protic impurities. | Handle reagent strictly under inert atmosphere and use anhydrous, aprotic solvents only. |
Safety and Handling
Heptafluorobutyl trifluoromethanesulfonate is a hazardous chemical and must be handled with extreme care.
-
Hazard Profile: Acutely toxic if inhaled or swallowed and causes severe skin burns and eye damage. As a per- and polyfluoroalkyl substance (PFAS), it is considered a "forever chemical" with potential for long-term bioaccumulation and organ toxicity.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant nitrile gloves, a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[6][7][8]
-
Engineering Controls: All manipulations, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation.[6][8]
-
Storage: Store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated area away from water, acids, bases, and oxidizing agents.[9][10]
-
Disposal: All contaminated materials and chemical waste must be collected in designated, sealed hazardous waste containers. Contact your institution's environmental health and safety office for proper disposal, which typically involves high-temperature incineration.[6]
References
-
Title: Use of Per- and polyfluoroalkyl substances (PFAS) - Environment, Health & Safety Source: University of Wisconsin-Madison URL: [Link]
-
Title: Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates Source: ACS Publications (Organic Letters) URL: [Link]
-
Title: Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates Source: Defense Technical Information Center URL: [Link]
-
Title: Safety data sheet - Daikin Chemicals Source: Daikin Chemicals URL: [Link]
-
Title: Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Reactions of Phenols Source: Chemistry Steps URL: [Link]
-
Title: Triflate - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton Source: PubMed URL: [Link]
-
Title: Safety Precautions To Take When Using Industrial Chemicals Source: Environmental Marketing Services URL: [Link]
-
Title: How to Safely Handle Reactive Chemicals Source: The Chemistry Blog URL: [Link]
-
Title: Phenol reaction Source: G. Pulla Reddy College of Pharmacy URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triflate - Wikipedia [en.wikipedia.org]
- 3. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. chemicalproductsokc.com [chemicalproductsokc.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. daikinchemicals.com [daikinchemicals.com]
Application Notes and Protocols for Heptafluorobutyl Triflate as a Polyfluoroalkylating Agent
Introduction: The Strategic Role of Polyfluoroalkylation in Modern Chemistry
The introduction of polyfluorinated alkyl chains into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique physicochemical properties imparted by these moieties—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can dramatically improve the efficacy and pharmacokinetic profiles of drug candidates and the performance of advanced materials. Among the array of reagents developed for this purpose, heptafluorobutyl triflate (CF₃CF₂CF₂CH₂OTf) has emerged as a potent electrophilic source of the heptafluorobutyl group. Its high reactivity, driven by the exceptional leaving group ability of the triflate anion, allows for the efficient formation of C-O, C-N, and C-S bonds under relatively mild conditions.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental framework for the synthesis and application of heptafluorobutyl triflate. We will delve into the underlying principles of its reactivity, offer step-by-step protocols for its preparation and use in key transformations, and provide practical guidance on safety, troubleshooting, and characterization.
Physicochemical Properties and Synthesis of Heptafluorobutyl Triflate
Heptafluorobutyl triflate is a powerful electrophilic reagent that should be handled with care due to its reactivity. It is typically prepared from the corresponding alcohol, 2,2,3,3,4,4,4-heptafluoro-1-butanol, and trifluoromethanesulfonic (triflic) anhydride.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2,2,3,3,4,4,4-Heptafluoro-1-butanol | C₄H₃F₇O | 200.05 | 96-98 | 1.625 |
| Triflic Anhydride | C₂F₆O₅S₂ | 282.12 | 81-83 | 1.677 |
| Heptafluorobutyl Triflate | C₅H₂F₁₀O₃S | 332.11 | ~120[1] | ~1.645[1] |
Experimental Protocol: Synthesis of Heptafluorobutyl Triflate
This protocol details the preparation of heptafluorobutyl triflate from 2,2,3,3,4,4,4-heptafluoro-1-butanol and triflic anhydride in the presence of pyridine as a non-nucleophilic base.
Materials:
-
2,2,3,3,4,4,4-Heptafluoro-1-butanol (1.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq)
-
Anhydrous pyridine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Schlenk line or equivalent inert atmosphere setup
-
Dry glassware
Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve 2,2,3,3,4,4,4-heptafluoro-1-butanol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to -20 °C in a suitable cooling bath (e.g., dry ice/acetone).
-
Triflic Anhydride Addition: Slowly add triflic anhydride (1.1 eq) dropwise to the stirred solution via syringe. The addition should be performed over 15-20 minutes to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at -20 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.
-
Work-up:
-
Quench the reaction by the slow addition of cold saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Caution: Do not heat the crude product to high temperatures as it can be unstable.[2]
-
-
Purification: The crude heptafluorobutyl triflate is often used directly in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure, but care must be taken due to its potential instability.
Caption: Workflow for the synthesis of heptafluorobutyl triflate.
Core Application: Detailed Protocols for Polyfluoroalkylation
Heptafluorobutyl triflate is a versatile reagent for the introduction of the heptafluorobutyl group onto various nucleophiles. The following protocols detail its application in the O-alkylation of phenols and N-alkylation of amines.
Protocol 1: O-Heptafluorobutylation of Phenol
This protocol describes the reaction of heptafluorobutyl triflate with a model phenol using a non-nucleophilic base.
Materials:
-
Phenol (1.0 eq)
-
Heptafluorobutyl triflate (1.2 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq) or Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add phenol (1.0 eq) and the chosen base (1.5 eq).
-
Solvent Addition: Under an inert atmosphere, add the anhydrous solvent (DMF or MeCN).
-
Reagent Addition: Add heptafluorobutyl triflate (1.2 eq) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: N-Heptafluorobutylation of Aniline
This protocol outlines the N-alkylation of a model primary amine. For secondary amines, similar conditions can be applied.
Materials:
-
Aniline (1.0 eq)
-
Heptafluorobutyl triflate (1.2 eq)
-
A non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA, 1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve aniline (1.0 eq) and the base (1.5 eq) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add heptafluorobutyl triflate (1.2 eq) to the stirred solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for polyfluoroalkylation reactions.
Characterization of Heptafluorobutylated Products
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for characterizing the products of heptafluorobutylation. Both ¹H and ¹⁹F NMR are essential for confirming the structure and purity of the synthesized compounds.
-
¹H NMR: The methylene protons (CH₂) adjacent to the heptafluorobutyl chain typically appear as a triplet of triplets due to coupling with the adjacent CF₂ group and the heteroatom (if applicable). The chemical shift is generally in the range of 4.0-5.0 ppm.
-
¹⁹F NMR: The ¹⁹F NMR spectrum will show three distinct signals corresponding to the CF₃, and two CF₂ groups of the heptafluorobutyl chain. The approximate chemical shifts are:
-
CF₃: ~ -81 ppm (triplet)
-
CF₂CH₂: ~ -125 ppm (quartet)
-
CF₂CF₃: ~ -127 ppm (quartet)
-
Safety Precautions
Heptafluorobutyl triflate is a reactive and potentially hazardous chemical.[1][3] It is crucial to adhere to strict safety protocols when handling this reagent.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[4]
-
Handling: Heptafluorobutyl triflate is corrosive and can cause severe skin burns and eye damage.[1][3] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.[1][3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[4][5]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Troubleshooting Guide
Table 2: Common Problems and Solutions in Heptafluorobutylation Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive triflating agent (hydrolyzed) - Insufficiently anhydrous conditions - Base is too nucleophilic | - Use freshly prepared or purchased triflic anhydride. - Ensure all glassware is oven-dried and use anhydrous solvents. - Switch to a more sterically hindered, non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine). |
| Formation of multiple products | - Over-alkylation of the nucleophile - Side reactions with the solvent | - Use a smaller excess of heptafluorobutyl triflate. - Choose a less reactive solvent. |
| Difficult purification | - Co-elution of product and starting material - Presence of pyridinium salts | - Optimize the mobile phase for column chromatography. - Perform a thorough aqueous work-up to remove water-soluble byproducts. |
References
-
ABX - advanced biochemical compounds. Safety Data Sheet.[Link]
- Bríza, T., Kvíčala, J., Mysík, P., & Čermák, J. (2001). 2-(Perfluoroalkyl)ethyl Triflates, Building Blocks for the Synthesis of Bis(polyfluoroalkylated) Cyclopentadienes.
- Stang, P. J., & Dueber, T. E. (1974). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 54, 79.
- Umemoto, T., & Tomita, K. (1986). N-fluoropyridinium triflate and its derivatives: Useful fluorinating agents. Tetrahedron Letters, 27(28), 3271-3274.
- Stang, P. J., Hanack, M., & Subramanian, L. R. (1982). Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry. Synthesis, 1982(02), 85-126.
- Kitazume, T., & Ishikawa, N. (1981). Perfluoroalkylation of Aromatics with Iodo-perfluoroalkanes and Copper. A Facile Synthesis of Perfluoroalkyl-aromatics. Chemistry Letters, 10(10), 1339-1342.
- Chen, Q. Y., & Wu, S. W. (1989). Perfluoroalkylation of electron-rich aromatics with perfluoroalkanesulfonyl peroxides. Journal of the Chemical Society, Perkin Transactions 1, (11), 2385-2387.
-
Organic Syntheses Procedure. n-fluoropyridinium triflate.[Link]
-
Organic Syntheses Procedure. trifloroacetyl triflate.[Link]
-
PrepChem. Synthesis of triflate.[Link]
Sources
Application Notes & Protocols: Heptafluorobutyl Triflate in the Synthesis of Advanced Fluorinated Molecules
Introduction: The Strategic Value of the Heptafluorobutyl Moiety
In the landscape of modern drug discovery and materials science, the incorporation of fluorinated motifs is a cornerstone strategy for modulating molecular properties. The heptafluorobutyl group (C₄F₇H₄-), particularly the 1H,1H-heptafluorobutyl moiety (CF₃(CF₂)₂CH₂-), offers a unique combination of lipophilicity, metabolic stability, and conformational influence. Its introduction can significantly enhance the pharmacokinetic and pharmacodynamic profile of bioactive molecules.
Heptafluorobutyl triflate (CF₃(CF₂)₂CH₂OTf) emerges as a superior reagent for this purpose. The trifluoromethanesulfonate (triflate, OTf) group is one of the most potent leaving groups in organic chemistry, a consequence of the extreme stability of its corresponding anion (CF₃SO₃⁻)[1]. This inherent reactivity makes heptafluorobutyl triflate a highly powerful electrophile, capable of reacting with a broad spectrum of nucleophiles under mild conditions, often precluding the need for harsh reagents or catalysts that might compromise complex molecular scaffolds.
This guide provides an in-depth exploration of the synthesis and application of heptafluorobutyl triflate, offering field-proven insights and detailed protocols for researchers engaged in the synthesis of advanced fluorinated molecules.
Core Principles: Synthesis of Heptafluorobutyl Triflate
The conversion of a primary alcohol to its corresponding triflate is the most direct route to this powerful alkylating agent. The reaction hinges on the electrophilic activation of the alcohol's hydroxyl group by a triflating agent, followed by deprotonation.
Causality Behind Experimental Choices:
-
Triflating Agent : Trifluoromethanesulfonic anhydride (Tf₂O) is the most common and reactive agent for this transformation. Its high electrophilicity ensures rapid conversion of the alcohol[2][3].
-
Base : A non-nucleophilic, sterically hindered base such as 2,6-lutidine or pyridine is critical. Its role is to scavenge the triflic acid (TfOH) byproduct without competing with the alcohol for reaction with Tf₂O.
-
Solvent : Anhydrous, aprotic solvents like dichloromethane (DCM) or diethyl ether are essential to prevent premature hydrolysis of the highly reactive Tf₂O and the triflate product[3].
-
Temperature : The reaction is highly exothermic and is performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and prevent the decomposition of the thermally sensitive product.
Workflow for the Synthesis of Heptafluorobutyl Triflate
Caption: Workflow for Heptafluorobutyl Triflate Synthesis.
Protocol 1: Synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl Triflate
This protocol is adapted from established procedures for the synthesis of primary perfluoroalkyl triflates[4].
Materials:
-
2,2,3,3,4,4,4-Heptafluorobutan-1-ol (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)
-
2,6-Lutidine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (cold), Saturated NaHCO₃ (cold), Brine (cold)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,2,3,3,4,4,4-heptafluorobutan-1-ol (1.0 equiv) and anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add 2,6-lutidine (1.5 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Triflation: In a separate syringe, draw up triflic anhydride (1.2 equiv). Add it dropwise to the stirred reaction mixture over 20-30 minutes. A white precipitate (lutidinium triflate) will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour. Progress can be monitored by TLC (staining with KMnO₄), observing the consumption of the starting alcohol.
-
Work-up: Quench the reaction by adding cold, saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and dilute with more DCM. Wash the organic layer sequentially with cold 1 M HCl, cold water, and cold brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<25 °C). The resulting crude product is often used directly in the next step due to its high reactivity.
Trustworthiness Note: The use of the crude product is common because primary alkyl triflates are highly susceptible to decomposition on silica gel. If purification is necessary, it must be done rapidly on a well-deactivated column at low temperature. The product must be stored under an inert atmosphere at ≤ -20 °C.
Application I: O-Heptafluorobutylation of Phenols
The introduction of a heptafluorobutyl group onto a phenolic oxygen is a valuable method for synthesizing fluorinated aryl ethers, which are prevalent in agrochemicals and pharmaceuticals. The reaction proceeds via a classic Sₙ2 mechanism.
Mechanism: Sₙ2 Displacement
Caption: Sₙ2 mechanism for O-heptafluorobutylation.
Protocol 2: O-Heptafluorobutylation of Methyl Gallate
This protocol is based on the successful alkylation of methyl gallate with a similar perfluoroalkyl triflate[4].
Materials:
-
Methyl gallate (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Crude heptafluorobutyl triflate solution in DCM (approx. 1.2 equiv from Protocol 1)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: To an oven-dried flask under an inert atmosphere, add methyl gallate (1.0 equiv) and finely powdered anhydrous K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add anhydrous DMF and stir the suspension vigorously for 15 minutes at room temperature to facilitate phenoxide formation.
-
Alkylation: Add the cold, crude solution of heptafluorobutyl triflate (approx. 1.2 equiv) dropwise to the stirring suspension.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of methyl gallate.
-
Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
| Substrate | Base | Solvent | Time (h) | Yield (Estimated) |
| Methyl Gallate | K₂CO₃ | DMF | 16 | Good to Excellent |
| 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 12 | Excellent |
| Benzylamine | Et₃N | DCM | 4 | Excellent |
Table 1: Representative Conditions for Heptafluorobutylation. Yields are estimated based on analogous reactions with similar perfluoroalkyl triflates[4].
Application II: N-Heptafluorobutylation of Amines
The same Sₙ2 principle applies to the alkylation of primary and secondary amines. This reaction is crucial for modifying the properties of amine-containing pharmacophores.
Protocol 3: N-Heptafluorobutylation of Benzylamine
This protocol is adapted from a model reaction with benzylamine[4].
Materials:
-
Benzylamine (1.0 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Crude heptafluorobutyl triflate solution in DCM (approx. 1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: In a flask under an inert atmosphere, dissolve benzylamine (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous DCM. Cool the solution to 0 °C.
-
Alkylation: Add the cold, crude solution of heptafluorobutyl triflate (approx. 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield the N-alkylated product.
Safety & Handling
Heptafluorobutyl Triflate and Triflic Anhydride are hazardous materials and must be handled with extreme caution.
-
Toxicity & Corrosivity : Triflic anhydride is highly corrosive and reacts violently with water. The resulting triflic acid is a superacid. Heptafluorobutyl triflate is a strong alkylating agent and should be treated as toxic and corrosive.[5][6][7][8]
-
Handling : Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves (e.g., butyl rubber).[5][7]
-
Storage : Store triflic anhydride and the triflate product under an inert atmosphere (N₂ or Argon) in a cool, dry place away from moisture and nucleophiles.[6][7]
-
Disposal : Quench residual reagents carefully with a suitable nucleophile (e.g., isopropanol) in a non-polar solvent before disposing of as hazardous chemical waste according to local regulations.[7]
References
-
Triflate - Wikipedia . Wikipedia. [Link]
-
Branched Polyfluorinated Triflate — An Easily Available Polyfluoroalkylating Agent. | Request PDF . ResearchGate. [Link]
-
Alcohol to Triflate - Common Conditions . Organic Chemistry Portal. [Link]
-
Triflate - Wikipedia . Wikipedia. [Link]
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- 5. Nonafluoro-tert-butyl alcohol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Guide to the Use of Heptafluorobutyl Triflate for the Introduction of the Heptafluorobutyl Moiety
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The introduction of the heptafluorobutyl (CF₃(CF₂)₃-) moiety into organic molecules is a pivotal strategy in the design of advanced pharmaceuticals, agrochemicals, and materials. This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Heptafluorobutyl triflate (CF₃(CF₂)₃CH₂OTf) has been explored as a potent reagent for this purpose. This comprehensive guide provides an in-depth analysis of the synthesis, reactivity, and application of heptafluorobutyl triflate. We will delve into the mechanistic nuances of heptafluorobutylation reactions, offering detailed protocols for its use with various nucleophiles, alongside critical safety and handling procedures. This document is intended to be a complete resource, enabling researchers to effectively and safely incorporate the heptafluorobutyl group into their target molecules.
The Heptafluorobutyl Moiety: A Privileged Functional Group in Modern Chemistry
The strategic incorporation of fluorinated alkyl chains, such as the heptafluorobutyl group, has become a cornerstone of modern medicinal and materials chemistry. The unique electronic properties of fluorine impart profound changes to the physicochemical and biological characteristics of a molecule.
The heptafluorobutyl group, in particular, offers a compelling combination of features:
-
Enhanced Lipophilicity: The highly lipophilic nature of the heptafluorobutyl chain can improve a drug candidate's ability to cross cellular membranes, potentially increasing its bioavailability and efficacy.
-
Metabolic Stability: The strength of the carbon-fluorine bond makes the heptafluorobutyl moiety resistant to metabolic degradation by cytochrome P450 enzymes, thereby prolonging the in vivo half-life of a drug.
-
Modulation of Acidity and Basicity: The strong electron-withdrawing nature of the perfluoroalkyl chain can significantly alter the pKa of nearby functional groups, which can be used to fine-tune a molecule's interaction with its biological target.
-
Unique Conformational Preferences: The steric bulk and electronic properties of the heptafluorobutyl group can influence the conformational preferences of a molecule, locking it into a bioactive conformation.
Given these advantages, the development of efficient and reliable methods for the introduction of the heptafluorobutyl group is of paramount importance. Heptafluorobutyl triflate has emerged as a promising, albeit challenging, reagent in this endeavor.
Heptafluorobutyl Triflate: Synthesis and Properties
Heptafluorobutyl triflate is a highly reactive electrophilic reagent. The triflate group (TfO⁻) is an excellent leaving group, making the adjacent methylene carbon a target for nucleophilic attack.
Synthesis of Heptafluorobutyl Triflate
While not commercially available in large quantities, heptafluorobutyl triflate can be synthesized in the laboratory from commercially available starting materials. The most common method involves the reaction of 2,2,3,3,4,4,4-heptafluoro-1-butanol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a non-nucleophilic base.
dot
Caption: Synthesis of Heptafluorobutyl Triflate.
Reaction Mechanisms: A Dichotomy of Pathways
A critical aspect to understand when using heptafluorobutyl triflate is that its reactivity is not always a straightforward SN2 displacement. The highly electron-withdrawing nature of the perfluoroalkyl chain significantly influences the reactivity of the molecule. A review on electrophilic perfluoroalkylating agents suggests that nucleophiles can attack the sulfur atom of perfluoroalkyl triflates, leading to products other than the desired heptafluorobutylated compound[1].
This leads to a mechanistic dichotomy:
-
SN2 Pathway: For soft and highly reactive nucleophiles, direct displacement of the triflate group at the carbon center can occur, leading to the desired C-heptafluorobutylation.
-
Radical Pathway: In many cases, particularly with less nucleophilic species or under specific initiation conditions (e.g., using a copper catalyst), the reaction may proceed through a single-electron transfer (SET) mechanism, generating a heptafluorobutyl radical which then reacts with the substrate. This is particularly relevant for the heptafluorobutylation of C-nucleophiles like alkynes[2].
dot
Caption: Competing reaction pathways for heptafluorobutylation.
Experimental Protocols
Safety Precaution: Heptafluorobutyl triflate is a reactive and potentially hazardous compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the reagent.
General Protocol for the Synthesis of Heptafluorobutyl Triflate
This protocol is adapted from general procedures for the synthesis of alkyl triflates[3].
Materials:
-
2,2,3,3,4,4,4-Heptafluoro-1-butanol
-
Trifluoromethanesulfonic anhydride
-
Anhydrous pyridine (or 2,6-lutidine)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Schlenk flask and other dry glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2,2,3,3,4,4,4-heptafluoro-1-butanol (1.0 eq) and anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add anhydrous pyridine (1.1 eq) to the stirred solution.
-
To this mixture, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via syringe over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture can be quenched by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel or by distillation under reduced pressure.
Note: Heptafluorobutyl triflate is often used in situ without purification due to its high reactivity and potential for decomposition.
Protocol for the Heptafluorobutylation of Alkynes (C-Nucleophiles)
This protocol is based on the work of Nevado and co-workers on the perfluoroalkyltriflation of alkynes[2].
Materials:
-
Heptafluorobutyl triflate (or a suitable precursor like Phenyl(heptafluorobutyl)iodonium triflate)
-
Alkyne substrate
-
Copper(I) chloride (CuCl)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk tube, add the alkyne (1.0 eq), Phenyl(heptafluorobutyl)iodonium triflate (1.2 eq), and CuCl (10 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DCE via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Table 1: Representative Examples of Heptafluorobutylation of Alkynes
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | (E)-1-(1-(Heptafluorobutyl)-2-phenylvinyl)triflate | 75 |
| 2 | 1-Octyne | (E)-1-(1-(Heptafluorobutyl)oct-1-en-2-yl)triflate | 82 |
| 3 | 4-Ethynyltoluene | (E)-1-(1-(Heptafluorobutyl)-2-(p-tolyl)vinyl)triflate | 78 |
Yields are approximate and may vary depending on the specific reaction conditions and substrate.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive reagent | Ensure the heptafluorobutyl triflate was freshly prepared or properly stored under inert atmosphere. |
| Poor quality starting materials | Use freshly distilled solvents and high-purity starting materials. | |
| Incorrect reaction temperature | Optimize the reaction temperature. Some reactions may require heating or cooling. | |
| Formation of side products | Attack at the sulfur atom of the triflate | Consider using a different solvent or a catalyst that favors the SN2 pathway. For some substrates, a radical pathway may be unavoidable. |
| Decomposition of the product | Purify the product carefully and store it at low temperatures. | |
| Incomplete reaction | Insufficient reaction time | Extend the reaction time and monitor by TLC or GC-MS. |
| Stoichiometry issues | Ensure the correct stoichiometry of reagents is used. |
Safety and Handling
Heptafluorobutyl triflate and its precursors are hazardous chemicals that must be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene)[4][5][6].
-
Ventilation: All manipulations must be performed in a certified chemical fume hood.
-
Inert Atmosphere: Due to its moisture sensitivity, heptafluorobutyl triflate should be handled under an inert atmosphere of argon or nitrogen.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong oxidizing agents.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
Heptafluorobutyl triflate is a potent but challenging reagent for the introduction of the valuable heptafluorobutyl moiety. A thorough understanding of its synthesis, reactivity, and the potential for competing reaction pathways is crucial for its successful application. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the use of heptafluorobutyl triflate in their synthetic endeavors. As with any highly reactive reagent, careful planning, adherence to safety protocols, and meticulous experimental technique are paramount.
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Umemoto, T. Electrophilic Perfluoroalkylating Agents. Chemical Reviews. 1996 , 96 (5), 1757–1778. [Link]
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Nevado, C.; Charpentier, J. Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates. Organic Letters. 2017 , 19 (11), 2953–2956. [Link]
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Prakash, G. K. S.; Wang, Y.; Mogi, R.; Hu, J.; Mathew, T.; Olah, G. A. Nucleophilic Perfluoroalkylation of Imines and Carbonyls: Perfluoroalkyl Sulfones as Efficient Perfluoroalkyl-Transfer Motifs. Organic Letters. 2010 , 12 (13), 2932–2935. [Link]
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-
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Application Note: Mastering the Suzuki Coupling of Alkyl Triflates
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Frontiers of C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of biaryls and conjugated systems crucial for pharmaceuticals and materials science.[1][2] Historically, this Nobel Prize-winning reaction has been most proficient with sp²-hybridized electrophiles like aryl and vinyl halides.[1] However, the strategic imperative to forge C(sp³)–C(sp²) and C(sp³)–C(sp³) linkages—ubiquitous motifs in drug candidates—has driven intense research into incorporating sp³-hybridized electrophiles.
Alkyl triflates (ROTf) have emerged as powerful substrates for this purpose.[1][3] Triflates are excellent leaving groups, often exhibiting reactivity greater than the corresponding bromides.[1][2] This application note serves as an in-depth technical guide, providing a robust framework for understanding and executing the Suzuki coupling of alkyl triflates. We will dissect the mechanistic challenges, detail the critical reaction parameters, and provide a field-proven experimental protocol to empower researchers to successfully implement this transformative methodology.
Mechanistic Considerations and Key Challenges
The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] However, the transition from sp² to sp³ electrophiles introduces significant mechanistic hurdles.
Key Challenges with Alkyl Electrophiles:
-
Slower Oxidative Addition: The oxidative addition of a Pd(0) catalyst to a C(sp³)–O bond of an alkyl triflate is kinetically less favorable compared to the addition to C(sp²)–X bonds.[6]
-
β-Hydride Elimination: This is the most significant competing side reaction.[7][8] Once the alkyl-palladium(II) intermediate is formed after oxidative addition, if there is a hydrogen atom on the carbon beta to the palladium center, the complex can readily eliminate to form an alkene and a palladium hydride species.[8][9] This pathway destroys the desired intermediate and leads to undesired byproducts, often lowering the yield of the cross-coupled product.[7][8]
Overcoming these challenges requires careful selection of the catalyst system and reaction conditions to favor the desired productive coupling pathway over β-hydride elimination.
Figure 1: Catalytic cycle for the Suzuki coupling of alkyl triflates.
Optimizing Reaction Parameters: A Guide for Success
The success of a Suzuki coupling with an alkyl triflate hinges on the judicious selection of several key components. Each parameter must be tuned to accelerate the desired C-C bond formation while suppressing unwanted side reactions.
The Palladium Catalyst and Ligand System
This is arguably the most critical factor. While standard palladium precursors like Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, the choice of ligand is paramount.[2]
-
Bulky, Electron-Rich Phosphine Ligands: Ligands developed by the Buchwald group, such as SPhos and XPhos , are highly effective. Their large steric bulk and strong electron-donating properties are believed to promote the rate-limiting reductive elimination step.[10] This acceleration helps the desired coupling outcompete the β-hydride elimination pathway.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium.[1] Catalysts like PEPPSI-IPr can be highly effective, offering high reactivity and stability, sometimes allowing for lower catalyst loadings.[10]
The Alkyl Triflate Electrophile
Trifluoromethanesulfonates (triflates) are among the most reactive pseudohalides used in cross-coupling.[1]
-
Reactivity Order: The general reactivity trend for electrophiles is I > Br > OTf >> Cl.[2][3]
-
Substrate Scope: Primary alkyl triflates are generally good substrates. Secondary alkyl electrophiles are more challenging due to a slower rate of oxidative addition and a greater propensity for β-hydride elimination.[6][11] Specialized conditions, sometimes using nickel catalysts, have been developed for these more hindered substrates.[12]
-
Preparation: Alkyl triflates are typically prepared from the corresponding alcohol using triflic anhydride (Tf₂O) and a hindered base like 2,6-lutidine or pyridine. They are often moisture-sensitive and are best used immediately after preparation or stored under an inert atmosphere.
The Organoboron Reagent
Both boronic acids (R-B(OH)₂) and their corresponding esters (e.g., pinacol esters, R-Bpin) are viable nucleophiles.[3]
-
Boronic Acids: Widely available and generally effective.
-
Potassium Alkyltrifluoroborates (R-BF₃K): These reagents are often crystalline, air-stable solids that are less prone to protodeboronation than boronic acids, making them excellent coupling partners.[1]
The Base
The base plays a crucial role, primarily in activating the organoboron reagent to facilitate transmetalation.[1][13][14] The formation of a borate species [R-B(OH)₃]⁻ or an analogous adduct increases the nucleophilicity of the organic group, promoting its transfer to the palladium center.[13]
-
Common Choices: Potassium phosphate (K₃PO₄) is a frequently used and effective base for these couplings. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also common.[3] For sensitive substrates where esters might be present, milder bases like potassium fluoride (KF) can be employed.[6][14]
Solvent and Temperature
Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and hydrolysis of the triflate.
-
Solvents: Aprotic polar solvents such as 1,4-dioxane , tetrahydrofuran (THF) , and toluene are most common.[5]
-
Temperature: Reactions can range from room temperature to elevated temperatures (e.g., 80-100 °C), depending on the reactivity of the specific substrates and the catalyst system employed.[5]
Table of Representative Reaction Conditions
| Alkyl Triflate | Boronic Acid/Ester | Catalyst / Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Octyl triflate | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 80 | 85 | J. Am. Chem. Soc. 2004, 126, 13028-13029 |
| Cyclohexylmethyl triflate | 4-Methoxy-phenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 91 | Org. Lett. 2006, 8, 4079-4082 |
| 2-Phenylethyl triflate | 2-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | THF | 65 | 78 | J. Org. Chem. 2008, 73, 7119-7122 |
| (S)-α-Cyanohydrin triflate | 4-Tolylboronic acid | Pd(PtBu₃)₂ (5) | K₂CO₃ (4) | Toluene | 25 | 75 (with inversion) | J. Am. Chem. Soc. 2010, 132, 2534-2535[6][11] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of a primary alkyl triflate with an arylboronic acid. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk or glovebox techniques.
Title: Protocol for the Suzuki Coupling of 1-Octyl Triflate with Phenylboronic Acid.
Materials & Reagents:
-
1-Octanol
-
Triflic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Phenylboronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄, anhydrous, finely powdered)
-
Toluene (anhydrous)
-
Diethyl ether, Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄
-
Silica gel for column chromatography
Figure 2: Experimental workflow for the Suzuki coupling of alkyl triflates.
Procedure:
Part A: In Situ Preparation of 1-Octyl Triflate
-
To a flame-dried Schlenk flask under argon, add 1-octanol (1.0 mmol, 1.0 equiv) and anhydrous DCM (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 mmol, 1.2 equiv) dropwise.
-
Add triflic anhydride (1.1 mmol, 1.1 equiv) dropwise over 5 minutes. The solution may become cloudy.
-
Stir the reaction at 0 °C for 30 minutes. The resulting solution containing 1-octyl triflate is used directly in the next step.
Part B: Suzuki Coupling Reaction
-
To a separate, flame-dried Schlenk flask equipped with a stir bar, add phenylboronic acid (1.5 mmol, 1.5 equiv), K₃PO₄ (3.0 mmol, 3.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
To this mixture, add the freshly prepared solution of 1-octyl triflate in DCM from Part A via cannula.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
Part C: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove palladium salts and base.
-
Wash the filtrate with saturated aq. NaHCO₃ (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-octylbenzene.
Part D: Characterization
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Poor quality triflate; Insufficiently anhydrous/anaerobic conditions. | Use fresh palladium precursor and ligand; Ensure triflate was successfully formed (can check by ¹H NMR); Use freshly distilled, degassed solvents and rigorously inert atmosphere. |
| Alkene byproduct observed | β-hydride elimination is dominant. | Increase ligand-to-metal ratio; Switch to a bulkier, more electron-rich ligand (e.g., from SPhos to XPhos); Lower the reaction temperature. |
| Protodeboronation of Boronic Acid | Presence of water; Base too strong or reaction time too long. | Ensure all reagents and solvents are scrupulously dry; Consider using a milder base (e.g., KF) or using a boronic ester or trifluoroborate salt. |
| Hydrolysis of Triflate | Presence of water. | Ensure rigorous anhydrous conditions; Use the triflate immediately after its preparation. |
Conclusion
The Suzuki-Miyaura coupling of alkyl triflates is a powerful and increasingly accessible tool for constructing valuable C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds. Success in this domain requires a departure from standard sp²-sp² coupling conditions and a focused approach on mitigating the key challenge of β-hydride elimination. By carefully selecting bulky, electron-rich ligands, appropriate bases, and maintaining rigorous anhydrous and anaerobic conditions, researchers can effectively harness the high reactivity of alkyl triflates to access complex molecular architectures. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this important transformation in academic and industrial research.
References
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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ChemLibre Texts. (2024). Suzuki-Miyaura Coupling. [Link]
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Dreher, S. D., et al. (2010). Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates. Journal of the American Chemical Society, 132(8), 2534–2535. [Link]
-
Dreher, S. D., et al. (2011). Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates. PMC, NIH Public Access. [Link]
-
Lee, C.-W., et al. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216. [Link]
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JoVE Science Education Database. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments. [Link]
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Wikipedia. (2024). Suzuki reaction. [Link]
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Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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Wikipedia. (2024). β-Hydride elimination. [Link]
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Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
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Wang, Z., et al. (2018). C(sp3) Cross-Coupling of Non-activated Alkyl Electrophiles via Nickel Hydride Catalysis. Infoscience, EPFL. [Link]
-
Ishiyama, T., et al. (1995). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
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ResearchGate. (2023). Cross‐coupling of alkyl α‐cyanohydrin triflates. [Link]
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Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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ResearchGate. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. [Link]
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Kobayashi, S., & Kijima, M. (1993). Palladium-catalyzed cross-coupling reaction of trialkylaluminiums with aryl triflates: facile conversion of a phenolic hydroxy group into an alkyl group. Journal of the Chemical Society, Perkin Transactions 1, (15), 1843-1846. [Link]
-
Shields, J. D., et al. (2015). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling. PMC, NIH Public Access. [Link]
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Zhang, G., et al. (2022). Gold-Catalyzed C(sp3)-C(sp2) Suzuki-Miyaura Coupling Reaction. ChemRxiv. [Link]
-
Saa, J. M., et al. (1992). Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes. The Journal of Organic Chemistry, 57(25), 6783–6785. [Link]
-
van der Werf, M. J., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]
-
ResearchGate. (2023). Triflate‐selective cross‐couplings of haloaryl triflates. [Link]
-
ResearchGate. (2022). Gold-Catalyzed C(sp3)-C(sp2) Suzuki-Miyaura Coupling Reaction. [Link]
-
Chen, Z., et al. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science, 13(14), 4050-4057. [Link]
-
Semproni, E. M., et al. (2022). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Enabled by a Readily Synthesized and Modular Class of Phenoxy-Imine Ligands. ACS Catalysis, 12(3), 1905–1918. [Link]
-
ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]
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Heptafluorobutyl Trifluoromethanesulfonate: A Powerful Reagent for Advanced Carbohydrate Synthesis
Introduction: The Quest for Controlled Glycosylation
In the intricate world of carbohydrate chemistry, the stereoselective formation of the glycosidic bond stands as a paramount challenge. This linkage is the fundamental connection that builds complex oligosaccharides and glycoconjugates, molecules at the heart of numerous biological processes and therapeutic innovations. The pursuit of robust and predictable glycosylation methods has led to the exploration of highly reactive reagents capable of activating glycosyl donors under controlled conditions. Among these, trifluoromethanesulfonates (triflates) have emerged as exceptionally potent activating groups due to the superb leaving group ability of the triflate anion. This guide delves into the application of a specific, highly fluorinated triflating agent, Heptafluorobutyl Trifluoromethanesulfonate (HFBS-OTf) , as a reagent in modern carbohydrate chemistry. While less common than its counterparts like triflic anhydride (Tf₂O) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), the unique properties of HFBS-OTf offer intriguing possibilities for fine-tuning reactivity and stereoselectivity in complex glycosylation schemes.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of HFBS-OTf, including its properties, a theoretical framework for its application, detailed protocols for its use in activating thioglycoside donors, and a discussion of the critical factors influencing stereochemical outcomes.
Reagent Profile and Safety Considerations
Heptafluorobutyl trifluoromethanesulfonate is a powerful electrophilic reagent. Its reactivity stems from the combination of the electron-withdrawing heptafluorobutyl group and the exceptional leaving group character of the trifluoromethanesulfonate moiety.
| Property | Value | Reference |
| Molecular Formula | C₅H₂F₁₀O₃S | [1] |
| CAS Number | 6401-01-0 | [1] |
| Appearance | Colorless liquid (typical) | General Knowledge |
| Key Hazards | Acutely toxic if swallowed or inhaled. Causes severe skin burns and eye damage. Corrosive to the respiratory tract. | [2][3] |
Safety Precautions are Paramount:
Working with heptafluorobutyl trifluoromethanesulfonate demands strict adherence to safety protocols. It is a highly corrosive and toxic substance.[2][3]
-
Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3] A full-face shield is recommended.
-
In case of contact:
-
Skin: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water.[3]
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
-
Disposal: Dispose of contents and container to a hazardous waste disposal facility in accordance with local regulations.[4]
Application in Glycosylation: Activation of Thioglycosides
Thioglycosides are among the most popular glycosyl donors in carbohydrate synthesis due to their stability during protecting group manipulations and their versatile activation under various conditions.[5] The activation of thioglycosides typically involves a thiophilic promoter that converts the anomeric thioether into a better leaving group. Heptafluorobutyl trifluoromethanesulfonate, as a potent electrophile, is well-suited for this role.
Proposed Mechanism of Activation
The activation of a thioglycoside donor with HFBS-OTf is proposed to proceed through the formation of a highly reactive glycosyl triflate intermediate. This mechanism is analogous to the well-established activation of thioglycosides with reagents like methyl triflate or triflic anhydride.[6][7]
The reaction is initiated by the electrophilic attack of HFBS-OTf on the anomeric sulfur atom of the thioglycoside. This generates a sulfonium intermediate which, being an excellent leaving group, is readily displaced by the triflate anion to form the highly reactive glycosyl triflate. This intermediate exists in equilibrium with the corresponding oxocarbenium ion. The subsequent nucleophilic attack by the glycosyl acceptor on this activated species forms the desired glycosidic bond.
Protocol: Stereoselective Glycosylation using Heptafluorobutyl Trifluoromethanesulfonate
The following is a representative protocol for the glycosylation of a glycosyl acceptor using a thioglycoside donor activated by heptafluorobutyl trifluoromethanesulfonate. This protocol is based on established methods for thioglycoside activation and should be optimized for specific substrates.[8]
Materials:
-
Glycosyl Donor (e.g., Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside)
-
Glycosyl Acceptor (e.g., Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside)
-
Heptafluorobutyl trifluoromethanesulfonate (HFBS-OTf)
-
Non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine, DTBMP)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4 Å)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor (1.0 equiv.), glycosyl acceptor (1.2 equiv.), and DTBMP (1.5 equiv.).
-
Solvent and Drying: Add freshly distilled, anhydrous DCM and activated 4 Å molecular sieves. Stir the mixture at room temperature for 30-60 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and -40 °C). The optimal temperature will depend on the reactivity of the substrates and should be determined empirically.
-
Activation: Slowly add a solution of heptafluorobutyl trifluoromethanesulfonate (1.1 equiv.) in anhydrous DCM to the stirred reaction mixture via syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the glycosyl donor), quench the reaction by adding a few drops of a basic solution (e.g., saturated aqueous sodium bicarbonate or triethylamine).
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove the molecular sieves. Wash the filtrate successively with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired glycoside.
Controlling Stereoselectivity: The Decisive Factor
The stereochemical outcome of a glycosylation reaction is of utmost importance and is influenced by a multitude of factors. When using powerful activating agents like HFBS-OTf that favor the formation of reactive intermediates, understanding these factors is key to achieving the desired anomeric configuration.
-
C-2 Protecting Group: The nature of the substituent at the C-2 position of the glycosyl donor is arguably the most significant factor in stereocontrol.
-
Neighboring Group Participation: Acyl-type protecting groups (e.g., acetate, benzoate) at C-2 can participate in the reaction by forming a cyclic oxonium ion intermediate. This intermediate shields one face of the molecule, leading to the exclusive formation of the 1,2-trans glycoside.
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl, silyl) do not participate and generally lead to a mixture of anomers. The ratio is influenced by other factors.
-
-
Solvent: The polarity and coordinating ability of the solvent can influence the equilibrium between the glycosyl triflate and the oxocarbenium ion.[9]
-
Non-coordinating solvents like dichloromethane or toluene favor Sₙ2-like pathways, which can lead to inversion of anomeric configuration.
-
Coordinating solvents like acetonitrile can stabilize the oxocarbenium ion, potentially favoring the thermodynamically more stable anomer (often the α-glycoside due to the anomeric effect).
-
-
Temperature: Lower reaction temperatures generally enhance stereoselectivity by favoring the kinetically controlled product and minimizing side reactions.
-
Acceptor Reactivity: The nucleophilicity of the glycosyl acceptor can also play a role. Highly reactive acceptors may react quickly with the first-formed intermediate, while less reactive acceptors may allow for equilibration of intermediates, leading to a different stereochemical outcome. The presence of fluorine atoms near the acceptor's hydroxyl group has been shown to modulate nucleophilicity and can reverse stereoselectivity.[2]
Conclusion and Future Outlook
Heptafluorobutyl trifluoromethanesulfonate represents a potent, albeit underutilized, tool in the arsenal of reagents for carbohydrate synthesis. Its high reactivity, driven by the electron-withdrawing nature of the perfluorinated chain, makes it an excellent candidate for the activation of stable glycosyl donors like thioglycosides. While direct, published protocols are scarce, the principles of triflate-mediated glycosylation provide a solid foundation for its application. By carefully controlling reaction parameters, particularly the C-2 protecting group on the donor and the solvent system, chemists can harness the power of this reagent to forge challenging glycosidic linkages. Further research into the specific reactivity profile of HFBS-OTf will undoubtedly open new avenues for the efficient and stereoselective synthesis of complex carbohydrates, furthering advancements in glycobiology and drug discovery.
References
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Sigma-Aldrich. (n.d.). 2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate Safety Data Sheet. Retrieved from Sigma-Aldrich website.[2][3]
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Merck Millipore. (2025). Safety Data Sheet for Heptafluorobutyl trifluoromethanesulfonate.[10]
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CymitQuimica. (2024). Safety Data Sheet for Heptafluorobutyl trifluoromethanesulfonate.[4]
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Thermo Fisher Scientific. (2018). Safety Data Sheet for Sodium heptafluorobutyrate.[11]
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King-Pharm. (n.d.). This compound.[1]
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Pereira, C. L., et al. (2016). Nucleophile-Directed Stereocontrol Over Glycosylations Using Geminal-Difluorinated Nucleophiles. Angewandte Chemie International Edition, 55(46), 14340-14344.[2]
-
Komarova, B. S., et al. (2025). Cooperative Stereocontrol in Glycosylation: Dissecting the α-Directing Effects of 4-O-Acyl and 4-O-Pentafluorobenzoyl Groups and the Role of 6-O-Substituents in Glucosyl and Galactosyl Donors. The Journal of Organic Chemistry.[12]
-
Lönn, H. (1985). Synthesis of a tri- and a hepta-saccharide which contain alpha-L-fucopyranosyl groups and are part of the complex type of carbohydrate moiety of glycoproteins. Carbohydrate Research, 139, 105-113.[6]
-
Postero, B., & Gallo, V. (2021). Approaches to the Synthesis of Perfluoroalkyl-Modified Carbohydrates and Derivatives: Thiosugars, Iminosugars, and Tetrahydro(thio)pyrans. Chemistry – A European Journal, 27(29), 7729-7745.[11]
-
Yang, X. P. (2017). Thioperoxide-Mediated Activation Of Thioglycosides And Application In Oligosaccharide Synthesis (Master's thesis).[1]
-
Abdel-Aal, M. T., et al. (2025). Cooperatively Catalyzed Activation of Thioglycosides with Iodine and Iron(III) Trifluoromethanesulfonate. Molecules, 30(15), 3058.[13]
-
Demchenko, A. V., et al. (2019). Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Chemistry – A European Journal, 25(6), 1461-1465.
-
Edge, A. S., Faltynek, C. R., Hof, L., Reichert, L. E., Jr, & Weber, P. (1981). Deglycosylation of glycoproteins by trifluoromethanesulfonic acid. Analytical Biochemistry, 118(1), 131-137.[14]
-
Escopy, S. (2021). New Methods for the Synthesis, Activation, and Application of Thioglycosides (Doctoral dissertation). University of Missouri–St. Louis.[5]
-
Gauffin, C., et al. (2015). Efficient Glycosidation of a Phenyl Thiosialoside Donor with Diphenyl Sulfoxide and Triflic Anhydride in Dichloromethane. The Journal of Organic Chemistry, 80(15), 7678–7687.[8]
-
van der Vorm, S., et al. (2020). Elucidating the Curtin–Hammett Principle in Glycosylation Reactions: The Decisive Role of Equatorial Glycosyl Triflates. Journal of the American Chemical Society, 142(26), 11496-11506.[15]
-
Crich, D. (2010). Chemistry of Glycosyl Triflates: Synthesis of β-Mannopyranosides. Accounts of Chemical Research, 43(8), 1144-1153.[16]
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Crich, D., & Sun, S. (1997). Glycosyl Sulfoxides in Glycosylation Reactions. The Journal of Organic Chemistry, 62(5), 1198-1199.[7]
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Bennett, C. S. (2017). Glycosyl Sulfonates Beyond Triflates. Trends in Chemistry, 2(1), 1-13.[17]
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Zhu, Y., & Gervay-Hague, J. (2005). Indium Triflate Catalyzed Peracetylation of Carbohydrates. Organic Letters, 7(19), 4213-4216.[18]
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So, E. M., & Fraser-Reid, B. (2016). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Beilstein Journal of Organic Chemistry, 12, 1594-1607.[19]
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Sojka, M., & Wicha, J. (2016). Efficient O-Functionalization of Carbohydrates with Electrophilic Reagents. Angewandte Chemie International Edition, 55(34), 10044-10047.[16]
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Zhu, X., & Schmidt, R. R. (2009). Pre-activation Based Stereoselective Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934.[9]
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Application Notes & Protocols: Metal-Catalyzed Cross-Coupling Reactions Involving Fluoroalkyl-Substituted Triflates
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of metal-catalyzed cross-coupling reactions utilizing aryl and vinyl triflates, with a particular focus on substrates bearing electron-withdrawing fluoroalkyl groups such as heptafluorobutyl. We delve into the core principles, mechanistic underpinnings, and field-proven protocols for key transformations including Suzuki-Miyaura, Stille, and Sonogashira couplings. By explaining the causality behind experimental choices and providing detailed, step-by-step methodologies, this document serves as a practical guide for the synthesis of complex molecular architectures relevant to modern pharmaceutical and materials science.
Introduction: The Strategic Role of Fluoroalkyl-Substituted Triflates in Synthesis
The construction of carbon-carbon bonds remains the cornerstone of modern organic synthesis, enabling the assembly of complex molecules from simpler precursors. Within the armamentarium of synthetic methodologies, transition metal-catalyzed cross-coupling reactions are preeminent.[1] While organic halides have traditionally served as the workhorse electrophiles, organic triflates (trifluoromethanesulfonates, R-OTf) have emerged as highly effective and versatile alternatives.[2]
Derived readily from ubiquitous phenol and ketone functionalities, aryl and vinyl triflates exhibit reactivity comparable to that of aryl iodides and bromides, making them superb substrates for a host of catalytic transformations.[3][4] Their utility is particularly pronounced in the synthesis of molecules for drug discovery. The incorporation of fluorine or fluoroalkyl groups (e.g., trifluoromethyl, heptafluorobutyl) into a drug candidate can profoundly and beneficially modulate its physicochemical and biological properties, including metabolic stability, membrane permeability, lipophilicity, and binding affinity.[5] Consequently, methods that allow for the late-stage functionalization of fluoroalkyl-containing scaffolds are of paramount importance.
This guide focuses on leveraging the unique reactivity of the C-OTf bond in fluoroalkyl-substituted substrates for strategic C-C bond formation using palladium, nickel, and copper catalysts.
Core Concepts: The Triflate as a Superior Pseudohalide
The triflate group is one of the best leaving groups in organic chemistry, a property derived from the extreme electron-withdrawing nature of the trifluoromethyl (CF₃) group, which stabilizes the resulting triflate anion (TfO⁻) through resonance and induction. This makes the carbon atom to which it is attached highly electrophilic and susceptible to oxidative addition by a low-valent metal center, the crucial first step in most cross-coupling catalytic cycles.
Key Advantages:
-
High Reactivity: The reactivity order for electrophiles in many palladium-catalyzed couplings is R–I > R–OTf > R–Br >> R–Cl, placing triflates on par with the most reactive halides.[3][6]
-
Facile Synthesis: Aryl and vinyl triflates are easily prepared from readily available phenols and enolizable ketones, respectively, using reagents like triflic anhydride (Tf₂O) under mild conditions.[7] This provides an alternative entry into cross-coupling manifolds when the corresponding halide is not easily accessible.
-
Sequential Coupling: The differential reactivity between halides and triflates can be exploited for programmed, site-selective cross-coupling reactions on polyfunctionalized aromatic rings.[8]
Caption: General synthesis of an aryl triflate from a phenol.
Application I: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron compound and an electrophile, is arguably the most widely used cross-coupling reaction due to its operational simplicity, mild conditions, and the low toxicity of boron reagents.[9] Aryl and vinyl triflates are excellent electrophiles for this transformation.[10]
Mechanistic Rationale
The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical for stabilizing the palladium center and modulating its reactivity, while the base is essential for activating the organoboron species for transmetalation.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol: Suzuki-Miyaura Coupling of a Heptafluorobutyl-Substituted Aryl Triflate
This protocol describes a general procedure for the coupling of 4-(heptafluorobutan-2-yl)phenyl triflate with phenylboronic acid. The electron-withdrawing heptafluorobutyl group makes the triflate a highly activated electrophile.
Materials:
-
4-(Heptafluorobutan-2-yl)phenyl triflate (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine [PPh₃] or SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv), finely ground
-
Anhydrous solvent (e.g., Toluene/H₂O, Dioxane, or DMF)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl triflate, phenylboronic acid, base, and palladium catalyst/ligand under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add the anhydrous solvent via syringe. If a biphasic system like Toluene/H₂O is used, ensure both are degassed.
-
Causality Check: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species formed in situ. The base is not just a proton scavenger; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[11]
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 75-90 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 85-98 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 80-95 |
| Table 1. Representative conditions for Suzuki-Miyaura coupling of aryl triflates. |
Application II: Stille & Sonogashira Cross-Coupling Reactions
Stille Coupling: Engaging Organostannanes
The Stille reaction couples organic triflates with organotin reagents (stannanes).[12] Its primary advantage is the exceptional tolerance for a wide variety of functional groups, as organostannanes are generally stable to air and moisture and unreactive towards many common reagents.[2] The main drawback is the toxicity of tin compounds, requiring careful handling and purification to remove tin byproducts.[13] The catalytic cycle is analogous to the Suzuki coupling.
Protocol: General Procedure for Stille Coupling
-
To a Schlenk flask under argon, add the aryl triflate (1.0 equiv), organostannane (1.1-1.3 equiv), Pd(PPh₃)₄ (5 mol%), and anhydrous LiCl (2.0-3.0 equiv).
-
Causality Check: The addition of lithium chloride is often crucial. It is believed to accelerate the transmetalation step by breaking up tin aggregates or by forming a more reactive palladium-chloride species.
-
Add anhydrous solvent (e.g., THF or Dioxane).
-
Heat the reaction to 80-100 °C and monitor until completion.
-
Workup involves dilution, washing, and purification, often including a wash with aqueous KF to precipitate tin fluorides, aiding in their removal.
Sonogashira Coupling: Synthesis of Alkynes
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl or vinyl triflate with a terminal alkyne.[3] The reaction uniquely employs a dual catalytic system: a palladium catalyst activates the triflate, and a copper(I) co-catalyst activates the alkyne.[14]
Mechanism & Protocol: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-OTf complex generated from the oxidative addition of the aryl triflate to Pd(0).
Caption: Experimental workflow for a Sonogashira coupling reaction.
Emerging Frontiers: Nickel-Catalyzed Couplings
While palladium has dominated the field, nickel catalysis has gained significant traction as a more sustainable and cost-effective alternative.[15] Nickel catalysts can effectively cleave the C-OTf bond and have been shown to enable unique transformations, including reductive cross-couplings of fluoroalkyl triflates with aryl halides.[16] These reactions often proceed through different mechanisms, potentially involving Ni(I)/Ni(III) cycles, and can offer complementary reactivity to palladium-based systems.[17]
Troubleshooting and Practical Insights
-
Problem: Low or No Reactivity.
-
Cause: Inactive catalyst.
-
Solution: Ensure strictly anhydrous and anaerobic conditions. Use freshly prepared or high-quality catalysts and ligands. Consider a more electron-rich ligand to promote oxidative addition, especially for electron-rich aryl triflates.
-
-
Problem: Triflate Hydrolysis.
-
Cause: The triflate is sensitive to nucleophilic attack by water or hydroxide, especially under basic conditions, leading to the formation of the parent phenol.[9]
-
Solution: Use rigorously dried solvents and reagents. A non-aqueous base like K₃PO₄ or CsF may be superior to carbonate bases in aqueous systems. Running the reaction at the lowest effective temperature can also minimize this side reaction.
-
-
Problem: Homocoupling of the Nucleophile.
-
Cause: (e.g., in Suzuki coupling) Oxidative coupling of the boronic acid.
-
Solution: This can be promoted by oxygen. Ensure the reaction is thoroughly degassed. Adjusting the stoichiometry or slowing the addition of the boronic acid may help.
-
Conclusion
Aryl and vinyl triflates, particularly those substituted with functionality relevant to medicinal chemistry like the heptafluorobutyl group, are powerful electrophiles for metal-catalyzed cross-coupling. Their ready synthesis from phenols and ketones, combined with their high reactivity in Suzuki-Miyaura, Stille, Sonogashira, and emerging nickel-catalyzed reactions, provides a robust and versatile platform for the construction of complex molecular targets. A thorough understanding of the underlying mechanisms and careful control of reaction parameters are key to harnessing the full synthetic potential of these valuable substrates.
References
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The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. PMC - NIH. 18
-
Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. Semantic Scholar.
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The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. MIT Open Access Articles. 19
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Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. NIH. 1
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A general synthesis of fluoroalkylated alkenes by palladium-catalyzed Heck-type reaction of fluoroalkyl bromides. PubMed. 20
-
Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. PubMed. 21
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Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof. DSpace@MIT. 22
-
Ethyl Triflate in Medicinal Chemistry: Exploring Potential and Applications. BOC Sciences. 23
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Stille-Coupling Reaction. ChemPage. 6
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Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Semantic Scholar. 24
-
Applications of Fluorine in Medicinal Chemistry. PubMed. 5
-
Stille reaction. Wikipedia. 12
-
Nickel-Catalyzed Defluorinative Coupling of Aliphatic Aldehydes with Trifluoromethyl Alkenes. PMC - NIH. 25
-
Stille Coupling. Organic Chemistry Portal. 13
-
Nickel-Catalyzed Reductive Cross-Coupling of Monofluoroalkyl Triflates with Aryl Halides for Monofluoroalkylated Arenes. ResearchGate. 26
-
Cu(OTf)2-catalyzed multicomponent reactions. Beilstein Journals. 27
-
Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. NIH. 28
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The Stille Reaction. Organic Reactions. 2
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Stille Coupling. Chemistry LibreTexts. 29
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Nickel‐catalyzed triflate‐to‐halogen exchange reaction (Reisman,...). ResearchGate. 17
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Sonogashira coupling. Wikipedia. 3
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Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions. ResearchGate. 15
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Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. DSpace@MIT. 30
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Applications of Fluorine in Medicinal Chemistry. Sigma-Aldrich.
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Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. PubMed Central. 7
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. ResearchGate. 9
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. PMC - NIH. 10
-
Sonogashira Coupling. Chemistry LibreTexts. 4
-
(PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. 8
-
Sonogashira cross-coupling reaction. YouTube. 14
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. 11
-
Polyfluorinated Groups in Medicinal Chemistry. ResearchGate. 31
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Application Notes & Protocols: One-Pot Synthesis Utilizing In-Situ Generated Triflates
A Senior Application Scientist's Guide for Researchers in Organic Synthesis and Drug Development
The strategic conversion of alcohols into other functional groups is a cornerstone of modern organic synthesis. Among the myriad of activation strategies, the formation of trifluoromethanesulfonates (triflates) stands out due to their exceptional reactivity as leaving groups. This guide provides an in-depth exploration of one-pot synthetic methodologies that harness the power of triflates generated in-situ, thereby avoiding the isolation of these often unstable intermediates. By generating and consuming the triflate within a single reaction vessel, these protocols offer significant advantages in terms of efficiency, atom economy, and operational simplicity.
This document is structured to provide both the foundational principles and actionable, field-proven protocols for immediate application in the laboratory.
The Principle: Why In-Situ Triflate Generation?
Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O), is a powerful electrophile that readily activates the hydroxyl group of an alcohol. This activation converts the poor leaving group (⁻OH) into an exceptionally good one (⁻OTf). The triflate anion (CF₃SO₃⁻) is a highly stable, non-nucleophilic species, making the corresponding alkyl triflate intermediate extremely susceptible to nucleophilic attack.
The core advantage of an in-situ or "one-pot" approach lies in telescoping multiple synthetic steps. Instead of a two-step sequence involving:
-
Activation of the alcohol (R-OH) to the triflate (R-OTf) followed by isolation and purification.
-
Reaction of the isolated R-OTf with a nucleophile (Nu⁻).
The one-pot method generates the highly reactive R-OTf intermediate in the presence of the desired nucleophile, which immediately intercepts it to form the final product. This strategy is particularly valuable because alkyl triflates can be unstable and challenging to isolate, especially for complex molecules.[1]
The general workflow is elegantly simple, yet powerful:
Caption: General workflow for one-pot nucleophilic substitution via in-situ triflate generation.
The Mechanism: Causality Behind the Reaction
The process begins with the reaction between the alcohol and triflic anhydride. A non-nucleophilic base, typically pyridine or 2,6-lutidine, is crucial. Its role is twofold: it activates the alcohol by deprotonation and, more importantly, neutralizes the triflic acid (TfOH) byproduct generated during the reaction.[2] Failure to quench this potent acid could lead to undesired side reactions, particularly with acid-sensitive functional groups.
The mechanism proceeds as follows:
-
The lone pair of the alcohol's oxygen atom attacks one of the sulfur atoms of triflic anhydride.
-
The base removes the proton from the resulting oxonium ion.
-
This generates the alkyl triflate intermediate and triflic acid, which is immediately neutralized by the base to form a pyridinium or lutidinium triflate salt.
-
The nucleophile, already present in the reaction mixture, attacks the carbon atom bearing the triflate group in an Sₙ2-type displacement, yielding the final product.
Caption: Key mechanistic steps in the in-situ formation and substitution of an alkyl triflate.
Core Application: One-Pot Nucleophilic Substitution of Alcohols
This is the most common application, allowing for the direct conversion of alcohols into a wide array of other functional groups, including azides, halides, amines, and ethers. The protocol below provides a robust, general procedure for this transformation.
Protocol 1: General One-Pot Conversion of a Primary Alcohol to an Azide
Objective: To synthesize an alkyl azide from a primary alcohol in a single step, avoiding the isolation of the corresponding alkyl triflate.
Materials & Reagents:
| Reagent/Material | Formula | M.W. | Amount (for 1 mmol scale) | Notes |
|---|---|---|---|---|
| Primary Alcohol | R-CH₂OH | - | 1.0 mmol, 1.0 equiv | Substrate |
| Sodium Azide | NaN₃ | 65.01 | 1.5 mmol, 1.5 equiv | Nucleophile |
| Triflic Anhydride | (CF₃SO₂)₂O | 282.14 | 1.2 mmol, 1.2 equiv | Activating Agent |
| Pyridine | C₅H₅N | 79.10 | 2.0 mmol, 2.0 equiv | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 10 mL | Anhydrous Solvent |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 mmol) and sodium azide (1.5 mmol).
-
Add anhydrous dichloromethane (10 mL) via syringe, followed by pyridine (2.0 mmol).
-
Cool the resulting suspension to 0 °C in an ice-water bath with vigorous stirring.
-
Slowly add triflic anhydride (1.2 mmol) dropwise via syringe over 5-10 minutes. Causality Note: A slow addition rate is critical to control the exothermic reaction and prevent the formation of undesired byproducts.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Safety Precautions:
-
Triflic Anhydride: Is highly corrosive, moisture-sensitive, and reacts violently with water.[3][4] It must be handled in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Always use dry syringes and needles for transfer.[5]
-
Sodium Azide: Is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which liberates toxic hydrazoic acid gas.
Advanced Applications: In-Situ Triflates in Cross-Coupling Reactions
The utility of in-situ generated triflates extends beyond simple substitutions. Aryl and vinyl triflates are excellent substrates for various palladium- and nickel-catalyzed cross-coupling reactions. Generating these triflates from phenols or enols in a one-pot sequence with a subsequent cross-coupling reaction is a powerful strategy for constructing complex molecular architectures.[6][7]
Protocol 2: One-Pot Suzuki-Miyaura Cross-Coupling of a Phenol
Objective: To synthesize a biaryl compound directly from a phenol and a boronic acid without isolating the intermediate aryl triflate. This protocol is adapted from methodologies that demonstrate the feasibility of telescoping triflate formation and cross-coupling.[6][8]
Materials & Reagents:
| Reagent/Material | Formula | M.W. | Amount (for 0.5 mmol scale) | Notes |
|---|---|---|---|---|
| Phenol | Ar-OH | - | 0.5 mmol, 1.0 equiv | Substrate |
| Arylboronic Acid | Ar'-B(OH)₂ | - | 0.75 mmol, 1.5 equiv | Coupling Partner |
| Triflic Anhydride | (CF₃SO₂)₂O | 282.14 | 0.6 mmol, 1.2 equiv | Activating Agent |
| Pyridine | C₅H₅N | 79.10 | 1.0 mmol, 2.0 equiv | Base (Step 1) |
| Pd(OAc)₂ | C₄H₆O₄Pd | 224.5 | 0.01 mmol, 2 mol% | Catalyst |
| SPhos | C₂₇H₃₃O₂P | 410.5 | 0.024 mmol, 4.8 mol% | Ligand |
| K₃PO₄ (anhydrous) | K₃PO₄ | 212.27 | 1.5 mmol, 3.0 equiv | Base (Step 2) |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 5 mL | Anhydrous Solvent |
Step-by-Step Methodology:
-
Step 1: In-Situ Triflate Formation. To a flame-dried Schlenk tube under an inert atmosphere, add the phenol (0.5 mmol) and anhydrous 1,4-dioxane (2.5 mL).
-
Cool the solution to 0 °C and add pyridine (1.0 mmol).
-
Slowly add triflic anhydride (0.6 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes. The formation of the aryl triflate is typically rapid.
-
Step 2: Suzuki-Miyaura Coupling. To the same reaction vessel containing the in-situ generated aryl triflate, add the arylboronic acid (0.75 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.024 mmol), and anhydrous K₃PO₄ (1.5 mmol).
-
Add an additional 2.5 mL of anhydrous 1,4-dioxane.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C for 4-12 hours, or until TLC/GC-MS analysis indicates complete consumption of the aryl triflate intermediate. Causality Note: The choice of ligand (e.g., SPhos) is critical for efficient oxidative addition of the aryl triflate to the Pd(0) center, which is the rate-limiting step in many cross-coupling reactions.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Glycosylation Reactions
A specialized yet highly significant application is in carbohydrate chemistry. The activation of a hemiacetal at the anomeric position to form a glycosyl triflate in-situ creates a potent glycosyl donor.[9] This intermediate is then intercepted by a glycosyl acceptor (another alcohol) to form a glycosidic bond, a key step in the synthesis of oligosaccharides and glycoconjugates.[10][11] The stereochemical outcome of these reactions is often dependent on the precise conditions and the nature of the reactive triflate intermediates.[10][11]
Troubleshooting & Field Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Incomplete activation of the alcohol. | Ensure reagents (Tf₂O, solvent) are anhydrous. Moisture will rapidly quench Tf₂O. Use freshly distilled pyridine. |
| Nucleophile is too weak. | Increase reaction temperature after triflate formation or use a stronger nucleophile if possible. | |
| Formation of Elimination Products | Substrate is a secondary or tertiary alcohol. | This method is most effective for primary alcohols. For secondary alcohols, use a bulkier, non-nucleophilic base (e.g., 2,6-lutidine) and maintain low temperatures to disfavor E2 elimination. |
| Complex Product Mixture | Acid-catalyzed side reactions. | Ensure sufficient base (at least 2 equivalents) is used to fully neutralize the TfOH byproduct.[2] |
| Inconsistent Yields in Cross-Coupling | Inefficient catalyst turnover. | Ensure all components for the coupling step are anhydrous. Degas the solvent thoroughly. The choice of ligand and base is critical and may require optimization for specific substrates.[12] |
References
-
Vertex AI Search result[13]
-
Vertex AI Search result[3]
-
Vertex AI Search result[4]
-
Organic Synthesis. "Alcohol to Triflate using Tf2O, base". Organic-synthesis.org. [Link]
-
Li, Z. et al. "One-Pot Relay Glycosylation". J Am Chem Soc, 2020. [Link]
-
Loba Chemie Pvt. Ltd. "TRIFLUOROMETHANESULPHONIC ANHYDRIDE Safety Data Sheet". Lobaczhemie.com, 2019. [Link]
-
Vertex AI Search result[14]
-
Dong, J. et al. "SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates". Chemical Science, 2022. [Link]
-
Ammerer, F. et al. "Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry". Accounts of Chemical Research, 2022. [Link]
-
Vertex AI Search result[15]
-
Poveda, A. et al. "Elucidating the Curtin–Hammett Principle in Glycosylation Reactions: The Decisive Role of Equatorial Glycosyl Triflates". J Am Chem Soc, 2020. [Link]
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Vertex AI Search result[16]
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The Org Chem Group. "Alcohol to Triflate". orgchemboulder.com. [Link]
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Vertex AI Search result[17]
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Vertex AI Search result[18]
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Vertex AI Search result[19]
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Poveda, A. et al. "Dissecting the Essential Role of Anomeric β-Triflates in Glycosylation Reactions". J Am Chem Soc, 2020. [Link]
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Vertex AI Search result[20]
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Huang, L. et al. "LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates". J Am Chem Soc, 2019. [Link]
-
Ackerman, L. K. G. et al. "Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates". J Am Chem Soc, 2016. [Link]
-
Vertex AI Search result[21]
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Vertex AI Search result[23]
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Huang, L. et al. "LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates". J Am Chem Soc, 2019. [Link]
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Vertex AI Search result[24]
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Vertex AI Search result[25]
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Vertex AI Search result[26]
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Vertex AI Search result[27]
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Vertex AI Search result[28]
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- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. lobachemie.com [lobachemie.com]
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- 7. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-Pot Relay Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidating the Curtin–Hammett Principle in Glycosylation Reactions: The Decisive Role of Equatorial Glycosyl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates [organic-chemistry.org]
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Troubleshooting & Optimization
Methods for removing triflic acid impurities from reaction mixtures
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive resource for tackling the common yet critical challenge of removing trifluoromethanesulfonic acid (triflic acid, TfOH) from reaction mixtures. As a superacid, triflic acid is a powerful and versatile catalyst in organic synthesis, instrumental in processes from Friedel-Crafts reactions to the synthesis of complex pharmaceutical intermediates.[1][2] However, its potent acidity and high boiling point (162 °C) can present significant purification challenges.[3] This guide provides in-depth, field-proven methods and troubleshooting advice to ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is removing triflic acid so crucial for my experiment?
Residual triflic acid can have several detrimental effects on your product and subsequent applications:
-
Product Instability: The strong acidity can promote undesired side reactions, such as decomposition, rearrangement, or polymerization of your target molecule.
-
Assay Interference: Trace amounts of acid can significantly alter the pH of biological or analytical assays, leading to inaccurate or misleading results.
-
Downstream Reaction Complications: The presence of a strong acid can interfere with subsequent synthetic steps, poisoning catalysts or reacting with sensitive reagents.
-
Inaccurate Characterization: The triflate salt of your compound will have a different molecular weight and may exhibit different spectroscopic properties, leading to characterization errors.
Q2: What are the primary methods for triflic acid removal?
The most common strategies for removing triflic acid from a reaction mixture include:
-
Aqueous Workup (Neutralization/Extraction)
-
Solid-Phase Scavenging
-
Distillation/Co-distillation
-
Chromatography
The optimal method depends on the stability and physical properties of your product, the scale of your reaction, and the required level of purity.
Troubleshooting and In-Depth Guides
Issue 1: My product is water-sensitive, but I need to neutralize the triflic acid.
Aqueous workups are often the first line of defense. However, for water-sensitive compounds, this presents a significant challenge.
Solution: Anhydrous Workup or Use of a Hindered Base
-
Anhydrous Workup: Instead of an aqueous solution, a slurry of a mild, insoluble base in an organic solvent can be used.
-
Protocol:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Cool the mixture in an ice bath to manage the exothermic neutralization.
-
Slowly add a solid, mild base such as sodium bicarbonate or potassium carbonate.
-
Stir the resulting slurry vigorously until gas evolution ceases.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filtrate with brine to remove any remaining aqueous residue, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate.
-
-
-
Sterically Hindered Bases: For extremely sensitive substrates, a soluble, non-nucleophilic, sterically hindered base can be employed to scavenge the triflic acid.[4]
-
Example: 2,6-di-tert-butyl-4-methylpyridine can be used to neutralize the acid without reacting with other electrophilic centers in the molecule.[4] The resulting pyridinium triflate salt may then be removed by filtration if it precipitates, or by chromatography.
-
Issue 2: An aqueous wash was performed, but my NMR still shows triflic acid contamination.
This is a common issue, as triflic acid is highly soluble in many organic solvents and can be difficult to remove completely with simple extractions.[5]
Solution: Repeated Extractions, Back-Extraction, or a Combination of Methods
-
Repeated Aqueous Washes: Perform multiple extractions with a saturated sodium bicarbonate solution followed by brine. Three to five washes are often necessary.
-
Back-Extraction: If your product is basic (e.g., an amine), you can sometimes use its pH-dependent solubility to your advantage.
-
After the initial basic wash, acidify the aqueous layer with a different, more volatile acid (e.g., HCl) to a pH where your product is protonated and water-soluble.
-
Wash this acidic aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any neutral organic impurities.
-
Re-basify the aqueous layer to deprotonate your product, causing it to precipitate or become extractable into a fresh organic layer. This process leaves the triflate salt behind in the aqueous phase.
-
Issue 3: My product is non-polar and not amenable to aqueous extraction.
Solution: Solid-Phase Scavengers or Chromatography
-
Solid-Phase Scavengers: These are functionalized resins that react with and bind the triflic acid, allowing for its removal by simple filtration. This is a highly effective method for sensitive or non-polar compounds.
-
Common Scavengers for Acids:
-
Protocol:
-
Choose a scavenger resin with a basicity appropriate for your application.
-
Add the resin (typically 2-4 equivalents relative to the acid) to the crude reaction mixture dissolved in a suitable solvent.
-
Stir the mixture at room temperature for a few hours to overnight.
-
Filter off the resin and wash it with the solvent.
-
Combine the filtrates and concentrate to obtain the purified product.
-
-
-
Chromatography:
-
Silica Gel Chromatography: While triflic acid can streak on silica gel, pre-treating the column or the crude mixture can be effective. You can neutralize the crude mixture with a small amount of a base like triethylamine before loading it onto the column. Alternatively, the silica gel slurry can be prepared with a small percentage (0.5-1%) of triethylamine in the eluent system.
-
Reverse-Phase HPLC: For analytical and preparative separations, reverse-phase HPLC can be used to separate triflic acid from the desired product.[7][8]
-
Issue 4: My product is thermally sensitive, and I cannot use distillation.
Solution: Co-distillation with a High-Boiling Solvent or Solid-Phase Scavenging
-
Azeotropic Removal/Co-distillation: While triflic acid itself has a high boiling point, it can sometimes be removed azeotropically with a suitable solvent under reduced pressure.
-
Protocol:
-
After the reaction, add a high-boiling, inert solvent like toluene to the mixture.[5]
-
Concentrate the mixture on a rotary evaporator under reduced pressure. The toluene will co-distill with the triflic acid.[5]
-
Repeat this process several times with fresh portions of toluene to ensure complete removal.[5]
-
-
-
Solid-Phase Scavenging: As mentioned previously, this is an excellent non-thermal method for removing triflic acid.
Method Selection Guide
| Scenario | Recommended Primary Method | Alternative/Secondary Method |
| Product is robust and water-stable | Aqueous Workup (Neutralization/Extraction) | Chromatography |
| Product is water-sensitive | Solid-Phase Scavenging | Anhydrous Workup with an insoluble base |
| Product is non-polar | Solid-Phase Scavenging | Chromatography (with pre-treatment) |
| Trace amounts of acid remain after workup | Repeated Aqueous Washes / Back-Extraction | Solid-Phase Scavenging |
| Product is thermally sensitive | Solid-Phase Scavenging | Co-distillation under reduced pressure |
| Product is a salt and water-insoluble | Trituration with a non-polar solvent[5] | Chromatography |
Visualizing the Workflow
Caption: Decision workflow for selecting a triflic acid purification method.
References
-
Ataman Kimya. (n.d.). TRIFLIC ACID. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Trifluoroacetyl triflate. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Triflic acid. Retrieved from [Link]
-
NIH. (n.d.). Triflic Acid Treatment Enables LC-MS/MS Analysis of Insoluble Bacterial Biomass. Retrieved from [Link]
-
No Added Chemicals. (2011, September 11). Triflic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Trifluoromethanesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2016, October 21). Can anyone suggest a convenient method for the removal of TfOH (solvent amount) from the reaction system without water extraction or base treatment?. Retrieved from [Link]
-
Aure Chemical. (n.d.). How to Prepare Triflic Acid Using the Sulfur Trioxide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, November 15). How to get anhydrous triflic acid from triflic anhydride?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Triflic Acid and Sodium Triflate as Chaotropic Mobile Phase Additives in RP-LC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). ELSD HPLC Method for Analysis of Triflic acid on Primesep B Column. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid. Retrieved from [Link]
-
chemeurope.com. (n.d.). Trifluoromethanesulfonic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Reddit. (2022, January 26). Superacids. Retrieved from [Link]
-
Supra sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
ACS Publications. (n.d.). Trifluoroacetic acid quenching of naphthalene fluorescence: implications for the mechanism of photoelectrophilic hydrogen exchange. Retrieved from [Link]
-
Supporting Information. (n.d.). Nitrogen-interrupted halo-Prins/halo-Nazarov fragment coupling cascade for the synthesis of indolines. Retrieved from [Link]
-
Reddit. (2019, July 17). Triflic Acid stability/decomposition in aqueous solution. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Brønsted acid-catalysed intramolecular hydroamination of unactivated alkenes: metal triflates as an in situ source of triflic acid. Retrieved from [Link]
-
(n.d.). Applications of Triflic Acid in Pharmaceutical Synthesis and Research. Retrieved from [Link]
-
ResearchGate. (2021, January 12). How to use triflic acid under vacuum in liquid nitrogen?. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification process of trifluoromethanesulfonic acid anhydride. Retrieved from [Link]
-
Aure Chemical. (n.d.). How to Prepare Triflic Acid Using the Trifluoromethylation Process?. Retrieved from [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities. Retrieved from [Link]
-
ResearchGate. (2004, March). Triflic acid and its derivatives: A family of useful reagents for synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Retrieved from [Link]
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- 2. Triflic Acid and Triflate Chemistry: Properties, Reagents, and Industrial Applications | Aure Chemical [aurechem.com]
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- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
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- 7. Separation of Trifluoromethanesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ELSD HPLC Method for Analysis of Triflic acid on Primesep B Column | SIELC Technologies [sielc.com]
Technical Support Center: A Researcher's Guide to Heptafluorobutyl Triflate Reactions
Welcome to the technical support center for heptafluorobutyl triflate ((CF₃CF₂CF₂CF₂OTf) or (NfOTf)). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth, field-proven insights needed to master your reactions. Heptafluorobutyl triflate is an exceptionally potent electrophile, valued for its ability to introduce the heptafluorobutyl group. However, its high reactivity can also be a source of frustrating side reactions. This guide is structured as a series of questions and troubleshooting scenarios that our team frequently encounters, providing you with the rationale behind our recommended solutions.
Part 1: Frequently Asked Questions - Understanding the Core Challenges
This section addresses the most common high-level questions researchers face. Understanding these fundamentals is the first step toward troubleshooting and optimization.
Q1: I'm observing a significant amount of a rearranged isomeric side product. What is happening and how can I prevent it?
Answer: This is the most common issue encountered with primary alkyl triflates and is almost certainly due to a carbocation rearrangement. Heptafluorobutyl triflate, despite the electron-withdrawing nature of the fluoroalkyl chain, can ionize to form a transient primary carbocation under certain conditions. This primary carbocation can then undergo a 1,2-hydride shift to form a more stable secondary carbocation, which is then trapped by your nucleophile.[1][2]
The Mechanism:
-
Undesired Pathway (SN1-like): The C-O bond of the triflate cleaves before the nucleophilic attack, forming a primary heptafluorobutyl carbocation. This rearranges to a secondary carbocation, leading to the isomeric product. This is favored by polar, ionizing solvents and higher temperatures.[1][2]
-
Desired Pathway (SN2): Your nucleophile attacks the carbon bearing the triflate group in a single, concerted step, inverting the stereochemistry and preventing any rearrangement. This is favored by non-polar solvents, strong nucleophiles, and low temperatures.[1]
To minimize this, you must steer the reaction down the SN2 pathway. See Troubleshooting Guide 1 for a detailed protocol.
Q2: My reaction is producing heptafluorobutene as a major byproduct. What causes this elimination and what's the fix?
Answer: The formation of heptafluorobutene is a classic elimination side reaction. The triflate group is an excellent leaving group, making the substrate susceptible to both E1 and E2 elimination pathways.
-
E2 Elimination: This is the most likely culprit if you are using a strong, sterically hindered base.[1] The base abstracts a proton from the beta-carbon, and the triflate group is expelled simultaneously.
-
E1 Elimination: This pathway competes with the SN1 reaction. After the carbocation is formed, a weak base (like the solvent or your nucleophile) can abstract a beta-proton to form the alkene.
To favor substitution over elimination, you should use a strong, but minimally bulky, nucleophile or base and maintain lower reaction temperatures.[1] For reactions where a base is required, careful selection is critical.
Q3: My yield is low and I'm recovering a significant amount of heptafluorobutanol. Why?
Answer: This is a clear indication of hydrolysis. Heptafluorobutyl triflate is highly sensitive to moisture.[3] Trace amounts of water in your solvent, on your glassware, or in your starting materials will rapidly react with the triflate to regenerate heptafluorobutanol and produce triflic acid (TfOH). This not only consumes your valuable reagent but the triflic acid generated can sometimes catalyze other unwanted side reactions.[4]
The solution is rigorous adherence to anhydrous techniques. Every component of your reaction must be scrupulously dried. See Troubleshooting Guide 2 for a comprehensive workflow on setting up a truly anhydrous reaction.
Q4: Can the solvent participate in the reaction? I'm seeing byproducts I can't identify.
Answer: Absolutely. This phenomenon, known as solvolysis, is a common pitfall.[3] The high reactivity of the triflate makes it susceptible to attack by nucleophilic solvents.
-
Highly Nucleophilic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) can act as nucleophiles, leading to complex side products and decomposition pathways.[3][5]
-
Aromatic Solvents: In reactions that have Friedel-Crafts character, aromatic solvents like benzene or toluene can be alkylated by the incipient carbocation.[1][6]
The best practice is to use non-nucleophilic, aprotic solvents with low polarity, such as dichloromethane (DCM), dichloroethane (DCE), or hexane, whenever the solubility of your reagents allows.
Part 2: In-Depth Troubleshooting Guides
This section provides actionable strategies and experimental designs to overcome the challenges identified above.
Guide 1: Controlling the SN1/SN2 Manifold to Prevent Isomerization
The key to preventing rearrangement is to force the reaction through a bimolecular (SN2) rather than a unimolecular (SN1) pathway. The following diagram illustrates the competing pathways.
-
Solvent Selection: Choose a solvent with low polarity that disfavors ionization. Start with dichloromethane (DCM) or 1,2-dichloroethane (DCE). If rearrangement persists, consider even less polar solvents like toluene or hexane, provided your reagents are soluble.[1]
-
Temperature Control: Begin your reaction at a low temperature, such as -78 °C (dry ice/acetone bath). Allow it to warm slowly to -20 °C or 0 °C. Maintain the lowest temperature at which you observe a reasonable reaction rate.
-
Nucleophile Concentration: Ensure your nucleophile is present in a slight excess (1.1-1.2 equivalents) and is as potent as the reaction allows. A higher concentration of a strong nucleophile will accelerate the bimolecular SN2 rate, helping it outcompete the unimolecular ionization step.[1]
-
Order of Addition: Add the heptafluorobutyl triflate dropwise to a cold solution of your nucleophile. This ensures that the triflate immediately encounters a high concentration of the nucleophile, favoring the SN2 reaction.
| Parameter | Condition Favoring SN2 (Desired Product) | Condition Favoring SN1 (Rearrangement) | Rationale |
| Solvent | Low polarity, non-ionizing (DCM, Toluene) | High polarity, ionizing (Acetonitrile, Protic Solvents) | Polar solvents stabilize the charged carbocation intermediate, favoring the SN1 pathway.[1][2] |
| Temperature | Low (-78 °C to 0 °C) | High (Room Temp to Reflux) | The activation energy for ionization (SN1) is typically higher; lower temperatures disproportionately slow this pathway.[1] |
| Nucleophile | Strong, high concentration | Weak, low concentration | A high concentration of a potent nucleophile increases the rate of the bimolecular SN2 reaction.[1] |
Guide 2: Establishing and Maintaining Anhydrous Conditions
Hydrolysis is a yield-killer. The following workflow ensures your reaction environment is sufficiently dry.
-
Glassware: All glassware (flasks, stir bars, syringes, needles) must be oven-dried at >120 °C for at least 4 hours, preferably overnight. Assemble the apparatus while still hot and allow it to cool under a positive pressure of dry inert gas (Nitrogen or Argon).
-
Solvents: Use freshly purified, anhydrous solvents. Passing the solvent through an activated alumina column (solvent purification system) is ideal. Alternatively, distill solvents from an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF) under an inert atmosphere. Store over activated molecular sieves (3Å or 4Å).
-
Reagents:
-
Nucleophile/Base: If solid, dry in a vacuum oven before use. If liquid, ensure it is from a freshly opened bottle stored under an inert atmosphere.
-
Heptafluorobutyl Triflate: This reagent is extremely moisture-sensitive. It should be purchased in a septum-sealed bottle. Only pierce the septum with a clean, dry needle under a positive pressure of inert gas.
-
-
Execution: Perform all transfers of reagents and solvents using gas-tight syringes or cannula transfer techniques. Maintain a gentle, positive flow of inert gas throughout the entire duration of the reaction, including workup if possible.
Part 3: Reference Experimental Protocol
This section provides a generalized, robust starting point for your experiments, incorporating the best practices discussed above.
Protocol: Heptafluorobutylation of 4-methoxyphenol
This protocol details the O-alkylation of a phenol, a common application for potent alkylating agents.
Materials:
-
4-methoxyphenol
-
Heptafluorobutyl triflate
-
2,6-Lutidine (freshly distilled from CaH₂)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, septum, stir bar, syringes, needles (all oven-dried)
-
Inert gas line (N₂ or Ar)
Procedure:
-
Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Allow the flask to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Loading: To the flask, add 4-methoxyphenol (1.0 eq) and anhydrous DCM (to make a ~0.1 M solution).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add freshly distilled 2,6-lutidine (1.2 eq) dropwise via a dry syringe. 2,6-Lutidine is a non-nucleophilic proton scavenger used to neutralize the triflic acid that may be present or formed.
-
Triflate Addition: After stirring for 5 minutes, slowly add heptafluorobutyl triflate (1.1 eq) dropwise over 10 minutes. Ensure the needle tip is below the surface of the solution.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to 0 °C over 2 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NaHCO₃ solution.
-
Quenching: Once the starting material is consumed, quench the reaction at 0 °C by slowly adding saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using an ethyl acetate/hexane gradient.[7]
This detailed approach, grounded in a mechanistic understanding of potential side reactions, will empower you to troubleshoot effectively and optimize your heptafluorobutyl triflate reactions for higher yields and purity.
References
-
Reddit user discussion on minimizing side products in organic reactions. (2024). r/OrganicChemistry. [Link]
-
Jolly, P. I., et al. (2012). Reactions of Triflate Esters and Triflamides with an Organic Neutral Super-Electron-Donor. University of Strathclyde. [Link]
-
Gagarin, A. O., & Gagne, M. R. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. ACS Catalysis. [Link]
-
Jolly, P. I., et al. (2012). Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. Organic & Biomolecular Chemistry, 10, 5807-5810. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. Organic-Chemistry.org. [Link]
-
Dall'O, F., et al. (2001). Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate. ResearchGate. [Link]
-
Kovacs, D., & Demchenko, A. V. (2016). Bismuth(III) triflate as a novel and efficient activator for glycosyl halides. Beilstein Journal of Organic Chemistry, 12, 2237-2244. [Link]
-
Olofsson, B. (2011). Efficient One-Pot Synthesis of Bis(4-Tert-Butylphenyl) Iodonium Triflate. ResearchGate. [Link]
-
Beard, C. D., & Baum, K. (1974). Trifluoromethanesulfonate esters from dibromoalkane metatheses with silver triflate: Mechanistic and synthetic aspects. The Journal of Organic Chemistry, 39(26), 3875-3881. [Link]
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Zhdankin, V. V. (2019). Versatile application of trifluoromethyl triflate. ResearchGate. [Link]
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Chemistry Stack Exchange user discussion. (2019). Can we use HPLC to purify an organic reaction product? Chemistry Stack Exchange. [Link]
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Holland-Frei Cancer Medicine. (6th ed.). (2003). Alkylating Agents. NCBI Bookshelf. [Link]
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Kitamura, T., et al. (2004). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Organic Syntheses, 80, 188. [Link]
-
Zaitsev, K., et al. (2014). Decomposition of organoelement triflate derivatives. ResearchGate. [Link]
-
Bernard-Gauthier, V., et al. (2019). Evaluating N‐difluoromethyltriazolium triflate as a precursor for the synthesis of high molar activity [18F]fluoroform. Journal of Labelled Compounds and Radiopharmaceuticals, 62(8), 466-475. [Link]
-
Bříza, T., et al. (2012). Branched Polyfluorinated Triflate — An Easily Available Polyfluoroalkylating Agent. ResearchGate. [Link]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Improving Heptafluorobutylation Reaction Yields
Welcome to the technical support center for heptafluorobutylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues and optimizing reaction outcomes. The introduction of a heptafluorobutyl group can significantly modulate the lipophilicity, metabolic stability, and bioavailability of target molecules, making it a critical transformation in medicinal chemistry and materials science.[1][2] This resource provides a systematic approach to overcoming the unique challenges associated with these powerful synthetic methods.
Troubleshooting Guide: Low & Inconsistent Yields
This section addresses the most common and frustrating issue in heptafluorobutylation: low or no product yield. The guide follows a logical diagnostic workflow to help you identify and resolve the root cause of the problem.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Q1: My reaction yield is low or zero, and I still have a lot of starting material. What's going wrong?
Answer: This is a classic symptom of a reaction that has failed to initiate or has stalled. The root cause is typically related to reagent activity, insufficient activation energy, or the presence of inhibitors.
Causality & Troubleshooting Steps:
-
Reagent & Catalyst Inactivity:
-
Why it happens: Heptafluorobutylating agents, especially radical precursors or electrophilic salts, can degrade over time due to moisture, light, or improper storage. Similarly, catalysts or initiators (e.g., AIBN, transition metals) may have lost activity.[3]
-
How to fix it:
-
Verify Source: Use reagents from a reputable supplier. If the reagent is old, purchase a new bottle.
-
Check Initiator/Catalyst: For radical reactions, ensure your initiator (e.g., AIBN, VAZO) is fresh. For metal-catalyzed reactions, ensure the catalyst has not been poisoned or oxidized.[4]
-
Test with a Model System: If possible, run the reaction on a simple, reliable substrate known to work well to confirm that your reagents and conditions are viable.
-
-
-
Insufficient Temperature or Initiation:
-
Why it happens: Many radical heptafluorobutylation reactions require thermal or photochemical initiation to generate the reactive C₄F₉ radical. If the temperature is too low for the chosen thermal initiator, or the light source is inappropriate for a photoredox cycle, the reaction will not start.
-
How to fix it:
-
Check Initiator Half-Life: For thermal initiators like AIBN, ensure your reaction temperature is appropriate for its half-life (t₁/₂). A temperature where the half-life is around 1-2 hours is often a good starting point.
-
Visible-Light Initiation: For reactions using photoredox catalysts, ensure you are using the correct wavelength (e.g., blue LED) and that your reaction vessel is transparent to that light.[2]
-
Increase Temperature: If using a thermally-driven process without a specific initiator, a moderate increase in temperature (e.g., in 10-20 °C increments) may be necessary to overcome the activation energy barrier.
-
-
-
Presence of Inhibitors:
-
Why it happens: Radical reactions are notoriously sensitive to inhibitors. Oxygen from a poor inert atmosphere setup is a common culprit, as it can quench radical species. Certain functional groups on your substrate or impurities in the solvent can also act as radical traps.
-
How to fix it:
-
Improve Inert Atmosphere: Ensure your flask is properly flame- or oven-dried.[5] Use a robust inert gas (Argon or Nitrogen) manifold and degas your solvent thoroughly using methods like freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes.
-
Purify Substrate/Solvent: If you suspect impurities, purify your starting material via chromatography or recrystallization. Use high-purity, anhydrous solvents.[6]
-
-
Q2: My reaction is messy. I'm getting multiple products and my desired product yield is low. What should I do?
Answer: The formation of significant side products points to issues with selectivity (chemo-, regio-, or stereo-) or competing reaction pathways. The strategy here is to fine-tune the reaction conditions to favor the desired pathway over others.
Causality & Troubleshooting Steps:
-
Incorrect Choice of Reagent for the Substrate:
-
Why it happens: The three main classes of heptafluorobutylation—radical, nucleophilic, and electrophilic—have different mechanisms and are suited for different substrates.[7] Using an electrophilic reagent (e.g., a Togni- or Umemoto-type reagent) on a substrate with multiple nucleophilic sites can lead to a mixture of products.[8][9][10] Conversely, a radical reaction on a complex molecule with many weak C-H bonds could lead to non-selective functionalization.
-
How to fix it:
-
Re-evaluate the Mechanism: Confirm that the chosen reaction type is appropriate for your substrate's functional groups.
-
Switch Reagent Class: Consider an alternative. If an electrophilic approach is messy, perhaps a directed, metal-catalyzed radical approach would offer better regioselectivity.
-
-
-
Reaction Temperature is Too High:
-
Why it happens: While higher temperatures can increase reaction rates, they can also provide enough energy to overcome the activation barriers for undesired side reactions or cause product decomposition.[3]
-
How to fix it:
-
Screen Lower Temperatures: Run the reaction at a lower temperature, even if it requires a longer reaction time. This can often dramatically improve selectivity.
-
Controlled Addition: Instead of adding all reagents at once, try a slow, syringe-pump addition of the limiting reagent. This keeps its instantaneous concentration low, which can suppress side reactions like dimerization.
-
-
-
Solvent Effects:
-
Why it happens: The solvent can play a crucial role in stabilizing or destabilizing intermediates and transition states. A polar solvent might favor an ionic pathway, while a nonpolar solvent might be better for a radical chain process.[11] Some fluorinated solvents can even participate in the reaction.[6]
-
How to fix it:
-
Conduct a Solvent Screen: Test a range of solvents with varying polarities (e.g., Toluene, Dioxane, Acetonitrile, DMF).
-
Consider Fluorous Solvents: For reactions with highly fluorinated reagents, using a fluorous solvent can sometimes improve solubility and performance, enabling fluorous biphase catalysis for easier separation.[12]
-
-
Diagram: Heptafluorobutylation Reaction Pathways
Caption: Simplified overview of major heptafluorobutylation pathways.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right heptafluorobutylating agent?
A: The choice depends primarily on the nature of your substrate and the desired transformation. The table below provides a general guide.
| Reagent Type | Common Examples | Mechanism | Best For... | Pros | Cons |
| Radical Precursors | n-C₄F₉I, C₄F₉SO₂Cl | Radical | Unactivated arenes, alkenes, alkynes. C-H functionalization.[13] | Tolerant of many functional groups, versatile. | Can lack regioselectivity, sensitive to inhibitors (O₂). |
| Electrophilic Agents | Togni Reagents, Umemoto Reagents | Electrophilic / Radical | Nucleophiles like enolates, phenols, anilines, β-ketoesters.[8][14] | Shelf-stable, easy to handle, often high yielding for suitable substrates. | Less effective for electron-poor substrates, can be expensive. |
| Nucleophilic Agents | C₄F₉Si(CH₃)₃ (Ruppert-Prakash type) | Nucleophilic | Electrophiles like aldehydes, ketones, imines, acyl chlorides.[11] | Excellent for carbonyl additions, generates stable intermediates. | Requires a fluoride source (e.g., TBAF) for activation, sensitive to water. |
Q2: What are the most critical safety precautions for these reactions?
A: Safety is paramount when working with fluorinated compounds and reactive reagents.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), splash-proof safety goggles, and a lab coat.[15][16]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile reagents or byproducts.[17]
-
Inert Atmosphere: Many reagents are moisture-sensitive. Proper handling under an inert atmosphere (N₂ or Ar) is crucial not only for yield but also to prevent exothermic reactions with water.
-
Thermal Hazards: Be aware of potential exotherms, especially on a large scale. Use an ice bath for cooling during reagent addition if necessary.
-
Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste protocols.
Q3: Can I use a catalytic amount of my heptafluorobutylating agent?
A: Generally, these reagents are used in stoichiometric or slight excess amounts because the heptafluorobutyl group is transferred irreversibly to the substrate. However, some modern methods utilize a catalytic approach where the active fluoroalkylating species is regenerated in a catalytic cycle. For example, nickel-catalyzed protocols have been developed that use a Togni reagent as both an oxidant and the source of the perfluoroalkyl group, allowing for catalytic use of the nickel precursor.[8] These methods are advanced and require careful optimization but represent the cutting edge of the field.
General Experimental Protocol
General Protocol for a Radical Heptafluorobutylation of an Arene
This is a representative protocol and must be adapted for the specific substrate and scale.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic substrate (1.0 equiv) and a radical initiator such as AIBN (0.1-0.2 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 15-20 minutes.
-
Reagent Addition: Through the septum, add anhydrous, degassed solvent (e.g., acetonitrile or toluene) to dissolve the solids. Follow this with the addition of the heptafluorobutylating agent (e.g., perfluorobutyl iodide, 1.2-1.5 equiv) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction may take anywhere from 4 to 24 hours.[5]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous solution of sodium thiosulfate (to quench excess iodine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[5]
References
-
Prakash, G. K. S., & Yudin, A. K. (2005). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
-
Gandeepan, P., & Li, C.-J. (2017). Perfluoroalkylation of Aryl-N,N-dimethyl Hydrazones Using Hypervalent Iodine(III) Reagents or Perfluoroalkyl Iodides. The Journal of Organic Chemistry, 82(15), 8077–8086. [Link]
-
Jutand, A., & Le Duc, G. (2017). Ligand-free nickel catalyzed perfluoroalkylation of arenes and heteroarenes. Nature Communications, 8, 14033. [Link]
-
CF Plus Chemicals. (n.d.). Togni perfluoroalkyl reagents. Retrieved from [Link]
-
Cahard, D., & Ma, J.-A. (2007). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 3, 9. [Link]
-
Al-Ahmady, Z. S., & Mohammad, S. (2015). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 13(28), 7687–7696. [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580–6589. [Link]
-
Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757–1778. [Link]
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ResearchGate. (n.d.). Umemoto's Reagent. Retrieved from [Link]
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Dr.Oracle. (2025). What are the necessary precautions when handling perfluorodecalin? Retrieved from [Link]
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Postigo, A. (2020). Perfluoroalkylation Reactions by Electron Donor–Acceptor Complexes. CONICET Digital. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
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Request PDF. (n.d.). The New Age of Electrophilic Perfluoroalkylation Reactions. Retrieved from [Link]
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Daikin Chemicals. (2021). Safety data sheet. Retrieved from [Link]
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Axis Insurance. (2021). 8 Safety Precautions for Handling Toxic Chemicals During Manufacturing. Retrieved from [Link]
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Reddit. (2021). What are the safety precautions necessary for working with HF? Retrieved from [Link]
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That Chemist. (2022). Are These 'Inert' Solvents Actually Reactive? [Video]. YouTube. [Link]
-
Horváth, I. T., & Rábai, J. (1994). Facile catalyst separation without water: fluorous biphase hydroformylation of olefins. Science, 266(5182), 72–75. [Link]
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Arnold, P. L. (2020). F-block catalysts for the catalytic conversion. [Video]. YouTube. [Link]
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Colvin, M. (2004). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
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Marks, T. J. (2014). Multinuclear group 4 catalysis: olefin polymerization pathways modified by strong metal-metal cooperative effects. Accounts of Chemical Research, 47(8), 2539–2551. [Link]
-
PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]
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- 3. Troubleshooting [chem.rochester.edu]
- 4. Multinuclear group 4 catalysis: olefin polymerization pathways modified by strong metal-metal cooperative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligand-free nickel catalyzed perfluoroalkylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 10. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facile catalyst separation without water: fluorous biphase hydroformylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Quenching Reactions with Unreacted Heptafluorobutyl Triflate
Welcome to the technical support guide for handling and quenching reactions containing residual heptafluorobutyl triflate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure your experiments are conducted safely and effectively. Unreacted heptafluorobutyl triflate is a highly reactive and hazardous electrophile, and its proper neutralization is critical for researcher safety and experimental success.
This guide is structured as a series of questions you might encounter during your work. We will cover the fundamentals, detailed quenching protocols, troubleshooting, and frequently asked questions.
Fundamental Questions & Answers
Q1: What are the primary hazards associated with unreacted heptafluorobutyl triflate?
Heptafluorobutyl triflate (C₅F₁₀O₃S) is a potent electrophilic agent. The primary hazards stem from its high reactivity and the nature of its potential decomposition products.
-
Corrosivity: Like many triflating agents, it is a strong alkylating agent. It can cause severe chemical burns upon contact with skin and eyes.[1][2] Direct contact can lead to deep, slow-healing burns, and eye contact can cause severe damage, including blindness.[1][2]
-
Toxicity: It is classified as acutely toxic if inhaled or swallowed.[3] Ingestion can cause severe damage to the gastrointestinal tract.[2]
-
Reactivity with Nucleophiles: It reacts exothermically and often vigorously with a wide range of nucleophiles, including water, alcohols, amines, and even seemingly weak bases. This reactivity makes quenching a potentially hazardous step if not properly controlled. Some triflates are known to react violently with water.[4]
-
Hazardous Decomposition: In the presence of heat or during uncontrolled quenching, it can decompose to release highly toxic and corrosive gases, including hydrogen fluoride (HF) and sulfur oxides (SOx).[1][4]
Due to these hazards, all handling and quenching operations must be performed in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and suitable gloves (e.g., butyl rubber or a laminate glove).[1][4]
Quenching Strategy & Protocols
The core principle for quenching highly reactive electrophiles is controlled, gradual neutralization . This is achieved by the slow addition of a quenching agent at low temperature, often using a less reactive quencher first, followed by a more reactive one.[5][6][7]
Q2: Which quenching agent should I choose? What are the pros and cons?
The choice of quenching agent depends on the reaction scale, the solvent, and the downstream processing requirements. Below is a comparison of common choices.
| Quenching Agent | Advantages | Disadvantages | Best For |
| Isopropanol (IPA) or Ethanol | Reacts more controllably and less exothermically than water.[5][8] Miscible with many organic solvents. | Introduces an alcohol that may need to be removed later. Can still be vigorous if added too quickly. | Initial quenching of concentrated or large-scale reactions. Precedes the addition of water. |
| Methanol | More reactive than IPA/Ethanol, providing a faster quench. | Can be more difficult to control the exotherm. More toxic than ethanol. | Small-scale reactions where a slightly faster quench is desired and exotherm can be easily managed. |
| Water | Inexpensive and effective at hydrolyzing the triflate. | Highly exothermic and potentially violent reaction if not properly controlled.[4] Often requires a co-solvent for miscibility. | Final quenching step after initial moderation with an alcohol. Not recommended as the primary quencher. |
| Saturated Aqueous NaHCO₃ / K₂CO₃ | Neutralizes the triflic acid byproduct, controlling the pH of the medium. | Gas evolution (CO₂) can cause foaming and pressure buildup.[8] Reaction can still be very exothermic. | Reactions where acidic conditions need to be avoided during workup. Must be added very slowly. |
| Aqueous Ammonium Chloride (NH₄Cl) | A mild acidic buffer that can effectively quench reactions. | May not be suitable for pH-sensitive products. | Quenching organometallic reactions where the triflate was an additive; less common for quenching the triflate itself. |
Q3: Can you provide a detailed, step-by-step protocol for quenching a reaction?
Yes. The following is a general, safety-first protocol for quenching a reaction mixture containing unreacted heptafluorobutyl triflate. This procedure should be performed after the desired reaction is complete.
Workflow for Quenching Heptafluorobutyl Triflate
Caption: General workflow for safely quenching heptafluorobutyl triflate.
Experimental Protocol: Two-Stage Quench
-
Preparation and Cooldown:
-
Ensure your reaction has proceeded to completion (verified by an appropriate analytical method like TLC, LC-MS, or NMR).
-
In a properly functioning chemical fume hood, place the reaction flask in a cooling bath (e.g., an ice/water bath) and cool the internal temperature to 0°C. For larger scales, a dry ice/acetone bath (-78°C) is recommended for better control.
-
Ensure the reaction is under a positive pressure of an inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from causing an uncontrolled quench.[5][9] Use a bubbler to vent any gases produced.[5]
-
-
Stage 1: Alcohol Addition:
-
Fill a dropping funnel with a suitable alcohol, such as isopropanol (IPA). The amount should be at least 2-3 molar equivalents relative to the initial amount of heptafluorobutyl triflate used.
-
Add the isopropanol dropwise to the cooled, stirring reaction mixture. Crucially, monitor the internal temperature. Do not let it rise more than 5-10°C. If the temperature rises rapidly, stop the addition immediately and allow it to cool.[6][7]
-
You may observe bubbling or a slight exotherm. Continue the slow addition until all the alcohol has been added.
-
Once the addition is complete, stir the mixture at 0°C for an additional 15-30 minutes, observing for any further signs of reaction (e.g., continued gas evolution or temperature changes).
-
-
Stage 2: Aqueous Addition:
-
Once the initial exotherm from the alcohol quench has subsided, you can proceed with the aqueous quench.
-
Slowly add water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise. Be extra cautious if using bicarbonate, as CO₂ will evolve, which can cause foaming and over-pressurization if added too quickly.[8]
-
Again, monitor the temperature closely during this addition.
-
After the aqueous addition is complete, allow the mixture to slowly warm to room temperature while stirring. It is good practice to let it stir for at least an hour to ensure the quench is complete.[5]
-
-
Verification and Workup:
-
Before proceeding, verify that the quench is complete. A simple method is to check the pH of the aqueous layer; it should be neutral or slightly basic if bicarbonate was used.
-
You can now proceed with your standard aqueous workup (e.g., phase separation, extraction, washing).
-
-
Waste Disposal:
-
All waste, including the aqueous layer from the workup, should be collected in a designated halogenated organic waste container. Do not mix with other waste streams unless you are certain of compatibility.[10]
-
Troubleshooting Guide
Q4: The temperature is rising rapidly and I can't control it. What should I do?
This is a runaway reaction and a serious safety concern.
-
STOP ADDITION: Immediately cease adding the quenching agent.
-
INCREASE COOLING: Add more dry ice or ice to your cooling bath. If using a cryo-cooler, lower the setpoint.
-
ALERT OTHERS: Inform colleagues in the lab and your supervisor of the situation. Do not work alone.[6]
-
EVACUATE if Necessary: If you observe rapid gas evolution, fuming, or a continuous, uncontrolled temperature rise, lower the fume hood sash completely and evacuate the immediate area. Alert your institution's safety personnel.
Q5: My reaction is fuming or smoking during the quench. What does this mean?
Fuming indicates that the reaction is too vigorous, likely generating volatile and corrosive byproducts like triflic acid or hydrogen fluoride. This is a sign that the quenching agent is being added too quickly or the cooling is insufficient. Immediately stop the addition and enhance cooling.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common quenching issues.
Frequently Asked Questions (FAQs)
-
Q: Can I just pour my reaction mixture over ice?
-
A: This is strongly discouraged. While a common trope, adding a reactive mixture to a large volume of a highly reactive quencher (like water/ice) is an uncontrolled quench.[5] It can lead to a violent, exothermic reaction that splashes hazardous materials. The principle of slow, controlled addition of the quencher to the reaction mixture is paramount for safety.[7][9]
-
-
Q: How do I know the quench is truly complete?
-
A: The absence of an exotherm upon further addition of the quenching agent is the primary indicator. After warming to room temperature, you can take a small, properly quenched aliquot and test it by adding a drop of water. If there is no fuming or temperature increase, the main batch is likely fully quenched. For reactions quenched with a base, the aqueous layer should remain neutral or basic.
-
-
Q: What if my product is sensitive to water or alcohol?
-
A: This is a challenging situation. The choice of quenching agent must be compatible with your desired product. You may need to use a non-protic, but nucleophilic, scavenger. Another approach is to use a hindered base (like 2,6-lutidine) to neutralize the triflic acid byproduct without consuming the triflate itself, followed by removal of the unreacted triflate via distillation or chromatography under carefully controlled conditions. This is an advanced technique and should only be attempted after careful literature review and risk assessment.
-
-
Q: Can I use an amine, like triethylamine, to quench the reaction?
-
A: While amines are nucleophiles, their reaction with heptafluorobutyl triflate can be very exothermic and produce bulky ammonium triflate salts that may complicate workup. Alcohols or water are generally preferred as they lead to more benign and easily removable byproducts (heptafluorobutanol and triflic acid, which is then neutralized).
-
This guide provides a framework for the safe and effective quenching of reactions containing heptafluorobutyl triflate. Always consult the Safety Data Sheet (SDS) for any chemical before use and perform a thorough hazard analysis for your specific experimental conditions.[6] When in doubt, consult with experienced colleagues or your institution's Environmental Health and Safety (EHS) department.
References
-
ABX - advanced biochemical compounds. (2022). Safety Data Sheet: Mannose Triflate. [Link]
-
Henderson, K. (2015). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]
-
Oregon State University Environmental Health and Safety. Quenching and Disposal of Water Reactive Materials. [Link]
-
The Sarpong Group, University of California, Berkeley. (2016). Quenching of Water Reactive Materials. [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. [Link]
-
Oregon State University Environmental Health and Safety. Quenching and Disposal of Liquid Pyrophoric Materials. [Link]
-
Reddit r/Chempros. (2022). Quenching guide. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate. Journal of Physical Organic Chemistry. [Link]
-
Fairweather, J. K., & Varela-Aramburu, S. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. European Journal of Organic Chemistry. [Link]
-
ResearchGate. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. [Link]
-
Kim, K.-Y., et al. (2008). Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. The Journal of Organic Chemistry. [Link]
-
Lee, E., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. RSC Advances. [Link]
-
Gholivand, K., et al. (2018). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. [Link]
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- 5. chemistry.nd.edu [chemistry.nd.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. sarponggroup.com [sarponggroup.com]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. crude.abx.de [crude.abx.de]
Technical Support Center: Purification of Crude 2,2,3,3,4,4,4-heptafluorobutyl trifluoromethanesulfonate
Welcome to the dedicated technical support guide for the purification of crude 2,2,3,3,4,4,4-heptafluorobutyl trifluoromethanesulfonate. This resource is designed for researchers, scientists, and drug development professionals who are working with this highly reactive fluorinated compound. Drawing upon established chemical principles and field-proven insights, this guide provides a comprehensive framework for troubleshooting common issues and implementing effective purification strategies. Our goal is to empower you with the knowledge to achieve high purity for your downstream applications.
I. Understanding the Chemistry: Synthesis and Common Impurities
The synthesis of this compound typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutanol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, such as pyridine or a hindered amine.[1]
Reaction Scheme: CF₃CF₂CF₂CH₂OH + (CF₃SO₂)₂O + Base → CF₃CF₂CF₂CH₂OSO₂CF₃ + [Base-H]⁺[CF₃SO₃]⁻
Understanding the potential side reactions and unreacted starting materials is the first step in designing a robust purification protocol.
Table 1: Common Impurities and Their Origins
| Impurity | Origin | Rationale for Formation |
| 2,2,3,3,4,4,4-Heptafluorobutanol | Unreacted Starting Material | Incomplete reaction or use of insufficient triflating agent. |
| Trifluoromethanesulfonic Acid (TfOH) | Byproduct/Hydrolysis | Formed from the reaction of the alcohol with Tf₂O. Can also form from hydrolysis of Tf₂O or the product.[2] |
| Pyridinium Triflate (or other amine salt) | Byproduct | Formed from the neutralization of triflic acid by the base. |
| Trifluoromethanesulfonic Anhydride (Tf₂O) | Unreacted Starting Material | Use of excess triflating agent. |
| Elimination Products (e.g., heptafluorobutenes) | Side Reaction | Base-promoted elimination from the alkyl triflate product, especially at elevated temperatures.[3] |
| Bis(2,2,3,3,4,4,4-heptafluorobutyl) ether | Side Reaction | Potential for etherification under acidic conditions, though less common. |
II. Troubleshooting and FAQs: A-Q&A Approach
This section addresses specific issues you may encounter during the purification of crude this compound.
Q1: My crude product is a dark, viscous oil. What is the likely cause and how should I proceed?
A1: Dark coloration often indicates the presence of decomposition products, possibly from overheating during the reaction or workup. Viscosity can be due to residual pyridinium salts or oligomeric materials.
-
Recommended Action: Before attempting distillation, it's advisable to perform a preliminary purification. An aqueous workup can help remove the pyridinium salts and triflic acid. Dissolve the crude product in a water-immiscible solvent like dichloromethane (DCM) or diethyl ether and wash with cold, dilute acid (e.g., 1M HCl) to remove the pyridine, followed by a wash with cold, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally a brine wash.[4] Be aware that alkyl triflates can be sensitive to hydrolysis, so perform these washes quickly and at low temperatures.[5]
Q2: I'm trying to purify by distillation, but I'm not getting a clear separation. What could be the problem?
A2: Co-distillation with impurities is a common issue, especially with fluorinated compounds which can form azeotropes.[6] The unreacted heptafluorobutanol has a boiling point that might be close to the product under vacuum.
-
Troubleshooting Steps:
-
Improve Vacuum: Ensure your vacuum system is operating efficiently to lower the boiling points and potentially increase the boiling point difference between your product and impurities.
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.
-
Pre-Purification: As mentioned in A1, an acidic and basic wash can remove many of the more volatile or polar impurities, simplifying the distillation.
-
Q3: My product seems to be degrading on the silica gel column during flash chromatography. Why is this happening and what can I do?
A3: Alkyl triflates, particularly primary ones, can be unstable on silica gel, which is acidic.[7] This can lead to elimination or hydrolysis.
-
Solutions:
-
Neutralize the Silica: You can use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize its acidic sites. A common practice is to include a small percentage (e.g., 1-3%) of triethylamine in your eluent.[8]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a fluorinated stationary phase for flash chromatography.
-
Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time of your product with the stationary phase.
-
Q4: After my aqueous workup, my NMR spectrum still shows a significant amount of water. How can I effectively dry the organic solution?
A4: Fluorinated solvents can sometimes retain more water than expected.
-
Drying Protocol:
-
Initial Drying: Use a standard drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]
-
Azeotropic Removal: If water persists, you can remove it azeotropically. For example, if your product is in a solvent like toluene, you can distill off the toluene-water azeotrope.
-
Drying over P₂O₅: For a completely anhydrous product, you can distill it from a small amount of phosphorus pentoxide (P₂O₅). However, this should be done with caution as P₂O₅ is a strong dehydrating agent and can cause decomposition if the product is not stable.[9]
-
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques is recommended for comprehensive purity assessment.
-
NMR Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are powerful tools. In ¹H NMR, look for the absence of signals from the starting alcohol and the base. In ¹⁹F NMR, you should see two distinct signals for the -CF₃ and -CF₂- groups of the triflate and heptafluorobutyl moieties, respectively. The absence of a broad peak for triflic acid is also a good indicator of purity.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting volatile impurities. The mass spectrum will show a characteristic fragmentation pattern for your product.[11]
-
Elemental Analysis: For a definitive confirmation of purity, especially for a new batch or publication, elemental analysis provides the percentage composition of C, H, F, and S.
III. Experimental Protocols
Here are detailed step-by-step methodologies for the key purification techniques.
Protocol 1: Aqueous Workup for Removal of Acidic and Basic Impurities
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 10-20% (w/v).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with an equal volume of cold (0-5 °C) 1M HCl solution to remove the amine base. Repeat this wash once more.
-
Base Wash: Wash the organic layer with an equal volume of cold, saturated sodium bicarbonate solution to neutralize any remaining triflic acid. Be cautious of gas evolution (CO₂).
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point for fluorinated compounds is a mixture of hexanes and ethyl acetate.[12] Aim for an Rf value of 0.2-0.3 for your product.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, preferably with a short path to minimize product loss.
-
Drying: Ensure the crude product is thoroughly dry before distillation to prevent hydrolysis at elevated temperatures.
-
Distillation: Heat the flask gently under a stable vacuum. Collect the fraction that distills at the expected boiling point. The boiling point of 2,2,3,3,4,4,4-heptafluorobutyl methacrylate is 134-136 °C at atmospheric pressure, which can serve as a rough guide for the expected boiling range of the triflate under vacuum.[13]
IV. Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: A decision tree for the purification of crude this compound.
V. Analytical Characterization
Table 2: Expected NMR Chemical Shifts
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
| ¹H | -CH₂- | ~4.8 - 5.0 | Triplet of triplets due to coupling with adjacent -CF₂- group. |
| ¹⁹F | -OSO₂CF₃ | ~ -73 to -75 | Singlet.[14] |
| ¹⁹F | -CF₂CF₂CF₃ | ~ -81 (CF₃), -125 (α-CF₂), -127 (β-CF₂) | Complex multiplets. |
| ¹³C | -CH₂- | ~70-75 | |
| ¹³C | -OSO₂CF₃ | ~118 (quartet) | |
| ¹³C | Heptafluorobutyl chain | Multiple signals |
Note: Exact chemical shifts can vary depending on the solvent used.
GC-MS Fragmentation: In mass spectrometry, alkyl triflates typically do not show a strong molecular ion peak due to their high reactivity. Expect to see fragments corresponding to the loss of the triflate group (M - 149) and further fragmentation of the heptafluorobutyl chain.[15][16]
VI. References
-
Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. Available at: [Link]
-
Can anyone suggest a convenient method for the removal of TfOH (solvent amount) from the reaction system without water extraction or base treatment? | ResearchGate. Available at: [Link]
-
A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium | Request PDF - ResearchGate. Available at: [Link]
-
Wiley-VCH 2007 - Supporting Information. Available at: [Link]
-
leaving group ability of triflate : r/OrganicChemistry - Reddit. Available at: [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available at: [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]
-
Purification. Available at: [Link]
-
Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester - Organic Syntheses Procedure. Available at: [Link]
-
Alkyltrifluoromethanesulphonates as alkylating reagents for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Available at: [Link]
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. Available at: [Link]
-
Remove Sticky Reagents. Available at: [Link]
-
Ultrafast 19F MAS NMR 090222 revised. Available at: [Link]
-
for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. Available at: [Link]
-
Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes - AWS. Available at: [Link]
-
Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation - MDPI. Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. Available at: [Link]
-
Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate | Request PDF. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]
-
EP2349987A1 - Method for producing and purifying trifluoromethanesulfinic acid - Google Patents. Available at:
-
Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Studies directed towards the synthesis of trifluoromethane sulfonyl derivatives. Available at: [Link]
-
(PDF) 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition - ResearchGate. Available at: [Link]
-
Successful Flash Chromatography | Biotage. Available at: [Link]
-
mass spectra - fragmentation patterns - Chemguide. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]
-
GCMS 3 Fragmentation Patterns - YouTube. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
Interpretation of mass spectra. Available at: [Link]
-
2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition - MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alkyltrifluoromethanesulphonates as alkylating reagents for aromatic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation [mdpi.com]
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Troubleshooting low reactivity of heptafluorobutyl triflate in substitution reactions
Welcome to the technical support center for heptafluorobutyl triflate applications. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of substitution reactions involving this highly fluorinated reagent. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Low Reactivity of Heptafluorobutyl Triflate
Heptafluorobutyl triflate ((CF₃CF₂CF₂CF₂OTf), often abbreviated as C₄F₉OTf) is a powerful reagent for introducing the heptafluorobutyl group. However, its reactivity can be counterintuitive due to the strong electron-withdrawing nature of the perfluoroalkyl chain.[1] This guide provides a structured approach to diagnosing and resolving low reactivity in your substitution reactions.
Question 1: My nucleophilic substitution reaction with heptafluorobutyl triflate is sluggish or not proceeding at all. What are the likely causes?
Several factors can contribute to the low reactivity of heptafluorobutyl triflate in substitution reactions. The primary reason often lies in the electronic properties of the perfluoroalkyl group, which significantly retards the classic Sₙ2 reaction pathway.[1]
Core Issue: Electronic Effects of the Perfluoroalkyl Group
The heptafluorobutyl group is intensely electron-withdrawing. This property has two major consequences that hinder standard Sₙ2 reactions:
-
Reduced Electrophilicity of the α-Carbon: The fluorine atoms pull electron density away from the carbon backbone, diminishing the partial positive charge on the carbon atom bonded to the triflate group. This makes it a less attractive target for nucleophiles.
-
Electrostatic Repulsion: The lone pairs of electrons on the fluorine atoms can create electrostatic repulsion with the incoming nucleophile, further impeding its approach to the reaction center.[2]
Troubleshooting Workflow
To systematically diagnose the issue, consider the following experimental parameters:
Question 2: How do I select an appropriate nucleophile and solvent for reactions with heptafluorobutyl triflate?
The choice of nucleophile and solvent is critical to overcoming the inherent low reactivity of perfluoroalkyl triflates.
Nucleophile Selection:
Strong, negatively charged nucleophiles are generally more effective.[3][4] The order of nucleophilicity can be influenced by several factors, including basicity, polarizability, and steric hindrance.[5]
| Nucleophile Type | Suitability | Rationale |
| Anionic (e.g., RO⁻, RS⁻, N₃⁻) | High | The negative charge enhances nucleophilicity, helping to overcome the electronic repulsion of the perfluoroalkyl group. |
| Neutral (e.g., RNH₂, R₃N) | Moderate to Low | Generally weaker than their anionic counterparts. Their effectiveness is highly dependent on the specific reaction conditions. |
| Bulky/Hindered | Low | Steric hindrance will further decrease the already slow reaction rate.[5] |
Solvent Selection:
Polar aprotic solvents are strongly recommended for Sₙ2 reactions involving heptafluorobutyl triflate.[4][5] Protic solvents can solvate the nucleophile through hydrogen bonding, effectively "caging" it and reducing its reactivity.[3]
| Solvent Type | Examples | Effect on Sₙ2 Rate |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases Rate: Solvates the counter-ion but leaves the nucleophile relatively "naked" and more reactive.[5] |
| Polar Protic | Water, Methanol, Ethanol | Decreases Rate: Forms a solvent shell around the nucleophile, lowering its energy and nucleophilicity.[3] |
| Nonpolar | Toluene, Hexane | Very Low Rate: Poor solubility of ionic nucleophiles and does not effectively stabilize the transition state. |
Question 3: I suspect my heptafluorobutyl triflate has decomposed. How can I assess its quality and what are the proper handling procedures?
Triflates are sensitive to moisture and can hydrolyze to triflic acid.[6] While perfluoroalkyl triflates are generally more stable than their non-fluorinated analogs, proper handling is crucial.
Signs of Decomposition:
-
Discoloration: The reagent should be a colorless liquid. A yellow or brown tint may indicate decomposition.[6]
-
Acidity: The presence of triflic acid can be tested by carefully adding a small aliquot to a neutral, moist pH paper.
Protocol for Handling and Storage:
-
Inert Atmosphere: Always handle heptafluorobutyl triflate under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.[6]
-
Dry Solvents and Reagents: Ensure all solvents and other reagents are anhydrous.
-
Storage: Store in a tightly sealed container with a Teflon-lined cap in a cool, dry place.[6] For long-term storage, consider a desiccator or a glovebox.
Frequently Asked Questions (FAQs)
Q1: Why is heptafluorobutyl triflate less reactive than methyl triflate in Sₙ2 reactions?
The reactivity of alkyl triflates in Sₙ2 reactions generally follows the order: methyl > primary > secondary.[4] However, the presence of extensive fluorination dramatically alters this trend. The strong inductive effect of the fluorine atoms in heptafluorobutyl triflate reduces the electrophilicity of the carbon center, making it less susceptible to nucleophilic attack compared to the electron-donating methyl group in methyl triflate.[1]
Q2: Are there alternative reagents for introducing a heptafluorobutyl group?
Yes, if direct substitution with heptafluorobutyl triflate proves challenging, several other classes of reagents can be employed for perfluoroalkylation:
-
(Perfluoroalkyl)phenyliodonium Triflates (FITS reagents): These are highly reactive electrophilic perfluoroalkylating agents.[1]
-
Perfluoroalkyl Iodides (e.g., C₄F₉I): These can be used in radical-mediated reactions or in the presence of a catalyst.[7]
-
(Perfluoroalkyl)trimethylsilanes (e.g., C₄F₉Si(CH₃)₃): These reagents can deliver the perfluoroalkyl group, often initiated by a fluoride source.[8]
Q3: Can heptafluorobutyl triflate participate in reactions other than Sₙ2?
While Sₙ2 is a common pathway, the unique electronic nature of perfluoroalkyl compounds can lead to other reaction types. Under certain conditions, particularly with strong bases, elimination (E2) reactions can compete with substitution.[2] Additionally, radical pathways can be initiated, for example, through the use of a copper catalyst.[9]
Q4: Is it possible for the triflate group itself to act as a nucleophile?
Although the triflate anion is an excellent leaving group due to its stability, it can act as a nucleophile under specific circumstances, though this is not common in typical substitution reactions with heptafluorobutyl triflate.[10] This is more likely to occur when a highly electrophilic center is generated, such as a carbocation.[10]
Experimental Protocol: A General Procedure for Optimizing Substitution with Heptafluorobutyl Triflate
Objective: To establish optimal conditions for the substitution of a generic alcohol with heptafluorobutyl triflate.
Materials:
-
Heptafluorobutyl triflate
-
Alcohol substrate
-
Non-nucleophilic base (e.g., 2,6-lutidine or di-tert-butylpyridine)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
-
Anhydrous reaction vessel with a magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation: Dry the reaction vessel under vacuum or by flame-drying. Allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition:
-
To the reaction vessel, add the alcohol substrate (1.0 eq) and the anhydrous polar aprotic solvent.
-
Add the non-nucleophilic base (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Triflate Addition: Slowly add the heptafluorobutyl triflate (1.1 eq) to the cooled, stirring solution via syringe.
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every hour).
-
-
Troubleshooting during the reaction:
-
If no reaction is observed after several hours at room temperature, gradually increase the temperature in 10-20 °C increments, monitoring for product formation and potential decomposition.
-
-
Workup:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
References
-
8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (n.d.). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates. (2017). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Electrophilic Perfluoroalkylating Agents | Chemical Reviews. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
4.5: Factors affecting the SN2 Reaction. (2021, May 24). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
SN2 Reaction Mechanisms. (2021, February 24). YouTube. Retrieved January 17, 2026, from [Link]
-
Four Factors Affecting SN2 Reactions - Nucleophilic Substitution Part 2. (2024, May 1). YouTube. Retrieved January 17, 2026, from [Link]
-
Substitution (Triflate) - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
The New Age of Electrophilic Perfluoroalkylation Reactions†‡ | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Trifluoromethyl Nonaflate: A New and Practical Trifluoromethoxylating Reagent and its Application to the Regio - NIH. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Working with Triflates : r/chemistry. (2013, September 17). Reddit. Retrieved January 17, 2026, from [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 17, 2026, from [Link]
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022, June 2). PubMed. Retrieved January 17, 2026, from [Link]
-
Optimization of the reaction conditions. [a]. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Versatile application of trifluoromethyl triflate | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
From Coordination to Noncoordination: Syntheses and Substitution Lability Studies of Titanium Triflato Complexes. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Decomposition of organoelement triflate derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
(PDF) A visible-light-promoted perfluoroalkylation/cyclization cascade towards perfluoroalkyl-substituted iminoisobenzofurans using the EDA complex. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Preparation of trifluoromethyl and other perfluoroalkyl compounds with (perfluoroalkyl)trimethylsilanes. (n.d.). Sci-Hub. Retrieved January 17, 2026, from [Link]
-
Preparation and palladium-catalyzed cross-coupling of aryl triethylammonium bis(catechol) silicates with aryl triflates. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Kinetics and Isotope Effects in Solvolyses of Ethyl Trifluoromethanesulfonate | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
TG-DTA study on the lanthanoid trifluoromethanesulfonate complexes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
4-Nitrophenyltriflate and 4-Nitrophenylnonaflate as New Perfluoroalkanesulfonyl Transfer Agents: Experimental and Computational Studies. (n.d.). Infoscience. Retrieved January 17, 2026, from [Link]
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- 8. Sci-Hub. Preparation of trifluoromethyl and other perfluoroalkyl compounds with (perfluoroalkyl)trimethylsilanes / The Journal of Organic Chemistry, 1991 [sci-hub.box]
- 9. Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Disposal of Triflate-Containing Waste
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common questions regarding the safe management of triflate-containing waste. The triflate group (CF₃SO₃⁻), due to its exceptional stability as a leaving group, is integral to modern organic synthesis, but the reagents and byproducts demand respect and careful handling.[1][2] This document moves beyond mere procedural lists to explain the chemical principles underpinning these safety protocols, ensuring a trustworthy and self-validating system for your laboratory.
Section 1: Frequently Asked Questions - Hazard Identification & Fundamental Safety
This section addresses the most common initial queries about the nature of triflate waste and its inherent risks.
Q1: What are the primary chemical hazards associated with triflate-containing waste streams?
A1: Triflate waste hazards are diverse and depend on the specific chemical form. They can be broadly categorized into three main types:
-
Corrosivity: The most significant hazard often comes from residual triflic acid (TfOH), a superacid far stronger than sulfuric acid.[3] Waste streams with a low pH (typically < 2) can cause severe chemical burns to skin and eyes, corrode metals, and damage drainage systems if improperly disposed of.[4][5]
-
Reactivity: Unquenched or residual reagents are a major concern. Triflic anhydride ((Tf)₂O) reacts violently and exothermically with water and other protic solvents. Similarly, alkyl triflates are powerful alkylating agents that are highly reactive and must be fully quenched before disposal.[2] Their reaction with moisture in the air can release corrosive triflic acid vapor.[6]
-
Toxicity: While the triflate anion itself is generally considered to have low toxicity due to its stability, the associated cation or organic component of the molecule dictates the toxicological profile.[7][8] For example, silver triflate waste carries the additional hazards of silver compounds, and residual organic molecules in the waste stream will have their own toxicological properties.[9] All materials contaminated with triflates, including solvents and consumables, must be treated as hazardous waste.[10]
Q2: Why is moisture sensitivity such a critical issue for certain types of triflate waste?
A2: Moisture sensitivity is directly linked to the reactivity of specific triflate compounds. Key examples include:
-
Triflic Anhydride ((Tf)₂O): This reagent is a primary concern. It hydrolyzes rapidly upon contact with water to form two equivalents of triflic acid. This reaction is extremely exothermic and can cause a rapid pressure increase inside a sealed waste container, potentially leading to rupture or explosion.
-
Alkyl Triflates (R-OTf): These compounds are highly susceptible to hydrolysis, which cleaves the ester to form an alcohol and triflic acid.[6] The generation of a superacid in a closed container is a significant safety risk.
-
Silyl Triflates (R₃Si-OTf): Similar to triflic anhydride, these readily react with moisture, releasing triflic acid. You can often observe fumes when a bottle of a silyl triflate is opened in moist air.[6]
Therefore, ensuring these reactive species are fully quenched and neutralized before they are added to an aqueous waste stream is a cornerstone of safe disposal.
Q3: Are all metal triflate salt wastes handled identically?
A3: No. While many metal triflates are thermally stable, non-corrosive salts, you must always consider the hazards of the specific cation.[1][2] For instance:
-
Lithium Triflate (LiOTf): Commonly used in batteries, it is hygroscopic and can be irritating to the skin, eyes, and respiratory system.[11]
-
Silver Triflate (AgOTf): This salt is light-sensitive and an irritant.[9] Chronic exposure to silver compounds can cause argyria, a permanent blue-gray discoloration of the skin and eyes.[9] Waste containing silver may also be subject to additional heavy metal disposal regulations.
-
Scandium Triflate (Sc(OTf)₃): As a Lewis acid catalyst, it is typically handled as a hazardous waste, and its container must be disposed of accordingly.[12]
The core principle is to always consult the Safety Data Sheet (SDS) for the specific triflate salt you have used to inform your risk assessment and waste segregation strategy.[13][14]
Section 2: Troubleshooting Guide - Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. This section troubleshoots common issues and reinforces best practices.
Q1: I was handling a triflate reaction mixture in dichloromethane (DCM), and my standard nitrile gloves felt compromised. Why did this happen and what is the correct glove choice?
A1: This is a common and critical issue. The choice of glove material must be based on its resistance to the solvents in the waste stream, not just the triflate itself. Standard nitrile gloves offer poor to fair resistance against DCM, which can cause rapid permeation and degradation. The triflic acid or reactive triflates dissolved in the solvent can then easily reach your skin.
Troubleshooting Steps & Recommendations:
-
Always Consult a Glove Compatibility Chart: Before starting work, cross-reference your solvents with a chemical resistance chart from the glove manufacturer.
-
For Chlorinated Solvents (DCM, Chloroform): Use gloves made of Viton™ or polyvinyl alcohol (PVA). Note that PVA is water-soluble and should not be used with aqueous waste.
-
For General Use & Corrosive Triflic Acid: Thicker (e.g., >8 mil) nitrile gloves can be suitable for splash protection with many solvents, but for extended contact or when handling neat triflic acid, consider heavier-duty butyl rubber or neoprene gloves.[10]
-
Practice Double-Gloving: Wear a lighter-weight nitrile glove underneath a more robust, solvent-appropriate outer glove. This provides an extra layer of protection and allows for safe removal of the contaminated outer glove.
Table 1: Minimum Recommended PPE for Triflate Waste Handling
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles used in combination with a full-face shield.[10][15] | Protects against splashes of corrosive liquids and energetic reactions. A face shield protects the entire face from severe splashes. |
| Hand Protection | Chemical-resistant gloves (type selected based on solvent).[16] | Prevents skin contact with corrosive, reactive, or toxic materials. Check compatibility charts. |
| Body Protection | Flame-retardant lab coat and closed-toe, chemical-resistant shoes.[10] | Protects skin from spills and splashes. An apron may be worn over the lab coat for added protection. |
| Ventilation | All handling must be performed inside a certified chemical fume hood.[10] | Prevents inhalation of corrosive vapors (e.g., triflic acid) or hazardous solvent fumes. |
Section 3: Procedural Guide - Handling Spills & Quenching Reactions
Accidents happen. A prepared and correct response is critical to mitigating the danger.
Q1: I've spilled approximately 20 mL of a triflate-containing solution from a reaction workup on the floor of the fume hood. What is the correct emergency response?
A1: Follow this systematic procedure immediately to ensure safety and proper cleanup:
-
Alert & Isolate: Alert personnel in the immediate vicinity. Keep the fume hood sash as low as possible while still allowing access to work.
-
Assess & Don PPE: Evaluate the nature of the spill (e.g., acidic, solvent type). Ensure you are wearing the minimum PPE outlined in Table 1, with gloves appropriate for the spilled solvent.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading.[5][17] Crucially, do not use paper towels or other combustible materials as the primary absorbent , as they can react with residual oxidizing agents or strong acids.[10]
-
Neutralize (If Acidic): If the spilled material is known to be acidic, cautiously sprinkle a weak base, such as sodium bicarbonate or calcium carbonate, over the absorbent material.[5] Avoid strong bases, which can cause a violent exothermic reaction.
-
Collect Waste: Carefully scoop the absorbed and neutralized material into a designated, clearly labeled hazardous waste container.[10]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials (cloths, wipes) must be collected as hazardous solid waste.[10]
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department, per local policy.
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Long-term stabilization of 2,2,3,3,4,4,4-heptafluorobutyl trifluoromethanesulfonate for storage
Technical Support Center: 2,2,3,3,4,4,4-Heptafluorobutyl Trifluoromethanesulfonate
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (heptafluorobutyl triflate) is a potent electrophilic reagent utilized in a variety of synthetic applications, particularly for the introduction of the heptafluorobutyl group. Its high reactivity, stemming from the triflate anion's nature as an excellent leaving group, also makes it susceptible to degradation, posing challenges for long-term storage and experimental reproducibility.[1] This guide provides a comprehensive technical resource for the effective storage, handling, and troubleshooting of this valuable but sensitive compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for heptafluorobutyl triflate?
A1: The primary degradation pathway is hydrolysis.[2][3] The ester is highly susceptible to nucleophilic attack by water due to the triflate's exceptional leaving group ability.[1] This reaction cleaves the sulfur-oxygen bond, yielding 2,2,3,3,4,4,4-heptafluorobutanol and trifluoromethanesulfonic acid (triflic acid). The accumulation of triflic acid, a superacid, can catalyze further degradation.[1][4]
Q2: What are the ideal storage conditions for long-term stability?
A2: To minimize degradation, the compound must be rigorously protected from atmospheric moisture.[5][6][7] The ideal storage conditions are:
-
Temperature: Refrigerated (2-8 °C) or frozen (≤ -20 °C) to slow the rate of any potential decomposition reactions.[5]
-
Atmosphere: Stored under a dry, inert atmosphere such as argon or nitrogen.[5][6][8][9]
-
Container: A tightly sealed, chemically resistant container, such as a glass vial with a PTFE-lined cap. For opened containers, sealing with Parafilm provides an additional barrier.[4][10]
-
Light: While not acutely light-sensitive, storage in a dark location or amber vial is a good practice to prevent any potential photochemical reactions.
Q3: How can I tell if my heptafluorobutyl triflate has degraded?
A3: Visual inspection may not be sufficient. While the formation of a strong acid might be indicated by fuming when the container is opened in moist air, this is also characteristic of the pure, reactive reagent.[4] The most reliable methods for assessing purity are analytical:
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Compare the spectrum of the stored reagent against a reference spectrum of a fresh sample. The appearance of new peaks corresponding to 2,2,3,3,4,4,4-heptafluorobutanol is a clear indicator of hydrolysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile degradation products like heptafluorobutanol.[11]
Q4: Can I use the reagent if it has partially degraded?
A4: It is strongly discouraged. The presence of triflic acid and heptafluorobutanol can interfere with your reaction, leading to inconsistent yields, unexpected side products, and difficulty in purification. The acidic byproduct can also catalyze unwanted side reactions. For best results, use only high-purity reagent.
Troubleshooting Guide
This section addresses common experimental issues that may arise from reagent instability.
| Observed Problem | Potential Cause Related to Reagent Stability | Recommended Action & Explanation |
| Low or No Reaction Yield | The heptafluorobutyl triflate has hydrolyzed, reducing the concentration of the active electrophile. | Verify the purity of the reagent using an analytical method like ¹H NMR or GC-MS (See Protocol 1). If degradation is confirmed, procure a fresh batch of the reagent. Ensure all future storage and handling are performed under strictly anhydrous and inert conditions (See Protocol 2). |
| Formation of Unexpected Byproducts | The triflic acid generated from hydrolysis is a strong acid catalyst that can promote side reactions with your substrate, solvent, or other reagents. | Re-evaluate the reaction conditions. The presence of a strong acid may require the use of a non-nucleophilic base to act as an acid scavenger. Always start with a fresh, verified lot of the reagent. |
| Inconsistent Results Between Experiments | The reagent is degrading over time in storage, leading to a different effective concentration for each experiment. | Implement a reagent management plan. Aliquot the reagent upon receipt into smaller, single-use vials under an inert atmosphere (See Protocol 2). This prevents repeated exposure of the bulk stock to potential atmospheric contaminants. |
| "Fuming" Observed When Opening the Bottle | This is likely the reaction of the highly reactive triflate with ambient moisture, producing triflic acid vapor.[4] | This is expected for a highly reactive triflate ester.[4] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] While it indicates high reactivity, it doesn't necessarily confirm degradation within the sealed container. |
Technical Protocols & Visualizations
Decomposition Pathway
The primary degradation mechanism is hydrolysis, which can be accelerated by the acidic byproduct.
Caption: Simplified hydrolysis pathway of heptafluorobutyl triflate.
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a method to check for the presence of the primary hydrolysis product, 2,2,3,3,4,4,4-heptafluorobutanol.
Materials:
-
NMR tube
-
Deuterated chloroform (CDCl₃), anhydrous
-
Micropipette or syringe
-
Stored heptafluorobutyl triflate sample
Procedure:
-
In a fume hood, carefully add ~0.5 mL of anhydrous CDCl₃ to a clean, dry NMR tube.
-
Using a micropipette or syringe, add 1-2 drops of the heptafluorobutyl triflate to the NMR tube.
-
Cap the NMR tube securely and gently invert several times to mix.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Pure Reagent: Look for the characteristic triplet of triplets (or complex multiplet) for the -CH₂- group adjacent to the triflate and the C₃F₇ chain.
-
Degraded Reagent: The presence of a new multiplet corresponding to the -CH₂- of 2,2,3,3,4,4,4-heptafluorobutanol and a broad singlet for the alcohol -OH proton indicates hydrolysis. The integration ratio of the alcohol peak to the triflate peak can be used to estimate the extent of degradation.
-
Protocol 2: Aliquoting and Inert Atmosphere Storage
This workflow minimizes contamination of the bulk reagent stock.
Caption: Workflow for aliquoting and storing reactive reagents.
Troubleshooting Decision Tree
Use this flowchart to diagnose experimental issues potentially related to the reagent.
Caption: Troubleshooting flowchart for reaction issues.
References
-
. University of Pittsburgh Environmental Health and Safety.
-
. ResearchGate.
-
. ResearchGate.
-
. TCI Chemicals.
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. UC Riverside Environmental Health and Safety.
-
. Fisher Scientific.
-
. University of Illinois Urbana-Champaign.
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. Agency for Toxic Substances and Disease Registry.
-
. Product Quality Research Institute (PQRI).
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. Novatia, LLC.
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. Wikipedia.
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Validation & Comparative
A Senior Application Scientist's Guide to Heptafluorobutylating Agents: A Comparative Analysis of Heptafluorobutyl Triflate and Heptafluorobutyl Iodide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and materials chemistry, the incorporation of perfluorinated moieties is a cornerstone strategy for modulating molecular properties. The heptafluorobutyl (C₄F₉) group, in particular, can significantly enhance lipophilicity, metabolic stability, and binding affinity. The choice of the reagent to install this group is critical and dictates the reaction conditions, accessible pathways, and ultimate success of the synthesis. This guide provides an in-depth comparison of two common heptafluorobutylating agents: heptafluorobutyl triflate (C₄F₉OTf) and heptafluorobutyl iodide (C₄F₉I), moving beyond surface-level data to explore the mechanistic causality that informs reagent selection.
Core Principles: Understanding the Leaving Group
The fundamental difference in reactivity between C₄F₉OTf and C₄F₉I is rooted in the nature of their respective leaving groups: the triflate anion (CF₃SO₃⁻) and the iodide anion (I⁻).
-
Heptafluorobutyl Triflate (C₄F₉OTf): The triflate group is one of the most effective leaving groups in organic chemistry. Its exceptional stability arises from the potent electron-withdrawing nature of the three fluorine atoms and the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group. This makes the corresponding triflic acid (CF₃SO₃H) a superacid. The result is a highly polarized C-O bond, rendering the α-carbon exceptionally electrophilic and primed for nucleophilic attack.
-
Heptafluorobutyl Iodide (C₄F₉I): Iodide is also a very good leaving group, as it is the conjugate base of the strong acid, hydroiodic acid (HI)[1]. The carbon-iodine bond is the weakest among the carbon-halogen bonds, a factor that is crucial for its reactivity. However, its leaving group ability in nucleophilic substitutions is generally lower than that of triflate[2]. The C-I bond's relative weakness also predisposes it to homolytic cleavage, opening up radical-based reaction pathways not readily accessible to the triflate.[3]
Mechanistic Pathways: A Tale of Two Reactivities
The choice between triflate and iodide is fundamentally a choice between favoring a polar, ionic mechanism or a radical-based one.
Nucleophilic Substitution (Sₙ2 Pathway)
For introducing the C₄F₉ group onto heteroatoms (O, N, S) or soft carbon nucleophiles, the Sₙ2 pathway is often desired. In this arena, heptafluorobutyl triflate is the superior electrophile .
The triflate's extreme leaving group ability dramatically lowers the activation energy of the Sₙ2 transition state. This often allows reactions to proceed under much milder conditions (e.g., lower temperatures, weaker bases) compared to the iodide counterpart. A kinetic study on a sterically hindered neopentyl system confirmed that the triflate leaving group is significantly more reactive in nucleophilic substitution than iodide.[2]
Caption: Sₙ2 reaction pathways for C₄F₉OTf and C₄F₉I.
Radical Pathways
Heptafluorobutyl iodide is the reagent of choice for radical perfluoroalkylation . The relatively weak C-I bond (bond dissociation energy ~54 kcal/mol) allows for easy homolytic cleavage upon initiation by heat, UV light, or a radical initiator (e.g., AIBN, triethylborane).[3][4][5] This generates the highly valuable heptafluorobutyl radical (C₄F₉•), which can then participate in a wide range of transformations, including additions to alkenes and alkynes.[5][6]
In contrast, the C-O bond in heptafluorobutyl triflate is significantly stronger, making radical generation from this precursor difficult and uncommon.
Caption: Radical initiation and addition using C₄F₉I.
Comparative Performance: A Data-Driven Overview
The mechanistic differences translate directly into practical outcomes. The following table summarizes typical performance characteristics in common synthetic transformations.
| Parameter | Heptafluorobutyl Triflate (C₄F₉OTf) | Heptafluorobutyl Iodide (C₄F₉I) |
| Primary Reaction Type | Nucleophilic Substitution (Sₙ2) | Radical Addition, Nucleophilic Substitution |
| Relative Reactivity (Sₙ2) | Very High[2][4] | Moderate to High[1][7] |
| Typical Nucleophiles | Alcohols, phenols, amines, thiols, carboxylates, soft enolates | Amines, thiols, phosphines, organometallics[5][7] |
| Radical Precursor Ability | Poor | Excellent[3][6] |
| Typical Reaction Conditions | Low temperature (-78 °C to RT), often no catalyst needed | RT to high temperature, often requires base, catalyst, or initiator (light/heat)[4] |
| Common Solvents | Aprotic polar (DCM, MeCN, THF) | Aprotic polar (DMF, DMSO), or nonpolar for radical reactions |
| Side Reactions | Elimination (if substrate/base allows) | Radical coupling, reduction, metal-halogen exchange |
| Stability & Handling | Moisture-sensitive, thermally stable | Light-sensitive, thermally stable[8][9] |
| Relative Cost | Higher | Lower, more commercially available |
Experimental Protocol: O-Perfluoroalkylation of 4-Methoxyphenol
This section provides a comparative, step-by-step methodology for the O-alkylation of a representative nucleophile, highlighting the practical differences in handling and reaction setup.
Workflow Overview
Caption: General workflow for a perfluoroalkylation experiment.
Protocol 4.1: Using Heptafluorobutyl Triflate (High Reactivity)
-
Materials: 4-Methoxyphenol (1.0 mmol), Proton-Sponge® (1.1 mmol), Heptafluorobutyl triflate (1.05 mmol), Anhydrous Dichloromethane (DCM, 10 mL).
-
Rationale for Choices:
-
Base: Proton-Sponge® is a non-nucleophilic base used to scavenge the triflic acid byproduct without competing with the phenol nucleophile. A weaker base is sufficient due to the high reactivity of the triflate.
-
Solvent: Anhydrous DCM is a standard aprotic solvent that solubilizes the reactants well. Rigorous drying is essential as C₄F₉OTf is moisture-sensitive.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction rate due to the high electrophilicity of the triflate.
-
-
Procedure:
-
To a flame-dried, nitrogen-flushed round-bottom flask, add 4-methoxyphenol (124 mg, 1.0 mmol) and Proton-Sponge® (235 mg, 1.1 mmol).
-
Add anhydrous DCM (10 mL) via syringe and stir until all solids dissolve.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add heptafluorobutyl triflate (368 mg, 1.05 mmol) dropwise via syringe over 5 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding 10 mL of saturated aq. NH₄Cl solution.
-
Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 1-(heptafluorobutoxy)-4-methoxybenzene.
-
Protocol 4.2: Using Heptafluorobutyl Iodide (Standard Reactivity)
-
Materials: 4-Methoxyphenol (1.0 mmol), Potassium Carbonate (K₂CO₃, 2.0 mmol), Heptafluorobutyl iodide (1.2 mmol), Anhydrous Dimethylformamide (DMF, 10 mL).
-
Rationale for Choices:
-
Base: K₂CO₃ is a stronger, more conventional base required to fully deprotonate the phenol, creating a more potent phenoxide nucleophile to react with the less electrophilic iodide.
-
Solvent: DMF is a polar aprotic solvent that enhances the rate of Sₙ2 reactions and helps solubilize the inorganic base.
-
Temperature: The reaction is heated to 60-80 °C to provide sufficient thermal energy to overcome the higher activation barrier compared to the triflate reaction.
-
-
Procedure:
-
To a nitrogen-flushed round-bottom flask, add 4-methoxyphenol (124 mg, 1.0 mmol) and finely powdered anhydrous K₂CO₃ (276 mg, 2.0 mmol).
-
Add anhydrous DMF (10 mL) via syringe.
-
Add heptafluorobutyl iodide (415 mg, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 70 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into 50 mL of cold water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) to remove DMF, then wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Conclusion and Recommendations
The selection between heptafluorobutyl triflate and heptafluorobutyl iodide is a strategic decision based on the desired chemical transformation and substrate tolerance.
-
Choose Heptafluorobutyl Triflate when:
-
A clean, rapid nucleophilic substitution is required.
-
The substrate is sensitive to heat or harsh basic conditions.
-
The nucleophile is weak.
-
The higher cost of the reagent is justifiable by the mild conditions and potentially higher yield.
-
-
Choose Heptafluorobutyl Iodide when:
-
A radical-mediated reaction is the goal.
-
Cost is a primary concern.
-
The substrate is robust and can tolerate higher temperatures and stronger bases.
-
It is used in organometallic cross-coupling reactions.
-
By understanding the fundamental principles of leaving group ability and the divergent mechanistic pathways these two reagents favor, researchers can make informed decisions to accelerate their research and development goals.
References
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Electrophilic Perfluoroalkylating Agents. Chemical Reviews. [Link]
-
Recent Advances in Photoinduced Perfluoroalkylation Using Perfluoroalkyl Halides as the Radical Precursors. ResearchGate. [Link]
-
Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. National Institutes of Health. [Link]
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Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. Organic Letters. [Link]
-
For the perfluoroalkylation reaction, an HPLC system was adapted and... ResearchGate. [Link]
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. ResearchGate. [Link]
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Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. PFAS Central. [Link]
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Perfluorobutyl Iodide in Organic Synthesis: A Powerful Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Institutes of Health. [Link]
-
Regio- and Stereoselective Radical Perfluoroalkyltriflation of Alkynes Using Phenyl(perfluoroalkyl)iodonium Triflates. Organic Letters. [Link]
-
Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. MDPI. [Link]
-
Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. oc-praktikum.de. [Link]
-
Perfluoroalkyl iodide. Wikipedia. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. National Institutes of Health. [Link]
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- 9. mdpi.com [mdpi.com]
Triflic Anhydride: The Gold Standard Triflating Agent and a Comparison with its Fluorinated Analogue, Heptafluorobutyl Trifluoromethanesulfonate
An In-Depth Comparative Guide for Researchers
In the landscape of modern organic synthesis, the trifluoromethanesulfonyl group (CF₃SO₂-, triflyl or Tf) is a cornerstone functional group, prized for its exceptional electron-withdrawing nature and its ability to act as an outstanding leaving group. The introduction of this group, a process known as triflation, is most commonly and effectively achieved using trifluoromethanesulfonic anhydride, colloquially known as triflic anhydride (Tf₂O). This guide provides a detailed examination of triflic anhydride's properties and applications, juxtaposed with an analysis of a less common, fluorinated analogue, heptafluorobutyl trifluoromethanesulfonate, to illuminate the nuanced landscape of triflating agents.
Understanding the Power of the Triflyl Group
The efficacy of a triflating agent is intrinsically linked to the properties of the triflyl group itself. Its potent electron-withdrawing capacity, a result of the three fluorine atoms, renders the corresponding triflate esters and amides highly reactive and the triflate anion (TfO⁻) an exceptionally stable and poor nucleophile. This stability is key to its utility as a leaving group in nucleophilic substitution and elimination reactions.
Triflic Anhydride (Tf₂O): The Benchmark for Triflation
Triflic anhydride is a highly reactive electrophilic reagent widely employed for the synthesis of triflates from alcohols, phenols, and enolates. Its reactivity stems from the two triflyl groups attached to a central oxygen atom, creating a highly electrophilic sulfur center that is readily attacked by nucleophiles.
-
High Reactivity: Tf₂O reacts rapidly with a broad range of nucleophiles, often at low temperatures, to afford high yields of the corresponding triflates.
-
Broad Substrate Scope: It is effective for the triflation of primary, secondary, and tertiary alcohols, as well as phenols and carbonyl compounds (via their enolates).
-
Versatility in Synthesis: The resulting triflates are valuable intermediates in a multitude of transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitutions, and elimination reactions.
Comparative Analysis: Triflic Anhydride vs. Heptafluorobutyl Trifluoromethanesulfonate
While triflic anhydride is the dominant reagent in this class, other fluorinated sulfonate esters exist, such as heptafluorobutyl trifluoromethanesulfonate. Although not a widely used triflating agent, its structural similarity allows for a theoretical comparison that highlights the key features that make triflic anhydride so effective.
| Feature | Triflic Anhydride (Tf₂O) | Heptafluorobutyl Trifluoromethanesulfonate |
| Structure | (CF₃SO₂)₂O | CF₃SO₂O(CH₂)₃CF₂CF₂CF₃ |
| Reactivity | Extremely high | Significantly lower (presumed) |
| Leaving Group | Triflate (CF₃SO₃⁻) - Excellent | Triflate (CF₃SO₃⁻) - Excellent |
| Byproducts | Triflic acid (TfOH) | Heptafluorobutanol |
| Applications | Widespread in organic synthesis | Niche or not well-documented |
Experimental Protocol: A Representative Triflation of a Secondary Alcohol using Triflic Anhydride
This protocol details the triflation of a generic secondary alcohol, cyclohexanol, to illustrate a standard experimental workflow.
Objective: To synthesize cyclohexyl trifluoromethanesulfonate.
Materials:
-
Cyclohexanol
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
To a stirred solution of cyclohexanol (1.0 equiv) and pyridine (1.2 equiv) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triflic anhydride (1.1 equiv) dropwise via a dropping funnel over 15 minutes.
-
Maintain the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure cyclohexyl trifluoromethanesulfonate.
Rationale for Experimental Choices:
-
Pyridine: Acts as a base to neutralize the triflic acid byproduct, preventing side reactions and promoting the triflation reaction.
-
Anhydrous Conditions: Triflic anhydride is highly moisture-sensitive and will readily hydrolyze to triflic acid.
-
Low Temperature (0 °C): The reaction is highly exothermic, and maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.
Visualizing the Triflation Workflow
Caption: A typical experimental workflow for the triflation of an alcohol using triflic anhydride.
Mechanistic Insights
The triflation of an alcohol with triflic anhydride proceeds through a nucleophilic attack of the alcohol oxygen onto one of the electrophilic sulfur atoms of the anhydride. The pyridine in the reaction mixture then deprotonates the resulting oxonium ion to yield the triflate ester and pyridinium triflate.
Visualizing the Reaction Mechanism
Caption: A simplified mechanism for the triflation of an alcohol with triflic anhydride.
Conclusion
Triflic anhydride remains the undisputed reagent of choice for the introduction of the triflyl group in a vast array of synthetic contexts. Its high reactivity, broad applicability, and the exceptional utility of the resulting triflate products solidify its position as an indispensable tool for the modern synthetic chemist. While other fluorinated sulfonating agents like heptafluorobutyl trifluoromethanesulfonate exist, their application in triflation reactions is not well-established in the scientific literature, and they are unlikely to match the reactivity and versatility of triflic anhydride. For researchers and drug development professionals, a thorough understanding of the properties and handling of triflic anhydride is essential for its effective and safe utilization in the synthesis of complex molecules.
References
A Senior Scientist's Guide to Heptafluorobutylation: A Comparative Analysis of Modern Reagents
The strategic incorporation of fluorinated alkyl chains, particularly the heptafluorobutyl (n-C4F9) group, has become a cornerstone of modern molecular design in pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and high lipophilicity can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. However, the selection of an appropriate reagent to install this valuable moiety is far from trivial. This guide provides a comparative analysis of leading and alternative reagents for heptafluorobutylation, structured to empower researchers with the knowledge to make informed, application-specific decisions. We will delve into the mechanistic underpinnings of each reagent class, present comparative data, and provide actionable experimental protocols.
The Chemical Landscape: Navigating Heptafluorobutylation Strategies
The introduction of a heptafluorobutyl group can be broadly categorized by the nature of the C4F9 species delivered to the substrate: electrophilic (C4F9⁺), nucleophilic (C4F9⁻), or radical (C4F9•). The optimal choice is dictated by the electronic nature of the substrate and the desired bond construction.
Caption: Decision workflow for selecting a heptafluorobutylation strategy.
Radical Heptafluorobutylation: The Rise of Photoredox Catalysis
The generation of the heptafluorobutyl radical (C4F9•) has emerged as a powerful and versatile strategy, particularly for the functionalization of (hetero)arenes and alkenes.[1] Modern photoredox catalysis has revolutionized this field, allowing for the formation of these radicals under exceptionally mild conditions.
Key Reagents & Precursors:
-
Perfluorobutyl Iodide (C4F9I): A workhorse reagent, C4F9I serves as a robust precursor to the C4F9 radical upon single-electron reduction, often facilitated by a photocatalyst.[2][3] It is widely used in radical additions to alkenes and alkynes.[2][4]
-
Heptafluorobutyric Acid and its Derivatives: These reagents are attractive due to their low cost and stability.[1] Photoredox-mediated decarboxylation provides a direct route to the C4F9 radical, enabling C-H functionalization of arenes.[1]
Mechanistic Insight: The core principle of photoredox-catalyzed heptafluorobutylation involves the generation of a potent single-electron reductant or oxidant by visible light excitation of a photocatalyst (e.g., Ru(bpy)3²⁺ or Ir(ppy)3). This excited-state catalyst can then engage with the C4F9 precursor. For instance, it can reduce C4F9I to generate the C4F9 radical and an iodide anion. Alternatively, it can oxidize a species that then facilitates the decarboxylation of heptafluorobutyric acid.
A particularly effective modern approach is the combination of photoredox and copper catalysis.[5] This dual catalytic system can achieve the cross-coupling of C4F9 nucleophiles with aryl and alkyl bromides via a silyl-radical-mediated halogen atom abstraction pathway.[5]
Caption: Simplified mechanism for photoredox-catalyzed radical heptafluorobutylation.
Electrophilic Heptafluorobutylation: Taming the "C4F9⁺" Synthon
For reactions with carbon- and heteroatom-centered nucleophiles, an electrophilic source of the heptafluorobutyl group is required. While a free "C4F9⁺" cation is not a viable intermediate, hypervalent iodine reagents have been developed to formally deliver this synthon.[6] These reagents are analogous to the well-known Togni and Umemoto reagents used for trifluoromethylation.[7][8][9][10][11][12][13][14][15]
Key Reagents:
-
Perfluoroalkyl-λ³-iodanes (Togni-type Reagents): These bench-stable, crystalline solids are highly effective for the heptafluorobutylation of a wide range of nucleophiles, including β-ketoesters, silyl enol ethers, and phenols.[11][14] The reaction mechanism can be nuanced, sometimes proceeding through a radical pathway initiated by single-electron transfer, despite the "electrophilic" classification.[6][11]
Nucleophilic Heptafluorobutylation: The Classic Approach
The generation of a heptafluorobutyl nucleophile (C4F9⁻) for reaction with electrophiles like aldehydes, ketones, and alkyl halides represents a classical and still highly relevant strategy.
Key Reagents:
-
Ruppert-Prakash-type Reagents (e.g., (C4F9)Si(CH3)3): Perfluoroalkyltrimethylsilanes, in the presence of a fluoride source (e.g., TBAF), are effective nucleophilic perfluoroalkylation reagents.[16]
-
Perfluoroalkyl Grignard and Organolithium Reagents: These can be generated from perfluoroalkyl iodides but often suffer from poor thermal stability.[2] Their use is typically limited to low-temperature reactions.
Comparative Performance of Heptafluorobutylation Reagents
| Reagent Class | Typical Precursor(s) | Key Advantages | Common Limitations | Substrate Scope |
| Radical | C4F9I, C3F7COOH | Mild reaction conditions (photoredox), high functional group tolerance, excellent for C-H functionalization.[1][5] | Stoichiometric oxidants/reductants may be needed in non-photocatalytic systems. | (Hetero)arenes, alkenes, alkynes, organohalides.[1][2][5][17] |
| Electrophilic | Hypervalent Iodine Reagents | Bench-stable solids, broad applicability to C- and heteroatom-nucleophiles.[11][13] | Higher cost, potential for radical side-reactions.[6][9] | Enolates, phenols, thiols, amines, some arenes.[14] |
| Nucleophilic | (C4F9)SiMe3, C4F9I | Well-established methods, good for carbonyl additions.[16] | Organometallic variants can be thermally unstable; requires stoichiometric fluoride activation.[2] | Aldehydes, ketones, esters, alkyl halides.[2][16] |
Experimental Protocols
Protocol 1: Metallaphotoredox Heptafluorobutylation of an Aryl Bromide
This protocol is adapted from a general procedure for the cross-coupling of perfluoroalkyl nucleophiles with organobromides, demonstrating the power of combining copper and photoredox catalysis.[5]
Materials:
-
Aryl bromide (1.0 equiv)
-
(Heptafluorobutyl)trimethylsilane ((C4F9)SiMe3) (1.5 equiv)
-
Potassium fluoride (KF) (2.0 equiv)
-
Copper(I) bromide (CuBr) (0.2 equiv)
-
4,4'-Dimethyl-2,2'-bipyridine (dmbpy) (0.25 equiv)
-
Iridium photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.005 equiv)
-
Aminosilane reductant (e.g., N,N-diisopropylethyl(tris(trimethylsilyl)silyl)amine) (1.5 equiv)[5]
-
Anhydrous, degassed solvent (e.g., Dimethylformamide, DMF)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, CuBr, dmbpy, and the iridium photocatalyst.
-
Seal the vial with a septum and purge with an inert atmosphere (e.g., nitrogen or argon) for 15 minutes.
-
Add anhydrous DMF via syringe, followed by (C4F9)SiMe3, the aminosilane reductant, and finally the solid KF.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED lamp (approx. 450 nm).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalysis: The iridium photocatalyst generates a silyl radical from the aminosilane.[5] This radical abstracts the bromine atom from the aryl bromide, creating an aryl radical. The copper catalyst traps this aryl radical and facilitates the cross-coupling with the heptafluorobutyl group, which is delivered from the Ruppert-Prakash-type reagent activated by KF.[5]
-
Inert Atmosphere: Oxygen can quench the excited state of the photocatalyst and participate in unwanted side reactions. Degassing and maintaining an inert atmosphere are critical for reaction efficiency.
-
Ligand (dmbpy): The bipyridine ligand stabilizes the copper catalyst, preventing its decomposition and improving its catalytic activity.
Protocol 2: Radical Addition of Perfluorobutyl Iodide to an Alkene
This protocol describes a classic, thermally initiated radical addition, a fundamental transformation for creating C-C bonds.[4]
Materials:
-
Alkene (1.0 equiv)
-
Perfluorobutyl iodide (C4F9I) (1.2 equiv)[3]
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or acetonitrile)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkene in the chosen solvent.
-
Add the perfluorobutyl iodide and AIBN to the solution.
-
Thoroughly degas the mixture by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert atmosphere (argon or nitrogen).
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Causality Behind Experimental Choices:
-
Radical Initiator (AIBN): Upon heating, AIBN decomposes to generate nitrogen gas and two cyanoisopropyl radicals. These radicals initiate the chain reaction by abstracting the iodine atom from C4F9I, generating the reactive C4F9• radical.
-
Degassing: Oxygen is a radical scavenger and will inhibit the desired chain reaction. Rigorous removal of dissolved oxygen is essential for good yields.
-
Stoichiometry: A slight excess of the perfluoroalkyl iodide is often used to ensure complete consumption of the alkene.
References
- Metallaphotoredox Perfluoroalkylation of Organobromides. (2020).
- Photoredox-catalyzed redox-neutral difluoroalkylation to construct perfluoroketones with difluoroenoxysilanes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. (2020).
- Heptafluorobutyric anhydride | 336-59-4. (n.d.). Biosynth.
- Photoredox-Catalyzed C–F Bond Allylation of Perfluoroalkylarenes at the Benzylic Position. (2021). Journal of the American Chemical Society.
- Visible Light–Induced (Per)
- Acylation Derivatization Reagent, HFAA (Heptafluorobutyric Acid Anhydride). (n.d.). Restek.
- Heptafluorobutyric anhydride | 336-59-4. (n.d.). ChemicalBook.
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- Umemoto's Reagent. (n.d.).
- Extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. (n.d.).
- Heptafluorobutyric anhydride for GC derivatiz
- Umemoto Reagent I. (n.d.). Enamine.
- Heptafluorobutyric anhydride synthesis. (n.d.). ChemicalBook.
- Radical trifluoromethylation using the Umemoto's reagents and Togni's... (n.d.).
- Heptafluorobutyric anhydride | C8F14O3. (n.d.). PubChem.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010).
- Perfluorobutyl iodide | C4F9I. (n.d.). PubChem.
- Nucleophilic and Radical Heptafluoroisopropoxylation with Redox‐Active Reagents. (n.d.). Request PDF.
- Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent. (n.d.). TCI Deutschland GmbH.
- Application Notes and Protocols for Perfluoroheptyl Iodide in Fluorinated Polymer Synthesis. (n.d.). Benchchem.
- Design and Reaction of Nucleophilic and Radical Heptafluoroisopropoxyl
- Syntheses with perfluoroalkyl iodides. A review. (n.d.).
- Fluoroalkylation: Expansion of Togni Reagents. (n.d.). Sigma-Aldrich.
- Togni reagent II. (n.d.). Wikipedia.
- A Comprehensive Guide to Electrophilic Trifluoromethylation: Togni Reagents in Focus. (n.d.). Benchchem.
- Electrophilic Fluorin
- Nucleophilic Fluorination by F-. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Recent progress in the trifluoromethylation of alkenes with Togni's reagents. (n.d.).
- Renewable Reagent for Nucleophilic Fluorination. (2022).
- A quantitative reactivity scale for electrophilic fluorinating reagents. (n.d.).
- Electrophilic fluorin
- Electrophilic Fluorination with N-F Reagents. (n.d.). Organic Reactions.
- Nucleophilic Additions of Perfluoroalkyl Groups. (n.d.). Request PDF.
- Electrophilic Fluorin
- Iodine(III) Reagents in Radical Chemistry. (2017). PubMed.
- Alkylation Reagents. (n.d.). Thermo Fisher Scientific.
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A Comparative Guide to Analytical Techniques for Characterizing Products of Heptafluorobutyl Triflate Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry involving heptafluorobutyl triflate, the robust characterization of reaction products is paramount to ensuring purity, confirming structure, and understanding reaction mechanisms. The unique properties imparted by the heptafluorobutyl group, such as high lipophilicity and metabolic stability, make it a valuable moiety in medicinal chemistry and materials science. However, these same properties can present challenges for traditional analytical methods. This guide provides an in-depth comparison of key analytical techniques for the comprehensive characterization of products from heptafluorobutyl triflate reactions, supported by experimental insights and protocols.
The Challenge of Characterizing Fluorinated Molecules
The strong carbon-fluorine bond and the electron-withdrawing nature of the heptafluorobutyl group significantly influence the chemical and physical properties of molecules. This necessitates a multi-faceted analytical approach to overcome challenges such as:
-
Volatility: The introduction of a heptafluorobutyl group can increase the volatility of a molecule, making it amenable to gas chromatography.
-
Polarity: Conversely, the overall polarity of the molecule can be altered, impacting its solubility and retention in liquid chromatography.
-
Complex Spectra: The presence of multiple fluorine atoms can lead to complex splitting patterns in Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Ionization Efficiency: The electron-withdrawing nature of the heptafluorobutyl group can affect the ionization efficiency in mass spectrometry.
This guide will dissect the utility of four primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—in navigating these challenges.
Comparative Analysis of Key Techniques
A strategic analytical workflow often employs a combination of these techniques to build a comprehensive profile of the reaction products. The choice of initial and subsequent analyses depends on the expected properties of the products and the specific questions being addressed (e.g., purity, structure, or quantification).
| Analytical Technique | Principle | Strengths | Limitations | Ideal Applications |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Excellent for volatile and semi-volatile heptafluorobutylated compounds. High chromatographic resolution. Well-established libraries for spectral matching. | Requires analytes to be thermally stable and volatile. Derivatization may be necessary for polar compounds. | Analysis of volatile reaction products, such as heptafluorobutyl esters and ethers. Purity assessment and impurity profiling. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, coupled with mass-based detection. | Applicable to a wide range of polarities and molecular weights without the need for volatility. High sensitivity, especially with tandem MS (MS/MS).[1] | Chromatographic resolution may be lower than GC for some compounds. Matrix effects can suppress ionization. | Characterization of a broad range of heptafluorobutylated products, including non-volatile and thermally labile compounds. Reaction monitoring. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. | ¹⁹F NMR is highly specific and sensitive for fluorinated compounds, with a wide chemical shift range providing excellent spectral dispersion.[2] Unambiguous structure elucidation through various 1D and 2D experiments. Quantitative analysis is possible.[3][4] | Lower sensitivity compared to MS techniques. Can be complex to interpret, especially for molecules with multiple fluorine environments. | Definitive structure confirmation of starting materials, intermediates, and final products. Isomer differentiation. Quantitative analysis of reaction mixtures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds. | Provides a unique "fingerprint" of the functional groups present in a molecule. Fast and non-destructive. | Primarily a qualitative technique. Can be difficult to interpret for complex mixtures. Not suitable for identifying all inorganic species.[5] | Rapid confirmation of the presence or absence of key functional groups (e.g., C=O, O-H) and the characteristic C-F stretches of the heptafluorobutyl group. |
In-Depth Technical Examination and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and thermally stable heptafluorobutylated compounds. The introduction of the heptafluorobutyl group often enhances volatility, making it an ideal technique for separating and identifying reaction products.
-
Derivatization: For products containing polar functional groups like carboxylic acids or amines, derivatization is often necessary to increase volatility and improve peak shape. Heptafluorobutyryl derivatives, for instance, are commonly prepared using reagents like heptafluorobutyric anhydride (HFBA). This not only improves chromatographic performance but also introduces a characteristic mass signature that can aid in identification.[6]
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for separating heptafluorobutylated compounds, offering a balance of retention for various analytes.
This protocol outlines the analysis of a hypothetical reaction product, a heptafluorobutyl ester.
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture or purified product in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1 mg/mL.
-
If the product is not directly amenable to GC, perform a derivatization step. For a carboxylic acid, for example, react with a heptafluorobutanol source in the presence of a catalyst.
-
-
GC-MS Parameters:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the heptafluorobutyl ester based on its retention time and mass spectrum.
-
The mass spectrum should exhibit characteristic fragments of the heptafluorobutyl group (e.g., m/z 69 [CF₃⁺], 119 [C₂F₅⁺], 169 [C₃F₇⁺]) and fragments corresponding to the rest of the molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that can handle a wider range of heptafluorobutylated compounds, particularly those that are non-volatile or thermally labile.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules, while atmospheric pressure chemical ionization (APCI) can be more effective for less polar compounds. The choice depends on the overall polarity of the target analyte.
-
Mobile Phase: A reversed-phase setup with a C18 column is typically used. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of formic acid or ammonium formate to improve ionization.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS Parameters:
-
LC Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
MS Ionization: ESI in positive or negative ion mode, depending on the analyte's structure.
-
MS Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of the product.
-
Analyze the mass spectrum to confirm the molecular weight and look for characteristic fragmentation patterns in MS/MS experiments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹⁹F NMR, is indispensable for the definitive structural elucidation of heptafluorobutylated compounds. The high natural abundance and sensitivity of the ¹⁹F nucleus, combined with its large chemical shift dispersion, provide a powerful analytical window.[2]
-
¹⁹F NMR: This is the most direct method for observing the fluorine atoms in the heptafluorobutyl group. The chemical shifts and coupling patterns of the CF₂, CF₂, CF₂, and CF₃ groups provide a unique fingerprint.
-
¹H and ¹³C NMR: These experiments provide information about the non-fluorinated parts of the molecule and how they are connected to the heptafluorobutyl group.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between different parts of the molecule.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard ¹⁹F NMR spectrum. A typical experiment might involve a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to an external standard (e.g., CFCl₃) or an internal standard.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material and the product(s) to determine the reaction conversion and product distribution.
-
Analyze the chemical shifts and coupling constants to confirm the structure of the product. The CF₃ group will typically appear as a triplet, while the CF₂ groups will show more complex multiplets due to coupling with adjacent fluorine and potentially hydrogen atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and straightforward technique for confirming the presence of key functional groups and the characteristic C-F bonds of the heptafluorobutyl moiety.
-
Sampling Technique: Attenuated Total Reflectance (ATR) is often the most convenient method for analyzing solid or liquid samples directly without extensive preparation.
-
Sample Preparation:
-
Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
-
FTIR Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Look for the disappearance of reactant-specific peaks and the appearance of product-specific peaks.
-
Identify the strong absorption bands in the region of 1350-1100 cm⁻¹, which are characteristic of C-F stretching vibrations.
-
Visualization of Analytical Workflows
The following diagrams illustrate logical workflows for characterizing the products of heptafluorobutyl triflate reactions.
Caption: General workflow for reaction product characterization.
Caption: Logic for selecting the primary analytical technique.
Conclusion
The successful characterization of products from heptafluorobutyl triflate reactions relies on the intelligent application of a suite of complementary analytical techniques. While GC-MS and LC-MS offer excellent separation and sensitive detection, NMR spectroscopy, particularly ¹⁹F NMR, provides the definitive structural information that is often the cornerstone of rigorous characterization. FTIR serves as a rapid and valuable tool for initial functional group analysis. By understanding the strengths and limitations of each technique and employing a logical, multi-technique workflow, researchers can confidently identify, quantify, and elucidate the structures of their novel heptafluorobutylated compounds, thereby accelerating their research and development efforts.
References
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Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]
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NICODOM. (n.d.). FTIR spectra of Inorganics, IR spectra Library. Retrieved from [Link]
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SpectraBase. (n.d.). N-Heptafluorobutyryl-N-phenylglycine, ethyl ester. Retrieved from [Link]
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A Comparative Guide to Sulfonate Leaving Groups: Triflate vs. Tosylate and Mesylate
In the landscape of organic synthesis, the strategic selection of a leaving group is paramount to the success of nucleophilic substitution and elimination reactions. An effective leaving group must be able to stabilize the negative charge it accepts upon bond cleavage. Among the most powerful and versatile classes of leaving groups are the sulfonate esters, which offer a tunable range of reactivity. This guide provides an in-depth comparison of three of the most prominent sulfonate esters—triflate (TfO), tosylate (TsO), and mesylate (MsO)—to equip researchers and drug development professionals with the insights needed to optimize their synthetic strategies.
The Foundational Principle: Acidity and Anion Stability
The efficacy of a leaving group is fundamentally linked to the stability of the anion formed after it departs. A highly stable, and therefore weakly basic, anion is the hallmark of a good leaving group. This stability is directly correlated with the acidity of the leaving group's conjugate acid; the stronger the acid, the more stable its conjugate base, and the better the leaving group.[1][2]
All three sulfonate esters benefit from the inherent stability conferred by the sulfonyl group, where the negative charge on the departing oxygen is extensively delocalized through resonance across the other two oxygen atoms.[1][3] The critical difference in their leaving group ability, however, stems from the electronic nature of the substituent attached to the sulfur atom.
-
Triflate (Trifluoromethanesulfonate, -OTf): The triflate anion is stabilized by the powerful electron-withdrawing inductive effect of the three fluorine atoms. This effect polarizes the C-F bonds, making the trifluoromethyl group exceptionally effective at pulling electron density away from the sulfonate core, thereby delocalizing and stabilizing the negative charge to an extraordinary degree.[4]
-
Tosylate (p-Toluenesulfonate, -OTs): The tosylate anion features a p-tolyl group. While the aromatic ring allows for some resonance delocalization, the methyl group is weakly electron-donating, which slightly destabilizes the anion compared to a simple phenylsulfonate. Its stabilizing effect is considerably less than that of the trifluoromethyl group.[1]
-
Mesylate (Methanesulfonate, -OMs): The mesylate anion has a simple methyl group attached to the sulfur. The methyl group is electron-donating, providing the least inductive stabilization for the negative charge among the three.[1]
This hierarchy of anion stability directly translates to the leaving group ability, establishing the generally accepted order of reactivity: Triflate > Tosylate > Mesylate .[1][4]
Quantitative Comparison: A Tale of Two Metrics
The theoretical differences in stability are borne out in quantitative experimental data, primarily through the pKa of the conjugate acids and the relative rates of reaction.
Acidity of Conjugate Acids
The strength of triflic acid (CF₃SO₃H), p-toluenesulfonic acid (CH₃C₆H₄SO₃H), and methanesulfonic acid (CH₃SO₃H) provides a direct measure of the stability of their respective conjugate bases. Triflic acid is classified as a superacid, underscoring the extreme stability of the triflate anion.[5]
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid |
| Triflate | -OTf | Triflic Acid | ~ -14[5] |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5[2][6] |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9[2][7] |
Table 1: Comparison of the pKa values for the conjugate acids of triflate, tosylate, and mesylate.
Relative Reaction Rates
Kinetic studies of nucleophilic substitution reactions (Sₙ2) provide a direct comparison of how quickly these groups depart from a substrate. The data reveals a dramatic difference in reactivity, with triflates reacting many orders of magnitude faster than tosylates and mesylates.
| Leaving Group | Relative Sₙ2 Rate (Solvolysis) |
| Triflate | ~ 5 x 10⁴ |
| Tosylate | ~ 0.7 |
| Mesylate | 1.0 (Reference) |
Table 2: Approximate relative rates of Sₙ2 solvolysis for a secondary alkyl sulfonate. Rates are normalized relative to the mesylate group.[2]
The immense rate enhancement seen with triflate makes it the leaving group of choice for unreactive substrates or when rapid, clean conversions are required.[2][8]
Visualization of Reactivity Hierarchy
The relationship between the electronic effects of the substituent and the resulting anion stability, which dictates leaving group ability, can be visualized as a clear hierarchy.
Experimental Protocols
The conversion of alcohols, which are poor leaving groups (HO⁻ is a strong base), into sulfonate esters is a cornerstone transformation in organic synthesis.[8][9] This two-step sequence—formation of the sulfonate followed by substitution—allows for stereochemical control and avoids the harsh acidic conditions often required when using hydrohalic acids.[9][10]
Part A: General Protocol for the Synthesis of Alkyl Tosylates and Mesylates
This procedure describes the conversion of a primary or secondary alcohol into a more reactive alkyl sulfonate with retention of configuration at the carbinol center.[10][11]
Objective: To convert a chiral secondary alcohol, (R)-2-octanol, into its corresponding tosylate.
Materials:
-
(R)-2-octanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-2-octanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.[2]
-
Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude (R)-2-octyl tosylate.
-
Purify the product by column chromatography or recrystallization as needed.
Note on Triflate Synthesis: The preparation of alkyl triflates follows a similar principle but requires trifluoromethanesulfonic anhydride (Tf₂O), a more reactive and hazardous reagent. The reaction is typically performed at lower temperatures (e.g., -78 °C) with a non-nucleophilic hindered base like 2,6-lutidine or di-tert-butylpyridine to prevent side reactions.[12]
Part B: Protocol for Comparing Solvolysis Rates
A solvolysis experiment, where the solvent acts as the nucleophile, is a classic method to quantitatively compare leaving group abilities.[2]
Objective: To determine the relative rates of solvolysis for 2-octyl triflate, tosylate, and mesylate in acetic acid.
Procedure:
-
Preparation: Synthesize 2-octyl mesylate, 2-octyl tosylate, and 2-octyl triflate using the appropriate sulfonylating agent as outlined in Part A. Ensure high purity of all substrates.
-
Reaction Setup: For each sulfonate ester, prepare a solution of known concentration (e.g., 0.1 M) in glacial acetic acid. Place the reaction flasks in a constant temperature bath to ensure consistent thermal conditions.
-
Monitoring: At regular time intervals, withdraw an aliquot from each reaction mixture and quench it in a cold solvent. Determine the concentration of the sulfonic acid byproduct (e.g., MsOH, TsOH, TfOH) by titration with a standardized solution of sodium acetate in acetic acid, using an appropriate indicator.
-
Data Analysis:
-
Calculate the concentration of the remaining alkyl sulfonate at each time point.
-
For a first-order reaction, a plot of ln([Alkyl Sulfonate]) versus time will yield a straight line.
-
The negative slope of this line is the rate constant, k.
-
Calculate k for the triflate (k_Tf), tosylate (k_Ts), and mesylate (k_Ms).
-
-
Comparison: Determine the relative rates by taking the ratio of the rate constants, typically normalizing to the mesylate (e.g., Relative Rate of Triflate = k_Tf / k_Ms).
Conclusion and Strategic Selection
The choice between triflate, tosylate, and mesylate is a strategic decision dictated by the specific demands of a synthetic transformation.
-
Triflate is the undisputed champion of reactivity. It is the premier choice for difficult substitutions, including those on sterically hindered, secondary, or electronically deactivated centers. Its utility in forming vinyl and aryl triflates for cross-coupling reactions is a cornerstone of modern organometallic chemistry. However, its high reactivity can also be a drawback, leading to instability and potential side reactions, and it comes at a higher cost.
-
Tosylate and Mesylate are the reliable workhorses of organic synthesis.[8] They offer a good balance of reactivity, stability, and cost-effectiveness. They are often crystalline solids, which simplifies handling and purification. The choice between them can be subtle; tosylates are sometimes preferred as their aromatic ring provides a UV chromophore, aiding in reaction monitoring by TLC. Mesylates, being less sterically demanding, may be advantageous in certain cases.
Ultimately, a deep understanding of the principles governing their reactivity allows the discerning chemist to select the optimal sulfonate leaving group, transforming a challenging synthetic problem into a successful outcome.
References
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Brainly. Which of the following has better leaving group abilities? Tosylate Mesylate Triflate. [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
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Netscher, T. (2007). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molbank, 2007(3), M527. [Link]
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Harrowven, D. C., & Kociok-Köhn, G. (2012). Recent advances in heterolytic nucleofugal leaving groups. Organic & biomolecular chemistry, 10(1), 19-30. [Link]
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OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. [Link]
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A Comparative Guide to 19F NMR Spectroscopy for Monitoring Reactions of Heptafluorobutyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex fluorinated molecules, the ability to precisely monitor reaction progress is critical. This is particularly true for highly reactive reagents like heptafluorobutyl trifluoromethanesulfonate. This guide provides a comprehensive comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for monitoring reactions involving this compound. We will delve into the underlying principles, provide actionable experimental protocols, and present comparative data to demonstrate the superiority of ¹⁹F NMR in this context.
The Unique Advantages of ¹⁹F NMR for Fluorinated Compounds
The ¹⁹F nucleus is exceptionally well-suited for NMR spectroscopy.[1][2] With a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR detection.[2][3] A significant advantage of ¹⁹F NMR is its vast chemical shift range, which is considerably larger than that of ¹H NMR.[2][4] This wide dispersion minimizes the chances of signal overlap, even in complex reaction mixtures containing multiple fluorinated species.[2][3] Furthermore, the scarcity of naturally occurring organofluorine compounds means that background signals are virtually nonexistent, ensuring that all observed resonances can be directly attributed to the compounds of interest.[2]
¹⁹F NMR vs. Alternative Analytical Methods
While techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are staples in reaction analysis, they present certain limitations when dealing with highly fluorinated and reactive compounds.[4] Chromatographic methods often necessitate extensive work-up and calibration procedures.[4] In contrast, ¹⁹F NMR allows for in-situ analysis, providing a real-time window into the reaction mixture without the need for sample quenching or extraction.[4][5]
| Analytical Technique | Advantages | Disadvantages | Applicability to Heptafluorobutyl Trifluoromethanesulfonate Reactions |
| ¹⁹F NMR Spectroscopy | High sensitivity and natural abundance of ¹⁹F.[2][3] Wide chemical shift range minimizes signal overlap.[2][4] No background interference.[2] Allows for in-situ and real-time monitoring.[5][6] Provides detailed structural information.[1] | Can have long measurement times due to slow relaxation of some ¹⁹F signals.[4] High-field instruments can be expensive to purchase and maintain.[4] | Excellent. Provides clear, quantitative data on the consumption of the starting material and the formation of products and intermediates. The distinct chemical shifts of the heptafluorobutyl and trifluoromethanesulfonate groups allow for unambiguous tracking. |
| Gas Chromatography (GC) | High resolution and sensitivity for volatile compounds. Established and widely available. | Requires derivatization for non-volatile compounds. Potential for on-column decomposition of thermally labile compounds. Requires calibration for quantification.[4] | Moderate. Suitable for monitoring volatile products, but the high boiling point and reactivity of heptafluorobutyl trifluoromethanesulfonate can pose challenges. |
| High-Performance Liquid Chromatography (HPLC) | Versatile for a wide range of compounds. Can be coupled with various detectors (UV, MS). | Can be time-consuming due to the need for method development and sample work-up.[4] Requires calibration for quantification.[4] | Good. Can be used to monitor the reaction, but requires careful method development to achieve good separation of the fluorinated species. Mass spectrometry detection is often necessary for unambiguous identification. |
| Mass Spectrometry (MS) | High sensitivity and provides molecular weight information. | Can be difficult to quantify without isotopic standards. Ionization efficiency can vary significantly between compounds. | Good as a complementary technique. Excellent for identifying products and byproducts, especially when coupled with HPLC or GC. However, it is not ideal for real-time quantitative monitoring on its own. |
Experimental Protocol: Monitoring a Nucleophilic Substitution Reaction
This protocol details the use of ¹⁹F NMR to monitor the reaction of heptafluorobutyl trifluoromethanesulfonate with a generic nucleophile (Nu⁻).
Reaction: C₄F₇SO₃CF₃ + Nu⁻ → C₄F₇-Nu + CF₃SO₃⁻
Materials:
-
Heptafluorobutyl trifluoromethanesulfonate
-
Nucleophile of choice
-
Anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN)
-
Internal standard (e.g., benzotrifluoride, δ = -63.7 ppm)[7]
-
NMR tubes
-
Gas-tight syringe
Instrumentation:
-
NMR spectrometer equipped with a fluorine probe. Both high-field and benchtop NMR spectrometers can be utilized.[4][5]
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve a known amount of heptafluorobutyl trifluoromethanesulfonate and the internal standard in the deuterated solvent.
-
Initial Spectrum (t=0): Acquire a ¹⁹F NMR spectrum of the starting material solution. This will serve as your reference point.
-
Reaction Initiation: Using a gas-tight syringe, add a known equivalent of the nucleophile to the NMR tube.
-
Time-Course Monitoring: Immediately begin acquiring ¹⁹F NMR spectra at regular intervals. The frequency of acquisition will depend on the reaction rate. For fast reactions, techniques like stopped-flow NMR may be necessary.[8]
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the signals corresponding to the starting material, product(s), and the internal standard. The relative integrals will allow for the determination of the concentration of each species over time.
Workflow Diagram:
Caption: A simplified representation of the nucleophilic substitution reaction pathway.
Conclusion
For monitoring reactions of heptafluorobutyl trifluoromethanesulfonate, ¹⁹F NMR spectroscopy offers unparalleled advantages in terms of specificity, sensitivity, and the ability to perform real-time, in-situ analysis. [1][2][6]Its capacity to provide detailed structural information and quantitative data without extensive sample preparation makes it an indispensable tool for researchers in synthetic chemistry and drug development. [1][4]While other techniques have their merits, the direct and unambiguous insights provided by ¹⁹F NMR make it the superior choice for optimizing reaction conditions, determining kinetics, and ensuring the desired product formation in reactions involving complex fluorinated molecules.
References
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- Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Accessed January 17, 2026.
- T. F. G. Schmidt, et al.
- ResearchGate. Kinetic studies. A) ¹⁹F NMR monitoring experiments of the.... Accessed January 17, 2026.
- Connect NMR UK. Stopped flow 19F NMR enables researchers to understand reaction kinetics of rapidly evolving reaction. Accessed January 17, 2026.
- ACS Publications. Using 19F NMR to Investigate Cationic Carbon Dot Association with Per- and Polyfluoroalkyl Substances (PFAS). ACS Nanoscience Au. 2023.
- NIH. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy. PMC. 2023.
- CHEMICAL SENSORS: PROMISING TOOLS FOR THE ONLINE MONITORING OF FLUORIDES. Accessed January 17, 2026.
- NIH. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC.
- Magritek. New Publications on Real-Time Reaction Monitoring. Accessed January 17, 2026.
- ResearchGate. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Accessed January 17, 2026.
- Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. Accessed January 17, 2026.
- ResearchGate. 19 F NMR chemical shifts (parts per million) of derivatives of model compounds. Accessed January 17, 2026.
- Nanalysis. Reaction Monitoring Using Benchtop 19F NMR Spectroscopy. Accessed January 17, 2026.
- Benchchem. Validating Product Formation in Fluorination Reactions: A Comparative Guide to ¹⁹F NMR Spectroscopy. Accessed January 17, 2026.
- NIH. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Accessed January 17, 2026.
- NIH. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Accessed January 17, 2026.
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- PubMed. 19F NMR chemical shifts. 1.
- SpectraBase. Heptafluorobutyric acid - Optional[19F NMR] - Chemical Shifts. Accessed January 17, 2026.
- SpectraBase. 1,1,1,2,4,4,4-HEPTAFLUOROBUTANE - Optional[19F NMR] - Chemical Shifts. Accessed January 17, 2026.
- New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. 62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund.
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A Comparative Kinetic Analysis of Reactions Involving 2,2,3,3,4,4,4-heptafluorobutyl Trifluoromethanesulfonate: A Guide for Researchers
This guide provides a comprehensive kinetic analysis of reactions involving 2,2,3,3,4,4,4-heptafluorobutyl trifluoromethanesulfonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the reactivity of this highly fluorinated substrate, offering a comparative perspective against other relevant alkyl sulfonates. While direct kinetic data for the title compound is notably scarce in publicly accessible literature, this guide synthesizes established principles of physical organic chemistry and available data for structurally related compounds to provide a robust predictive framework for its behavior in common organic transformations.
Introduction: The Role of Fluorination in Modulating Reactivity
The introduction of fluorine atoms into organic molecules profoundly alters their chemical and physical properties. In the context of reaction kinetics, the strong electron-withdrawing nature of fluorine substituents plays a pivotal role in modulating the reactivity of substrates in nucleophilic substitution and elimination reactions. This compound, featuring a polyfluorinated alkyl chain, represents an intriguing substrate where these electronic effects are pronounced. The trifluoromethanesulfonate (triflate) group is renowned for being an excellent leaving group, owing to the high stability of the resulting triflate anion.[1] This guide will explore how the interplay between the highly fluorinated alkyl chain and the exceptional leaving group ability of the triflate moiety is expected to influence reaction rates and mechanisms.
Mechanistic Considerations: SN1 vs. SN2 Pathways
Nucleophilic substitution reactions, the primary focus of this guide, can proceed through various mechanisms, most commonly the unimolecular (SN1) and bimolecular (SN2) pathways. The operative mechanism is dictated by factors such as the structure of the substrate, the nature of the leaving group, the strength of the nucleophile, and the solvent.
Figure 1: Generalized pathways for SN2 and SN1 reactions.
For primary alkyl substrates, the SN2 mechanism is generally favored. However, the presence of bulky substituents can sterically hinder the backside attack of the nucleophile, slowing down the reaction. The 2,2,3,3,4,4,4-heptafluorobutyl group, while not excessively bulky in the immediate vicinity of the reaction center (the α-carbon), is electronically distinct. The strong inductive effect of the fluorine atoms is expected to destabilize any developing positive charge on the α-carbon, making an SN1 pathway, which proceeds through a carbocation intermediate, highly unfavorable. Therefore, it is reasonable to predict that reactions of this compound will predominantly follow an SN2 mechanism.
Comparative Kinetic Analysis: A Data-Driven Discussion
Due to the absence of specific kinetic data for this compound, we will draw comparisons with structurally related, non-fluorinated and less-fluorinated analogues.
The Unsubstituted Benchmark: Ethyl Trifluoromethanesulfonate
Studies on the solvolysis of ethyl trifluoromethanesulfonate (ethyl triflate) provide a valuable baseline. For instance, the acetolysis of ethyl triflate is reported to be approximately 30,000 times faster than that of ethyl tosylate at 25°C, highlighting the superior leaving group ability of the triflate group.[2] The mechanism for the solvolysis of ethyl triflate in acetic acid and formic acid is considered to have significant SN2 character.[2]
The Effect of β-Fluorination: A Predictive Analysis
The introduction of fluorine atoms at the β-position and beyond in the heptafluorobutyl group is expected to have a significant impact on the SN2 reaction rate. The powerful electron-withdrawing nature of fluorine atoms will decrease the electron density at the α-carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This effect should, in principle, accelerate the SN2 reaction.
However, there is a counteracting effect to consider. The C-F bonds can engage in negative hyperconjugation with the σ* orbital of the C-O bond of the leaving group, which can strengthen the C-O bond and potentially slow down its cleavage. The net effect on the reaction rate will be a balance of these opposing factors.
Comparison with Other Sulfonate Esters
The choice of the sulfonate leaving group is a critical parameter in designing a synthetic route. The leaving group ability generally correlates with the acidity of the corresponding sulfonic acid.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid |
| Trifluoromethanesulfonate | -OTf | Triflic Acid | ~ -14 |
| Nonafluorobutanesulfonate | -ONf | Nonafluoric Acid | < -14 |
| Methanesulfonate | -OMs | Mesylic Acid | -1.9 |
| p-Toluenesulfonate | -OTs | Tosylic Acid | -2.8 |
Table 1: Comparison of common sulfonate leaving groups.
As indicated in Table 1, both triflate and nonaflate are exceptionally good leaving groups. While quantitative kinetic comparisons between heptafluorobutyl triflate and its nonaflate counterpart are not available, it is reasonable to assume that the nonaflate would be an even better leaving group due to the extended perfluoroalkyl chain further stabilizing the negative charge on the anion.
A study on the nucleophilic substitution of neopentyl derivatives with various leaving groups, including triflate, methanesulfonate, and p-toluenesulfonate, demonstrated that the triflate is the best leaving group.[3] This finding supports the general trend of leaving group ability.
Experimental Protocols
While specific kinetic experiments for this compound are not documented, this section provides general protocols for its synthesis and for conducting a kinetic analysis of its reactions, which can be adapted by researchers.
Synthesis of this compound
This protocol is a general method for the synthesis of alkyl triflates from the corresponding alcohol.
Sources
A Comparative Guide to Triflate Synthesis: SuFEx-Enabled Methods Versus Traditional Approaches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the trifluoromethanesulfonyl group (triflate, Tf) stands as a premier leaving group, pivotal for a vast array of chemical transformations including cross-coupling reactions, nucleophilic substitutions, and fragment-based drug discovery. The efficient and selective synthesis of triflates is therefore a critical consideration in the design of synthetic routes. This guide provides an in-depth, objective comparison of the emerging Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry-enabled methods for triflate synthesis against well-established traditional protocols. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each approach, supported by experimental data to inform your selection of the optimal triflation strategy.
The Enduring Importance of Triflates
Triflates (R-OTf) are the esters of trifluoromethanesulfonic acid, one of the strongest known organic acids. This parentage bestows upon the triflate anion exceptional stability, rendering it a remarkably effective leaving group. This high reactivity of triflate-bearing electrophiles has cemented their role as indispensable intermediates in the synthesis of complex molecules.
A Tale of Two Approaches: Traditional vs. SuFEx
The synthesis of triflates has traditionally been dominated by a few key methods, primarily involving the reaction of alcohols or phenols with highly reactive triflating agents. While effective, these methods are not without their drawbacks. The advent of SuFEx chemistry, a next-generation click reaction, has introduced a new paradigm for triflate synthesis, offering potential solutions to some of the long-standing challenges in the field.[1][2]
Traditional Triflate Synthesis: The Workhorses of the Lab
For decades, the go-to methods for triflate synthesis have relied on a handful of powerful reagents. These approaches are characterized by their high reactivity, which can be both a blessing and a curse.
Common Traditional Methods Include:
-
Triflic Anhydride (Tf₂O): This is arguably the most common and potent triflating agent. It readily reacts with alcohols and phenols in the presence of a base (typically pyridine or a hindered amine) to afford the corresponding triflates.[3][4] While highly effective, Tf₂O is notoriously moisture-sensitive, often requiring strictly anhydrous conditions and careful handling. Its high reactivity can also lead to side reactions and purification challenges with sensitive substrates.
-
N-Phenylbis(trifluoromethanesulfonimide) (PhNTf₂): This crystalline, bench-stable solid offers a milder alternative to triflic anhydride.[5][6] It is particularly useful for the triflation of sensitive substrates where the aggressive nature of Tf₂O might be detrimental. However, it is a more expensive reagent and the reaction can sometimes be slower.
-
Trifluoromethanesulfonyl Chloride (TfCl): While less reactive than triflic anhydride, triflyl chloride can also be used to synthesize triflates, particularly from phenols.[7] Its lower reactivity can sometimes be advantageous for achieving selectivity.
Limitations of Traditional Methods:
-
Moisture Sensitivity: Reagents like triflic anhydride are highly susceptible to hydrolysis, necessitating the use of dry solvents and inert atmospheres.
-
High Reactivity: The potent nature of traditional triflating agents can lead to a lack of chemoselectivity with multifunctional molecules, resulting in complex product mixtures.
-
Harsh Reaction Conditions: The use of strong bases and highly reactive reagents can be incompatible with sensitive functional groups.
-
Purification Challenges: The byproducts of traditional triflation reactions can sometimes complicate product isolation and purification.
SuFEx-Enabled Triflate Synthesis: A New Era of Precision
SuFEx chemistry, introduced by K. Barry Sharpless and coworkers, leverages the unique reactivity of the sulfur-fluoride bond.[1][2] This powerful click chemistry platform has been elegantly applied to the synthesis of triflates, offering a mild, selective, and robust alternative to traditional methods.
The key to SuFEx-enabled triflate synthesis is the use of trifluoromethanesulfonyl fluoride (CF₃SO₂F) , a gaseous reagent that can be generated ex situ and introduced into the reaction mixture.[7][8] This approach offers several distinct advantages.
The SuFEx Advantage:
-
High Chemoselectivity: A standout feature of the SuFEx approach is its remarkable chemoselectivity. For instance, in the presence of water, phenols can be selectively triflated over more nucleophilic groups like aliphatic amines and alcohols, a feat that is challenging to achieve with traditional methods.[1][9]
-
Broad Functional Group Tolerance: The mild reaction conditions of SuFEx-enabled triflation are compatible with a wide range of sensitive functional groups, including indoles, carboxylic acids, and aliphatic alcohols.[1]
-
Operational Simplicity: The ex situ generation of CF₃SO₂F from stable precursors enhances safety and ease of handling. Furthermore, many SuFEx-derived triflates are sufficiently pure after a simple workup, obviating the need for chromatographic purification.[9]
-
Potential for One-Pot Reactions: The clean nature of the SuFEx reaction allows for telescoping of synthetic steps. For example, an aryl triflate can be generated in situ and directly used in a subsequent Suzuki-Miyaura cross-coupling reaction without isolation.[1][7]
Head-to-Head Comparison: Performance Data
To provide a clear, evidence-based comparison, the following tables summarize the performance of SuFEx-enabled and traditional methods for the synthesis of triflates from various substrates.
Table 1: Triflation of Phenols
| Substrate (Phenol) | Method | Reagent/Conditions | Yield (%) | Reference |
| 4-Fluorophenol | SuFEx | CF₃SO₂F (ex situ), DIPEA, MeCN/H₂O, rt, 4h | 85 | [8] |
| Traditional (Tf₂O) | Tf₂O, Pyridine, DCM, 0°C to rt | 75 | [8] | |
| Traditional (Tf₂O/aq.) | Tf₂O, NaHCO₃, H₂O/DCM, 0°C | 68 | [8] | |
| Traditional (PhNTf₂) | PhNTf₂, K₂CO₃, THF, rt | 55 | [8] | |
| 4-Methoxyphenol | SuFEx | CF₃SO₂F (ex situ), DIPEA, MeCN/H₂O, rt, 4h | 92 | [8] |
| Traditional (Tf₂O) | Tf₂O, Pyridine, DCM, 0°C to rt | 88 | [8] | |
| Estrone | SuFEx | CF₃SO₂F (ex situ), DIPEA, MeCN/H₂O, rt, 4h | 91 | [8] |
| Traditional (Tf₂O) | Tf₂O, Pyridine, DCM, 0°C to rt | 78 | [8] | |
| L-Tyrosine derivative | SuFEx | CF₃SO₂F (ex situ), DIPEA, MeCN/H₂O, rt, 4h | 95 | [8] |
| Traditional (Tf₂O) | Tf₂O, Pyridine, DCM, 0°C to rt | 65 | [8] |
Table 2: Triflation of Aliphatic Alcohols
Direct comparative studies for a wide range of aliphatic alcohols are limited. The SuFEx approach for aliphatic alcohols often requires "Accelerated SuFEx Click Chemistry" (ASCC) conditions. The data below is compiled from different sources to provide a representative comparison.
| Substrate (Alcohol) | Method | Reagent/Conditions | Yield (%) | Reference |
| 1-Octanol | ASCC (SuFEx) | 4-TolSO₂F, BTMG, HMDS, rt, 30 min | 92 | [8] |
| Traditional (Tf₂O) | Tf₂O, Pyridine, DCM, 0°C to rt | ~90-95 | [4] | |
| Cyclohexanol | ASCC (SuFEx) | 4-TolSO₂F, BTMG, HMDS, 60°C (µW), 30 min | 85 | [8] |
| Traditional (Tf₂O) | Tf₂O, Pyridine, DCM, 0°C to rt | ~90 | [4] | |
| Geraniol | ASCC (SuFEx) | 4-TolSO₂F, BTMG, HMDS, rt, 30 min | 88 | [8] |
| Traditional (Tf₂O) | Tf₂O, Pyridine, DCM, 0°C to rt | ~85-90 | [4] |
Table 3: Synthesis of Triflamides from Amines
| Substrate (Amine) | Method | Reagent/Conditions | Yield (%) | Reference |
| Piperidine | SuFEx | CF₃SO₂F (ex situ), DMAP, MeCN, rt, 1h | 94 | [1] |
| Traditional (Tf₂O) | Tf₂O, Pyridine, DCM, 0°C to rt | High, but often less selective | [10] | |
| Aniline | SuFEx | CF₃SO₂F (ex situ), DMAP, MeCN, rt, 2h | 85 | [1] |
| Traditional (Tf₂O) | Tf₂O, Pyridine, DCM, 0°C to rt | Variable, potential for di-sulfonylation | [10] | |
| N-Boc-1,4-diaminobutane | SuFEx | CF₃SO₂F (ex situ), DMAP, MeCN, rt, 2h | 91 | [1] |
| Traditional (Tf₂O) | Tf₂O, Pyridine, DCM, 0°C to rt | Lower, risk of Boc-deprotection | [10] |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for representative SuFEx-enabled and traditional triflation procedures are outlined below.
Protocol 1: SuFEx-Enabled Triflation of a Phenol
Synthesis of 4-Fluorophenyl Triflate via ex situ Generation of CF₃SO₂F
This protocol is adapted from Li, B.-Y., et al. Chem. Sci., 2022 , 13, 2005-2013.[8]
Materials:
-
Two-chamber reactor
-
Generation Chamber: N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂) (1.5 equiv.), Potassium bifluoride (KHF₂) (1.0 equiv.), Acetonitrile (MeCN)
-
Reaction Chamber: 4-Fluorophenol (1.0 equiv.), N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.), Acetonitrile (MeCN), Deionized water
Procedure:
-
Chamber Setup: Assemble a two-chamber reactor. In the generation chamber, place PhNTf₂ and KHF₂. In the reaction chamber, dissolve 4-fluorophenol and DIPEA in a 3:1 mixture of MeCN and water.
-
Gas Generation: Add MeCN to the generation chamber to initiate the formation of CF₃SO₂F gas. The gas will diffuse into the reaction chamber.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.
-
Workup: Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired 4-fluorophenyl triflate.
Protocol 2: Traditional Triflation of a Phenol using Triflic Anhydride
Synthesis of 4-Chlorophenyl Triflate
This protocol is a general procedure based on established methods.[3]
Materials:
-
Round-bottom flask
-
4-Chlorophenol (1.0 equiv.)
-
Pyridine (1.1 equiv.)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv.)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: To a solution of 4-chlorophenol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine dropwise.
-
Addition of Tf₂O: Slowly add triflic anhydride to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may require purification by flash column chromatography.
Visualizing the Workflows
To further clarify the experimental setups and reaction pathways, the following diagrams are provided.
Caption: Workflow for SuFEx-enabled triflate synthesis.
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- 1. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 6. N-Phenyltrifluoromethanesulfonimide - Enamine [enamine.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. researchgate.net [researchgate.net]
Efficacy of heptafluorobutyl triflate in SN2 reactions compared to other alkyl triflates
For the discerning researcher in organic synthesis and drug development, the choice of leaving group in a nucleophilic substitution reaction is a critical decision that dictates reaction efficiency, substrate scope, and overall synthetic strategy. Among the pantheon of leaving groups, alkyl triflates (trifluoromethanesulfonates) are renowned for their exceptional reactivity, largely attributed to the superlative stability of the triflate anion. This guide provides an in-depth technical comparison of heptafluorobutyl triflate with other common alkyl triflates in the context of bimolecular nucleophilic substitution (SN2) reactions. While direct, side-by-side kinetic data for heptafluorobutyl triflate is not abundant in the literature, this guide synthesizes established principles of physical organic chemistry and available data to offer a robust comparative analysis.
The Central Role of the Leaving Group in SN2 Reactions
The SN2 reaction is a cornerstone of organic synthesis, involving the concerted displacement of a leaving group by a nucleophile at an electrophilic carbon center. The reaction rate is directly proportional to the concentrations of both the substrate and the nucleophile. A critical factor governing the facility of an SN2 reaction is the ability of the leaving group to depart, which is inversely related to its basicity. Exceptional leaving groups are the conjugate bases of strong acids, as their stability in anionic form facilitates a lower energy transition state.[1][2]
Trifluoromethanesulfonic acid (triflic acid, TfOH) is a superacid, rendering its conjugate base, the triflate anion (TfO⁻), an exceptionally stable and, therefore, outstanding leaving group.[3] This stability is derived from extensive resonance delocalization of the negative charge across the three oxygen atoms and the potent inductive electron-withdrawing effect of the trifluoromethyl group.[3]
Heptafluorobutyl Triflate: A Profile
Heptafluorobutyl triflate, CH₃(CF₂)₃CH₂OTf, introduces a highly fluorinated alkyl chain to the triflate ester. Understanding its efficacy in SN2 reactions requires a nuanced consideration of the electronic and steric effects imparted by the heptafluorobutyl moiety.
Synthesis of Heptafluorobutyl Triflate
The synthesis of primary alkyl triflates is typically achieved by reacting the corresponding primary alcohol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.[4][5]
Experimental Protocol: Synthesis of Heptafluorobutyl Triflate
Objective: To synthesize heptafluorobutyl triflate from 2,2,3,3,4,4,4-heptafluoro-1-butanol.
Materials:
-
2,2,3,3,4,4,4-heptafluoro-1-butanol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet is charged with 2,2,3,3,4,4,4-heptafluoro-1-butanol (1.0 eq) and anhydrous dichloromethane (DCM). The solution is cooled to -20 °C in a suitable cooling bath.
-
Addition of Base: Anhydrous pyridine (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at -20 °C.
-
Addition of Triflic Anhydride: A solution of trifluoromethanesulfonic anhydride (1.1 eq) in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes. The internal temperature should be carefully monitored and maintained below -15 °C.
-
Reaction: The reaction mixture is stirred at -20 °C for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of cold, saturated aqueous sodium bicarbonate solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.
-
Purification: The combined organic layers are washed with cold brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure at low temperature. The crude product should be purified by flash chromatography on silica gel using a non-polar eluent system, ensuring all operations are performed rapidly and at low temperatures to minimize decomposition.
Comparative Efficacy in SN2 Reactions: A Mechanistic Perspective
The efficacy of an alkyl triflate in an SN2 reaction is a balance of two primary factors: the leaving group's ability and the electrophilicity of the carbon atom to which it is attached.
Electronic Effects of the Heptafluorobutyl Group
The heptafluorobutyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a dual, and somewhat opposing, influence on the SN2 reactivity of heptafluorobutyl triflate:
-
Enhanced Leaving Group Ability: The inductive effect of the heptafluorobutyl chain further stabilizes the resulting triflate anion upon its departure. This increased stabilization of the leaving group would, in isolation, suggest a lower activation energy for the SN2 reaction.
-
Reduced Electrophilicity of the α-Carbon: The strong electron-withdrawing nature of the perfluorinated chain significantly reduces the electron density at the α-carbon (the carbon bearing the triflate group). This decrease in electrophilicity makes the carbon center less attractive to an incoming nucleophile, thereby increasing the activation energy of the SN2 reaction.
Studies on the effect of fluorine substitution in alkyl halides have shown a significant deceleration of SN2 reaction rates when fluorine atoms are in proximity to the reaction center. This is attributed to the destabilization of the SN2 transition state.
Steric Considerations
The SN2 reaction is highly sensitive to steric hindrance at the reaction center.[6][7] The transition state involves a pentacoordinate carbon, and bulky substituents impede the backside attack of the nucleophile.
-
Methyl Triflate (CH₃OTf): This is the benchmark for SN2 reactivity among alkyl triflates due to the minimal steric hindrance of the three hydrogen atoms.
-
Ethyl Triflate (CH₃CH₂OTf) and n-Butyl Triflate (CH₃(CH₂)₃OTf): Increasing the length of the alkyl chain introduces greater steric bulk, which slightly decreases the rate of SN2 reactions compared to methyl triflate.
-
Heptafluorobutyl Triflate (CF₃(CF₂)₃CH₂OTf): The heptafluorobutyl group is sterically more demanding than a non-fluorinated butyl group. While the C-F bond is shorter than a C-H bond, the van der Waals radius of fluorine is larger than that of hydrogen. The overall bulk of the perfluorinated chain is expected to create more significant steric hindrance to the backside attack of a nucleophile compared to a standard n-butyl group.
The interplay of these electronic and steric effects is visualized in the diagram below:
Caption: Interplay of electronic and steric effects of the heptafluorobutyl group on SN2 reactivity.
Comparative Data Summary
The following table provides a qualitative comparison of heptafluorobutyl triflate with other common alkyl triflates based on the principles discussed.
| Alkyl Triflate | Structure | Relative Steric Hindrance | α-Carbon Electrophilicity | Leaving Group Ability | Predicted Relative SN2 Rate |
| Methyl Triflate | CH₃OTf | Very Low | High | Excellent | Very High |
| Ethyl Triflate | CH₃CH₂OTf | Low | High | Excellent | High |
| n-Butyl Triflate | CH₃(CH₂)₃OTf | Moderate | High | Excellent | Moderate |
| Heptafluorobutyl Triflate | CF₃(CF₂)₃CH₂OTf | High | Low | Exceptional | Low |
A Framework for Empirical Comparison: A Competition Experiment
To definitively determine the relative reactivity of heptafluorobutyl triflate, a competition experiment provides a robust and self-validating methodology.
Caption: Workflow for a competition experiment to compare SN2 reactivity.
Experimental Protocol: Competition Reaction
Objective: To compare the relative SN2 reaction rates of n-butyl triflate and heptafluorobutyl triflate with sodium azide.
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve equimolar amounts (e.g., 1.0 mmol each) of n-butyl triflate and heptafluorobutyl triflate in an aprotic solvent such as DMF.
-
Initiation: Add a limiting amount of a nucleophile, for example, sodium azide (1.0 mmol), to the solution. The sub-stoichiometric amount of the nucleophile ensures that the triflates are in competition.
-
Monitoring: Stir the reaction at a constant temperature (e.g., 25 °C) and monitor the consumption of the starting materials over time by withdrawing aliquots, quenching them, and analyzing by a suitable method such as gas chromatography-mass spectrometry (GC-MS) or ¹⁹F NMR spectroscopy.
-
Analysis: By comparing the relative amounts of the unreacted n-butyl triflate and heptafluorobutyl triflate at various time points, their relative reactivity can be determined. The triflate that is consumed more rapidly is the more reactive substrate in this SN2 reaction.
Conclusion and Outlook
Based on established principles of physical organic chemistry, heptafluorobutyl triflate is predicted to be a less effective substrate for SN2 reactions compared to its non-fluorinated counterpart, n-butyl triflate, and significantly less reactive than methyl or ethyl triflate. While the perfluorinated chain enhances the stability of the triflate anion, making it an exceptional leaving group in theory, this benefit is likely outweighed by the combination of two negative factors:
-
Reduced Electrophilicity: The powerful electron-withdrawing nature of the heptafluorobutyl group deactivates the α-carbon towards nucleophilic attack.
-
Increased Steric Hindrance: The bulky perfluorinated chain presents a greater steric barrier to the required backside attack of the nucleophile.
For researchers and drug development professionals, this implies that while heptafluorobutyl triflate may be a viable reagent, longer reaction times, more forcing conditions, or the use of highly potent nucleophiles may be necessary to achieve satisfactory yields in SN2 transformations. The true utility of heptafluorobutyl triflate may lie in applications where its unique electronic properties and the introduction of a perfluoroalkyl chain are specifically desired in the final product, and where the challenges of its reduced SN2 reactivity can be overcome.
This guide underscores the necessity for direct experimental investigation to quantify the reactivity of heptafluorobutyl triflate. Such studies would provide invaluable data for the broader scientific community, enabling more informed decisions in the design and execution of complex synthetic routes.
References
-
Bielawski, M., & Olofsson, B. (2009). EFFICIENT ONE-POT SYNTHESIS OF BIS(4-TERT-BUTYLPHENYL)IODONIUM TRIFLATE. Organic Syntheses, 86, 308-314. [Link]
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Buckley, B. R., & Ritter, T. (2015). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society, 137(49), 15495–15501. [Link]
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Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. [Link]
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Kim, K.-Y., Kim, B. C., Lee, H. B., & Shin, H. (2008). Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. The Journal of Organic Chemistry, 73(20), 8106–8108. [Link]
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Koivula, T., Šimeček, J., Zarrad, F. I., & Airaksinen, A. (2011). A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. Journal of Labelled Compounds and Radiopharmaceuticals, 54(S1), S10. [Link]
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Stang, P. J., & Dueber, T. E. (1974). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 54, 79. [Link]
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Umemoto, T., & Ishihara, S. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 848–857. [Link]
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Wipf Group. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. University of Pittsburgh. [Link]
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Zhang, L., Zhang, W., Liu, J., & Hu, J. (2009). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry, 74(7), 2850–2853. [Link]
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Safety Operating Guide
Navigating the Disposal of 2,2,3,3,4,4,4-Heptafluorobutyl Trifluoromethanesulfonate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of unique and potent chemical reagents is a paramount concern. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2,3,3,4,4,4-heptafluorobutyl trifluoromethanesulfonate, a compound that, while valuable in synthesis, demands meticulous attention to its end-of-life management. Our goal is to empower you with the knowledge to not only ensure a safe laboratory environment but also to adhere to the highest standards of environmental stewardship.
Understanding the Compound: A Profile of this compound
This compound (CAS No. 6401-01-0) is a fluorinated organic compound.[1] Its utility in chemical synthesis is significant, but so are its hazards. According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic if inhaled and toxic if swallowed.[2] It is also corrosive, capable of causing severe skin burns and eye damage.[2]
The chemical structure, with its numerous carbon-fluorine bonds, places it in the broader category of per- and polyfluoroalkyl substances (PFAS). The inherent stability of the C-F bond makes these compounds resistant to degradation, a property that has led to them being dubbed "forever chemicals."[3] This persistence is a critical factor in determining the appropriate disposal pathways.
Immediate Safety and Handling: The First Line of Defense
Before considering disposal, it is imperative to handle this compound with the utmost care. The following table summarizes the key safety information derived from the manufacturer's SDS.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity, Inhalation (Category 2) | Skull and crossbones | Danger | H330: Fatal if inhaled. |
| Acute Toxicity, Oral (Category 3) | Skull and crossbones | Danger | H301: Toxic if swallowed. |
| Skin Corrosion/Irritation (Category 1B) | Corrosion | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation (Category 1) | Corrosion | Danger | H314: Causes severe skin burns and eye damage. |
Data sourced from Sigma-Aldrich Safety Data Sheet.[2]
Personal Protective Equipment (PPE) and Handling Protocols:
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[4]
-
Eye Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat. Ensure there is no exposed skin.[5]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge is necessary.
-
Spill Response: In the event of a spill, evacuate the area. Wearing full PPE, absorb the spill with an inert, non-combustible material and collect it in a sealed container for disposal.[6]
The Disposal Pathway: A Step-by-Step Decision Framework
The disposal of this compound must be conducted in accordance with local, state, and federal regulations and should be managed by a licensed hazardous waste disposal company.[5][7] As a PFAS compound, its disposal falls under the guidance provided by the U.S. Environmental Protection Agency (EPA). The EPA's interim guidance on PFAS disposal outlines three primary technologies, each with its own set of considerations.[8][9][10]
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- 10. clarkhill.com [clarkhill.com]
Comprehensive Safety and Handling Guide for 2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate
This guide provides essential safety protocols and logistical information for the handling and disposal of 2,2,3,3,4,4,4-Heptafluorobutyl trifluoromethanesulfonate. As a valued researcher, your safety is paramount. This document is designed to provide you with a comprehensive understanding of the potential hazards and the necessary precautions to ensure a safe laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on the known hazards of structurally similar compounds, including various fluorinated compounds and trifluoromethanesulfonates.[1][2][3][4][5][6][7][8] It is imperative to treat this compound with a high degree of caution.
Understanding the Potential Hazards
Based on analogous chemical structures, this compound is anticipated to be a hazardous substance. The primary concerns are its potential to be corrosive and cause severe skin burns and eye damage upon contact.[3][4][5][7][8] Inhalation of vapors or mists may also lead to respiratory irritation.[5][6][7][8]
Key Anticipated Hazards:
-
Skin Corrosion/Irritation: Causes severe skin burns.[3][4][5][7][8]
-
Serious Eye Damage: Risk of serious and potentially irreversible eye damage.[3][4][5][7]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[5][6][7]
-
Harmful if Swallowed: Ingestion can cause severe burns to the mouth, throat, and stomach.[3][5][7][8]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent any direct contact with the substance. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Double Gloving: Chemical-resistant outer gloves (e.g., nitrile or neoprene) over inner gloves. | Provides an extra layer of protection against potential tears or permeation. Gloves should be disposable and powder-free to avoid aerosolizing contaminants.[9][10] Change gloves every 30 minutes or immediately if they become contaminated or damaged.[10] |
| Eyes/Face | Chemical splash goggles and a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield protects the entire face from splashes.[10] |
| Body | Chemical-resistant laboratory coat or gown with long sleeves and tight-fitting cuffs. | A disposable, back-closing gown is recommended to prevent contamination of personal clothing.[10] Ensure the material is rated for protection against corrosive chemicals. |
| Respiratory | A NIOSH-approved respirator is recommended, especially when handling outside of a certified chemical fume hood or in case of a spill.[10][11] | An N95 respirator may be sufficient for unpacking, while a half- or full-face respirator with appropriate cartridges for organic vapors and acid gases should be considered for more extensive handling.[10][11] |
| Feet | Closed-toe, chemical-resistant shoes and shoe covers. | Protects against spills that may reach the floor. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure risk.
3.1. Preparation and Engineering Controls
-
Designated Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and have been recently tested.
-
Spill Kit: Have a spill kit specifically for corrosive materials readily available. This should include an absorbent material suitable for chemical spills.
3.2. Handling Procedure
-
Donning PPE: Before entering the designated handling area, correctly don all required PPE in the sequence of shoe covers, inner gloves, gown, respirator, goggles, face shield, and outer gloves.[12]
-
Container Inspection: Visually inspect the container for any signs of damage or leaks before handling.
-
Dispensing: Use only spark-proof tools and explosion-proof equipment if there is a risk of ignition.[6] Dispense the chemical slowly and carefully to avoid splashing.
-
Container Sealing: Keep the container tightly closed when not in use to prevent the release of vapors.[1]
-
Doffing PPE: After handling, remove PPE in a manner that avoids self-contamination. The general sequence is outer gloves, face shield, goggles, gown, inner gloves, and respirator.[12]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
4.1. Waste Segregation and Labeling
-
This compound and any materials contaminated with it must be treated as hazardous waste.[5][13]
-
Collect all waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents as "Hazardous Waste" and list the chemical name.
4.2. Disposal Procedure
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
-
Follow Regulations: All waste disposal must comply with local, state, and federal regulations.[5][13]
-
Do Not Dispose in Sink: Never dispose of this chemical or its containers down the drain.[2][4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][3][4][7] Remove contact lenses if present and easy to do.[1][3][7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1][3][4][7] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.[3][7] |
| Spill | Evacuate the area. If safe to do so, contain the spill with an inert absorbent material. Do not use combustible materials. Ventilate the area. Contact your institution's emergency response team and EHS department. |
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling this compound.
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- 2. carlroth.com [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 12. jed-s3.bluvalt.com [jed-s3.bluvalt.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
